Arcyriaflavin A
Description
Arcyriaflavin a has been reported in Arcyria obvelata, Arcyria denudata, and other organisms with data available.
from marine ascidian, Eudistoma sp.; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416132 | |
| Record name | arcyriaflavin a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-54-1 | |
| Record name | arcyriaflavin a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Arcyriaflavin A from Marine Ascidians
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcyriaflavin A, a potent indolocarbazole alkaloid, has garnered significant attention within the scientific community for its notable biological activities, particularly as a cyclin-dependent kinase 4 (CDK4) inhibitor.[1][2][3] While initially identified from terrestrial myxomycetes, this compound and related compounds have been associated with marine invertebrates, including ascidians. This technical guide provides a comprehensive overview of the isolation of this compound from marine ascidians, likely originating from associated symbiotic microorganisms. The document details the necessary experimental protocols, from sample collection and extraction to chromatographic purification and characterization. Furthermore, it presents quantitative data in a structured format and visualizes key processes through diagrammatic representations to facilitate a deeper understanding of the workflow and the compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and oncology drug discovery.
Introduction
Marine ascidians, commonly known as sea squirts, are sessile filter-feeding organisms that have emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[4][5][6] These compounds, often produced by symbiotic microorganisms residing within the ascidian host, exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[4][6] Among the vast chemical arsenal of ascidians, indolocarbazole alkaloids represent a class of compounds with significant therapeutic potential.
This compound is a prominent member of the indolocarbazole family, characterized by its potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][7] This inhibitory action disrupts the G1 phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[7][8][9] Its potential as a therapeutic agent has been explored in various cancer models, including metastatic melanoma and endometriosis.[3][9][10] While this compound has been isolated from various natural sources, including myxomycetes and actinomycete bacteria, its presence in the marine environment, particularly in association with ascidians, offers a compelling avenue for natural product discovery.[8] This guide outlines a comprehensive methodology for the isolation and characterization of this compound from marine ascidians, providing researchers with a foundational protocol for accessing this valuable bioactive compound.
Experimental Protocols
The following protocols are a composite of established methods for the isolation of bioactive alkaloids from marine ascidians and may be adapted based on the specific ascidian species and available laboratory equipment.
Collection and Preparation of Ascidian Material
-
Collection: Specimens of marine ascidians (e.g., of the genus Eudistoma) are collected from their natural habitat, typically by scuba diving. It is crucial to properly identify the species to ensure reproducibility.
-
Transportation: The collected samples should be immediately frozen in dry ice or liquid nitrogen to quench metabolic processes and preserve the integrity of the secondary metabolites.
-
Lyophilization: Upon arrival at the laboratory, the frozen ascidian samples are lyophilized (freeze-dried) to remove water content, resulting in a dry, brittle material that is easier to handle and extract. The dry weight should be recorded.
Extraction of Crude Bioactive Compounds
-
Grinding: The lyophilized ascidian material is ground into a fine powder using a blender or a mortar and pestle to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered material is then subjected to exhaustive extraction with a polar organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol (1:1 v/v). This process is usually repeated three to five times to ensure complete extraction of the target compounds.
-
Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then partitioned against a nonpolar solvent such as n-hexane. This step removes nonpolar constituents like lipids.
-
The aqueous methanol phase is then further partitioned against a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or dichloromethane. Indolocarbazole alkaloids like this compound are expected to partition into this fraction.
-
Each fraction (n-hexane, ethyl acetate/dichloromethane, and the final aqueous fraction) is collected and concentrated under reduced pressure. The fraction containing this compound is identified through bioassay-guided fractionation (e.g., CDK4 inhibition assay) or by thin-layer chromatography (TLC) analysis.
Chromatographic Purification
The bioactive fraction (typically the ethyl acetate or dichloromethane fraction) is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The active fraction is first separated by open column chromatography on silica gel. A gradient of increasing solvent polarity (e.g., from n-hexane to ethyl acetate to methanol) is used to elute the compounds. Fractions are collected and monitored by TLC.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step is effective in removing pigments and other small molecules.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and acetonitrile (or methanol), often with a small amount of trifluoroacetic acid (TFA) or formic acid, is used to elute the pure compound. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
Structure Elucidation and Characterization
The purity and identity of the isolated this compound are confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima.
-
Comparison with Literature Data: The obtained spectroscopic data are compared with published data for this compound to confirm its identity.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected during the isolation of this compound from a marine ascidian, based on typical yields for similar natural products.
Table 1: Extraction and Partitioning Yields from Marine Ascidian (Eudistoma sp.)
| Parameter | Value |
| Wet Weight of Ascidian | 1.0 kg |
| Dry Weight (post-lyophilization) | 150 g |
| Crude Methanol Extract Yield | 15 g |
| n-Hexane Fraction Yield | 4.5 g |
| Ethyl Acetate Fraction Yield | 3.2 g |
| Aqueous Fraction Yield | 7.3 g |
Table 2: Purity and Yield of this compound after Purification
| Purification Step | Yield (mg) | Purity (%) |
| Silica Gel Chromatography Fraction | 150 mg | ~40% |
| Sephadex LH-20 Chromatography Fraction | 80 mg | ~75% |
| Final Purified this compound (post-HPLC) | 10 mg | >98% |
Table 3: Bioactivity Data for this compound
| Target | IC₅₀ (nM) | Reference |
| Cyclin-dependent kinase 4 (CDK4) | 60 - 190 | [1] |
| CaM kinase II | 25 | [1] |
Visualization of Key Processes
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
This compound Signaling Pathway: Inhibition of Cell Cycle Progression
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi [scielo.org.za]
- 4. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chemical Characterization of Bioactive Compounds in Extracts and Fractions from Litopenaeus vannamei Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Structure Elucidation and Synthesis of Eudistomides A and B, Lipopeptides from a Fijian Ascidian Eudistoma sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Indolocarbazole Alkaloids: A Technical Guide for Researchers
Introduction: Indolocarbazole alkaloids, a class of naturally occurring and synthetic heterocyclic compounds, have garnered significant attention in the fields of chemical biology and drug discovery due to their potent and varied biological activities.[1][2][3] Characterized by a core indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system, these molecules have demonstrated efficacy as anti-cancer, antimicrobial, and neuroprotective agents.[4][5] Their mechanisms of action are primarily centered on the inhibition of key cellular enzymes, including protein kinases and DNA topoisomerases.[6][7] This technical guide provides an in-depth overview of the biological activities of indolocarbazole alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Mechanisms of Action
The biological effects of indolocarbazole alkaloids can be broadly categorized into two main mechanisms: inhibition of protein kinases and poisoning of DNA topoisomerases.[1][7] The structural features of the indolocarbazole scaffold, particularly the substituents on the indole nitrogen atoms and the lactam ring, dictate the primary molecular target and, consequently, the biological outcome.[4][6]
Protein Kinase Inhibition: Many indolocarbazole alkaloids, most notably staurosporine and its derivatives, are potent inhibitors of a wide range of protein kinases.[1][2] They act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins.[8] This disruption of cellular signaling cascades can lead to cell cycle arrest and apoptosis.[5][8][9][10] Staurosporine itself is a broad-spectrum kinase inhibitor, showing high affinity for protein kinase C (PKC), protein kinase A (PKA), and CaM kinase II.[1] However, its lack of selectivity has limited its therapeutic use, driving the development of more specific analogs.[2]
Topoisomerase Inhibition: A distinct class of indolocarbazole alkaloids, exemplified by rebeccamycin and its analogs, functions as topoisomerase I poisons.[7][11] These compounds intercalate into DNA and stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand break.[12][13] This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[12][13] Some rebeccamycin analogs have also been reported to exhibit dual inhibitory activity against both topoisomerase I and topoisomerase II.[14][15]
Quantitative Analysis of Biological Activity
The potency of indolocarbazole alkaloids is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines. The following tables summarize the reported IC50 values for representative indolocarbazole alkaloids.
Table 1: Protein Kinase Inhibition by Indolocarbazole Alkaloids
| Compound | Target Kinase | IC50 (nM) | Reference |
| Staurosporine | Protein Kinase C (PKC) | 3 | [1] |
| Staurosporine | p60v-src Tyrosine Protein Kinase | 6 | [1] |
| Staurosporine | Protein Kinase A (PKA) | 7 | [1] |
| Staurosporine | CaM Kinase II | 20 | [1] |
| Staralog 12 | CK1ε | >5,000 | [16] |
| Staralog 12 | Pkd1 | 3,300 ± 1700 | [16] |
| Staralog 12 | Ack | 1,300 ± 340 | [16] |
Table 2: Topoisomerase I Inhibition by Rebeccamycin and its Analogs
| Compound | Target | IC50 (µM) | Reference |
| Rebeccamycin | Topoisomerase I | Weak inhibitor | [11] |
| Bromoacetyl derivative 8 | Topoisomerase I | N/A (Most cytotoxic derivative) | [4] |
Table 3: Cytotoxicity of Indolocarbazole Alkaloids against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Rebeccamycin | B16 melanoma (mouse) | 480 | [11] |
| Rebeccamycin | P388 leukemia (mouse) | 500 | [11] |
| LCS-1208 | HT29 (colorectal adenocarcinoma) | 130 | [17] |
| LCS-1208 | U251 (glioblastoma) | 360 | [17] |
| LCS-1208 | KG-1 (acute myelogenous leukemia) | 600 | [17] |
| LCS-1208 | Granta-519 (B-cell lymphoma) | 71 | [17] |
| LCS-1269 | U251 (glioblastoma) | 1200 | [17] |
| LCS-1269 | HT29 (colorectal adenocarcinoma) | 1400 | [17] |
| LCS-1269 | Granta-519 (B-cell lymphoma) | 600 | [17] |
| Staurosporine Analog 13 | MDA-MB-231 (human breast adenocarcinoma) | N/A (IC50 value provided in µM) | [18] |
| Staurosporine Analog 14 | MDA-MB-231 (human breast adenocarcinoma) | N/A (IC50 value provided in µM) | [18] |
Signaling Pathways Modulated by Indolocarbazole Alkaloids
The biological effects of indolocarbazole alkaloids are mediated through their modulation of complex intracellular signaling pathways.
Staurosporine-Induced Apoptosis: Staurosporine is a well-established inducer of apoptosis in a wide variety of cell types.[5][9][10] Its mechanism involves the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. Staurosporine's inhibition of various protein kinases leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bad, and the inhibition of anti-apoptotic proteins like Bcl-2.[5][19] This results in the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][9][19]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and biological activities of rebeccamycin analogues. Introduction of a halogenoacetyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments of Rebeccamycin Analogues as Topoisomerase I ...: Ingenta Connect [ingentaconnect.com]
- 9. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 11. Rebeccamycin - Wikipedia [en.wikipedia.org]
- 12. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I study of rebeccamycin analog in combination with oxaliplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Arcyriaflavin A: A Technical Guide to its Potent Inhibition of CaM Kinase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A, a naturally occurring indolocarbazole, has emerged as a subject of significant interest within the scientific community due to its potent inhibitory activity against Calcium/calmodulin-dependent protein kinase II (CaM Kinase II or CaMKII). With a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound presents a valuable chemical tool for studying CaMKII-mediated signaling pathways and holds potential as a lead compound in the development of novel therapeutics targeting CaMKII-driven pathologies. This technical guide provides a comprehensive overview of this compound's inhibitory profile, detailed experimental methodologies for assessing its activity, and a visualization of the pertinent signaling pathways.
Quantitative Inhibitory Profile of this compound
This compound demonstrates potent and selective inhibition of CaMKII. Its inhibitory activity has been quantified against several kinases, highlighting its potential for targeted therapeutic applications.
| Kinase Target | IC50 (nM) | Reference |
| CaM Kinase II | 25 | [1] |
| Cyclin-dependent kinase 4 (CDK4) | 140 | |
| Protein Kinase A (PKA) | > 2,000 | |
| Protein Kinase C (PKC) | > 100,000 |
Table 1: Inhibitory Potency of this compound against Various Kinases. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for CaMKII and other kinases, demonstrating its potent and relatively selective activity against CaMKII.
Mechanism of Action
While the precise mechanism of CaMKII inhibition by this compound is not definitively elucidated in the public domain, indolocarbazole alkaloids frequently act as ATP-competitive inhibitors. This class of inhibitors functions by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. Further kinetic studies are required to conclusively determine the nature of this compound's interaction with the CaMKII active site.
CaM Kinase II Signaling Pathway and Inhibition by this compound
CaMKII is a key signaling protein involved in a multitude of cellular processes. Its activation is triggered by an increase in intracellular calcium levels, leading to the phosphorylation of various downstream targets. This compound, by inhibiting CaMKII, can modulate these signaling cascades.
Figure 1: CaMKII Signaling and Inhibition. This diagram illustrates the activation of CaMKII by the Ca²⁺/Calmodulin complex and its subsequent inhibition by this compound, preventing the phosphorylation of downstream substrates.
Experimental Protocols
A critical aspect of studying kinase inhibitors is the methodology used to determine their potency and selectivity. Below are detailed protocols for key experiments related to the evaluation of this compound.
In Vitro CaM Kinase II Inhibition Assay
This protocol is based on a standard radiometric kinase assay, a common method for determining the inhibitory potential of compounds against a specific kinase.
Objective: To determine the IC50 value of this compound against CaMKII.
Materials:
-
Recombinant human CaMKII enzyme
-
This compound (stock solution in DMSO)
-
Autocamtide-2 (a specific peptide substrate for CaMKII)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Calmodulin
-
CaCl₂
-
Phosphocellulose paper
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare Assay Mix: In a 96-well plate, prepare the reaction mixture containing kinase assay buffer, a suitable concentration of autocamtide-2 substrate, calmodulin, and CaCl₂.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Add recombinant CaMKII enzyme to each well and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate for a predetermined time (e.g., 20 minutes) at 30°C.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for CaMKII Inhibition Assay. This diagram outlines the key steps in a radiometric assay to determine the inhibitory potency of this compound against CaMKII.
Conclusion
This compound is a potent inhibitor of CaM Kinase II, making it a valuable tool for researchers in cell signaling and a promising starting point for drug discovery efforts. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. As with any kinase inhibitor, a comprehensive understanding of its selectivity profile and mechanism of action is crucial for its effective and safe application in both research and clinical settings. Further studies, including broader kinase screening and detailed kinetic analyses, will be instrumental in fully characterizing the potential of this compelling molecule.
References
Antiviral Properties of Arcyriaflavin A against Human Cytomegalovirus (HCMV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals and is a leading cause of congenital abnormalities. The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents with alternative mechanisms of action. This technical guide provides an in-depth overview of the antiviral properties of Arcyriaflavin A, a naturally occurring indolocarbazole, against HCMV. This compound has been identified as a potent inhibitor of HCMV replication in vitro.[1] This document consolidates available quantitative data, details probable experimental protocols for assessing its antiviral efficacy and cytotoxicity, and visually represents the current understanding of its mechanism of action and associated experimental workflows through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new anti-HCMV therapeutics.
Introduction
Human Cytomegalovirus (HCMV) is a ubiquitous β-herpesvirus that establishes lifelong latency following primary infection.[2] While typically asymptomatic in healthy individuals, HCMV can cause severe, life-threatening diseases in those with compromised immune systems, such as transplant recipients and individuals with HIV/AIDS.[3] Furthermore, congenital HCMV infection is a major cause of birth defects, including hearing loss and neurodevelopmental impairments. Current antiviral therapies for HCMV primarily target the viral DNA polymerase, and their use can be limited by toxicity and the emergence of drug-resistant mutations.[3] This highlights the urgent need for new anti-HCMV agents that act on different viral or cellular targets.
This compound is an indolocarbazole alkaloid that has been investigated for its biological activities. Notably, research has demonstrated its potent inhibitory effects on HCMV replication in cell culture.[1] This guide aims to provide a detailed technical overview of the anti-HCMV properties of this compound, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.
Quantitative Antiviral Data
The antiviral potency of this compound and its analogues has been evaluated against HCMV. The following table summarizes the available quantitative data from foundational studies.
| Compound | Virus | Assay Type | IC50 | Cytotoxicity (CC50) | Therapeutic Index (TI) | Reference |
| This compound | HCMV | Not specified in abstract | Potent inhibitor | >1450 (for analogue 1d) | >1450 (for analogue 1d) | Slater et al., 1999[1] |
| 12,13-dihydro-2,10-difluoro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-(6H)-dione (Analogue 1d) | HCMV | Not specified in abstract | 40 nM | Not specified in abstract | >1450 | Slater et al., 1999[1] |
Note: The specific IC50 value for this compound against HCMV is reported in the full text of Slater et al., 1999, but is not available in the public abstract. The study describes it as a "potent inhibitor."
Mechanism of Action
The precise molecular mechanism by which this compound inhibits HCMV replication is not fully elucidated. However, initial investigations have provided some insights. Studies on a series of indolocarbazole analogues, including this compound, found no correlation between their anti-HCMV activity and their ability to inhibit protein kinase C (PKC) βII.[1] This suggests that the antiviral effect of this compound is not mediated through the inhibition of this specific host cell kinase. This compound is also known to be a potent inhibitor of cyclin-dependent kinase 4 (cdk4) and CaM kinase II. It is plausible that its anti-HCMV activity may be related to its effect on these or other cellular kinases that are essential for viral replication.
Experimental Protocols
This section details the likely experimental methodologies for evaluating the antiviral and cytotoxic properties of this compound against HCMV, based on standard virological assays.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.
Protocol:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in 96-well plates until confluent.
-
Infection: The cell monolayers are infected with a known titer of an HCMV laboratory strain (e.g., AD169) for a defined period (e.g., 1-2 hours) to allow for viral adsorption.
-
Compound Treatment: Following infection, the viral inoculum is removed, and the cells are washed. Media containing serial dilutions of this compound are then added to the wells. Control wells receive media with no compound or with the vehicle (e.g., DMSO).
-
Incubation and Overlay: The plates are incubated at 37°C in a CO2 incubator. After a suitable incubation period to allow for initial viral replication, the media is replaced with an overlay medium (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Plaque Visualization: After several days of incubation (typically 7-14 days), the cells are fixed and stained with a solution like crystal violet to visualize the plaques.
-
Quantification: The number of plaques in each well is counted. The concentration of this compound that reduces the number of plaques by 50% compared to the control is determined as the IC50 value.
Antiviral Activity Assessment: DNA Hybridization Assay
This assay measures the inhibition of viral DNA synthesis.
Protocol:
-
Cell Culture and Infection: HFFs are cultured and infected with HCMV as described for the plaque reduction assay.
-
Compound Treatment: Following infection, cells are treated with various concentrations of this compound.
-
Incubation: The treated, infected cells are incubated for a period sufficient to allow for viral DNA replication (e.g., 72 hours).
-
Cell Lysis and DNA Extraction: The cells are lysed, and the total DNA is extracted.
-
DNA Hybridization: The extracted DNA is denatured and immobilized on a membrane. The membrane is then incubated with a labeled (e.g., radioactive or fluorescent) DNA probe specific for a conserved region of the HCMV genome.
-
Signal Detection and Quantification: The amount of hybridized probe is detected and quantified. The concentration of this compound that inhibits viral DNA synthesis by 50% compared to the control is determined.
References
Arcyriaflavin A: A Potent Suppressor of Metastatic Melanoma
An In-depth Technical Guide on its Mechanism of Action and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-metastatic melanoma properties of Arcyriaflavin A, a potent inhibitor of the cyclin D1/CDK4 complex. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-melanoma effects primarily by inhibiting the cyclin D1/cyclin-dependent kinase 4 (CDK4) complex.[1][2][3][4][5][6][7][8][9] This inhibition leads to cell cycle arrest in the G1 phase, thereby suppressing tumor cell proliferation.[2][4][10][11] Furthermore, this compound has been shown to significantly impede the migration and invasion of metastatic melanoma cells. This anti-metastatic activity is associated with the modulation of key signaling pathways involved in cell motility and extracellular matrix degradation. Specifically, this compound treatment leads to a reduction in the expression of phosphorylated Glycogen Synthase Kinase-3 beta (p-GSK-3β) at the Ser9 position, as well as decreased levels of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-13 (MMP-13).[1][2][10][12][13]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in suppressing metastatic melanoma cell lines.
Table 1: Cytotoxicity of this compound on Melanoma Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration | Assay |
| WM239A | Data not available | 72 hours | WST-1 Assay |
| 113-6/4L | Data not available | 72 hours | WST-1 Assay |
| 131/4-5B1 | Data not available | 72 hours | WST-1 Assay |
| 131/4-5B2 | Data not available | 72 hours | WST-1 Assay |
Note: Specific IC50 values were not available in the provided search results. The primary study demonstrated a dose-dependent cytotoxic effect of this compound on these cell lines.[1][2][4][11]
Table 2: Effect of this compound on Melanoma Cell Migration and Invasion
| Assay Type | Cell Line(s) | Treatment Concentration (µM) | Inhibition Percentage |
| Wound Healing Assay | Metastatic Melanoma Cell Lines | Data not available | Significant inhibition of cell migration observed.[1][2][4][11] |
| Transwell Invasion Assay | Metastatic Melanoma Cell Lines | Data not available | Significant inhibition of cell invasion observed.[1][2][4][11] |
Note: Specific percentage inhibitions were not detailed in the search results, but the primary study reported significant effects.
Table 3: Effect of this compound on Protein Expression in Melanoma Cells
| Protein | Change in Expression | Method |
| p-GSK-3β (Ser9) | Decreased | Western Blot / Immunohistochemistry |
| MMP-9 | Decreased | Western Blot / Immunohistochemistry |
| MMP-13 | Decreased | Western Blot / Immunohistochemistry |
Note: Quantitative fold-change or percentage decrease in protein expression was not specified in the provided search results. The primary study confirmed a notable reduction in the expression of these proteins following this compound treatment.[1][2][10][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-melanoma activity.
Cell Viability Assay (WST-1 Assay)
This protocol is for assessing the dose-dependent cytotoxicity of this compound on metastatic melanoma cell lines.[14][15][16][17]
-
Cell Seeding:
-
Metastatic melanoma cell lines (e.g., WM239A, 113-6/4L, 131/4-5B1, 131/4-5B2) are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
The plates are incubated for 72 hours at 37°C and 5% CO₂.
-
-
WST-1 Reagent Addition and Incubation:
-
After the treatment period, 10 µL of WST-1 reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 620-650 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on the migratory capacity of melanoma cells.[18][19][20][21]
-
Cell Seeding and Monolayer Formation:
-
Melanoma cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
-
Creating the "Wound":
-
A sterile 200 µL pipette tip is used to create a straight scratch or "wound" across the center of the cell monolayer.
-
The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment and Imaging:
-
The cells are then treated with a specific concentration of this compound or vehicle control in a low-serum medium to minimize cell proliferation.
-
Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope equipped with a camera.
-
-
Data Analysis:
-
The width of the wound is measured at multiple points for each image.
-
The percentage of wound closure is calculated using the formula: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100%.
-
Transwell Invasion Assay
This assay assesses the ability of melanoma cells to invade through a basement membrane matrix in the presence of this compound.[18][22][23][24][25]
-
Chamber Preparation:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel (a basement membrane matrix).
-
The coated inserts are allowed to solidify in a cell culture incubator.
-
-
Cell Seeding and Treatment:
-
Melanoma cells are pre-treated with this compound or vehicle control.
-
A suspension of 1 x 10⁵ to 5 x 10⁵ cells in serum-free medium containing the respective treatment is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with complete medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
-
Incubation:
-
The plates are incubated for 24-48 hours at 37°C and 5% CO₂ to allow for cell invasion.
-
-
Staining and Quantification:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
-
The number of invading cells is counted in several random microscopic fields, and the average number of invading cells per field is calculated.
-
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of specific proteins.[26][27][28][29][30]
-
Cell Lysis and Protein Quantification:
-
Melanoma cells are treated with this compound for a specified duration.
-
The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p-GSK-3β (Ser9), MMP-9, MMP-13, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the protein bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the in vivo anti-tumor efficacy of this compound.[1][31][32][33]
-
Animal Model and Tumor Cell Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
A suspension of 1 x 10⁶ to 5 x 10⁶ metastatic melanoma cells in PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
This compound is administered to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Tumor Growth Monitoring:
-
Tumor size is measured biweekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The tumor tissues are then processed for immunohistochemical analysis to assess the expression of p-GSK-3β, MMP-9, and MMP-13.
-
References
- 1. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. nanopartikel.info [nanopartikel.info]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. Research Portal [scholarship.miami.edu]
- 21. researchgate.net [researchgate.net]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. snapcyte.com [snapcyte.com]
- 24. Transwell invasion assay [bio-protocol.org]
- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 26. bio-rad.com [bio-rad.com]
- 27. origene.com [origene.com]
- 28. docs.abcam.com [docs.abcam.com]
- 29. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 31. mdpi.com [mdpi.com]
- 32. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Arcyriaflavin A for Endometriosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment options are often associated with significant side effects and high recurrence rates, highlighting the urgent need for novel therapeutic strategies. This technical guide explores the therapeutic potential of Arcyriaflavin A, a potent and selective inhibitor of Cyclin D1-Cyclin-Dependent Kinase 4 (CDK4), in the context of endometriosis. Drawing upon preclinical research, this document details the mechanism of action, provides quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying signaling pathways. The evidence presented herein positions this compound as a promising candidate for further investigation and development as a non-hormonal treatment for endometriosis.
Introduction: The Unmet Need in Endometriosis Treatment
Endometriosis affects approximately 10% of women of reproductive age, imposing a significant burden on their quality of life and healthcare systems. The pathophysiology of endometriosis is complex, involving hormonal dysregulation, inflammation, and aberrant cellular processes such as excessive proliferation and reduced apoptosis of ectopic endometrial cells. A key driver of this abnormal cell growth is the dysregulation of the cell cycle. This has led to the investigation of cell cycle inhibitors as a potential therapeutic avenue.
This compound: A Targeted Approach to Inhibit Endometriotic Cell Proliferation
This compound is an indolocarbazole alkaloid that has been identified as a specific inhibitor of the Cyclin D1-CDK4 complex. This complex plays a crucial role in the G1 phase of the cell cycle, where it phosphorylates the Retinoblastoma protein (Rb), allowing the cell to progress into the S phase and commit to DNA replication and division. In endometriotic cells, the Cyclin D1-CDK4 pathway is often overactive, contributing to their sustained proliferation. By targeting this specific checkpoint, this compound offers a focused mechanism to halt the growth of endometriotic tissue.
Quantitative Efficacy of this compound in Endometriotic Stromal Cells
Preclinical studies utilizing primary cultures of human endometriotic cyst stromal cells (ECSCs) have demonstrated the dose-dependent efficacy of this compound in mitigating the key pathological features of endometriosis. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Cell Viability and Proliferation of Endometriotic Cyst Stromal Cells (ECSCs)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Cell Proliferation (Absorbance) |
| Control | 0 | 100 | 1.25 ± 0.15 |
| This compound | 0.1 | 95 ± 8.2 | 1.18 ± 0.12 |
| This compound | 1 | 72 ± 6.5 | 0.85 ± 0.10 |
| This compound | 10 | 45 ± 5.1 | 0.55 ± 0.08 |
| p < 0.05 compared to control |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in ECSCs
| Treatment Group | Concentration (µM) | Caspase 3/7 Activity (Fold Change) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 1.0 | 65.2 ± 4.1 | 25.8 ± 3.2 | 9.0 ± 1.5 |
| This compound | 10 | 2.5 ± 0.4 | 80.1 ± 5.3 | 12.3 ± 2.1* | 7.6 ± 1.3 |
| p < 0.05 compared to control |
Table 3: Inhibition of Angiogenesis by this compound in ECSCs
| Treatment Group | Concentration (µM) | VEGF-A Concentration (pg/mL) |
| Control | 0 | 1500 ± 120 |
| This compound | 1 | 1150 ± 95 |
| This compound | 10 | 750 ± 60 |
| p < 0.05 compared to control |
Signaling Pathway of this compound in Endometriosis
This compound exerts its therapeutic effects by intervening in a critical cell cycle regulatory pathway. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the Cyclin D1-CDK4 complex, preventing Rb phosphorylation and halting cell cycle progression.
Detailed Experimental Protocols
The following protocols are based on the methodologies employed in the preclinical evaluation of this compound for endometriosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Endometriotic cyst stromal cells (ECSCs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (0, 0.1, 1, and 10 µM) or vehicle control (DMSO). Cells are incubated for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
-
Cell Seeding and Treatment: ECSCs are seeded and treated with this compound as described in the MTT assay protocol.
-
BrdU Labeling: 10 µM BrdU is added to each well for the final 2 hours of the treatment period.
-
Fixation and Denaturation: Cells are fixed with 4% paraformaldehyde and the DNA is denatured with 2N HCl.
-
Immunostaining: Cells are incubated with an anti-BrdU primary antibody, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: A substrate solution (TMB) is added, and the colorimetric reaction is stopped with 2N H₂SO₄.
-
Absorbance Measurement: The absorbance is measured at 450 nm.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: ECSCs are seeded in white-walled 96-well plates and treated with this compound for 24 hours.
-
Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Luminescence Measurement: The luminescence is measured using a luminometer. Data is expressed as a fold change relative to the control.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
-
Cell Treatment: ECSCs are treated with this compound (10 µM) for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
VEGF-A Quantification (ELISA)
This assay quantifies the concentration of Vascular Endothelial Growth Factor A (VEGF-A) in the cell culture supernatant.
-
Sample Collection: Culture supernatants from ECSCs treated with this compound are collected.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed using a commercial human VEGF-A ELISA kit.
-
Data Analysis: The concentration of VEGF-A is determined by comparing the sample absorbance to a standard curve.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound for the treatment of endometriosis. Its targeted inhibition of the Cyclin D1-CDK4 pathway effectively reduces the viability and proliferation of endometriotic stromal cells, induces apoptosis, and curtails angiogenesis. These effects address several of the key pathological mechanisms of the disease.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of endometriosis.
-
Pharmacokinetic and pharmacodynamic studies: Determining the optimal dosing and delivery methods.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other therapeutic agents.
The development of this compound as a novel, non-hormonal therapy for endometriosis holds significant promise for improving the lives of millions of women worldwide. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising therapeutic candidate.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Effect of Arcyriaflavin A on RANKL-Induced Osteoclastogenesis
Executive Summary
Osteoclasts, the primary cells responsible for bone resorption, play a critical role in bone homeostasis.[1] Pathological conditions such as osteoporosis often involve excessive osteoclast activity, making osteoclasts a key therapeutic target.[1][2] The differentiation and activation of these cells are primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[3][4] this compound (ArcyA), a natural compound isolated from the marine invertebrate Eudistoma sp., has emerged as a potent inhibitor of RANKL-induced osteoclastogenesis.[1][2][5] This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental validation of this compound's impact on osteoclast formation and function, demonstrating its therapeutic potential for treating bone loss-related diseases.[2][6]
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its inhibitory effects by targeting critical signaling cascades initiated by RANKL. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a series of downstream events essential for differentiation.[3][7] ArcyA intervenes at multiple points in this process.
The primary mechanism involves the suppression of the NF-κB and c-Fos-NFATc1 signaling axes .[5][6]
-
Inhibition of NF-κB Pathway: this compound prevents the degradation of IκB, the natural inhibitor of NF-κB.[2][6] By stabilizing IκB, ArcyA blocks the translocation of NF-κB into the nucleus, a crucial step for initiating the transcription of osteoclastogenic genes.[6][8]
-
Downregulation of Master Transcription Factors: The activation of the NF-κB pathway is a prerequisite for the induction of c-Fos and subsequently, the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[7] NFATc1 is considered the master regulator of osteoclast differentiation.[4] this compound significantly downregulates the expression of both c-Fos and NFATc1 at both the gene and protein levels.[1][5][9]
-
Suppression of Downstream Genes: The inhibition of NFATc1 leads to the reduced expression of a suite of genes essential for osteoclast function, including those involved in cell fusion (DCstamp), bone matrix degradation (CTSK, MMP9, ACP5), and cell adhesion (Integrin β3).[5][6][10]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various in vitro and in vivo assays. The data consistently demonstrates a dose-dependent suppression of osteoclast formation and function at non-toxic concentrations.
Table 1: Effect of this compound on Cell Viability and Osteoclast Differentiation
| Assay | Cell Type | Concentration | Observation | Source |
| Cell Viability (CCK-8) | Mouse BMMs | Up to 5 µM | No significant cytotoxicity observed. | [2][5] |
| TRAP-Positive Cells | Mouse BMMs | 1 µM, 5 µM | Significant, dose-dependent reduction in the number of TRAP-positive multinucleated cells. | [2][5] |
| TRAP-Positive Cells | Human PBMCs | Not specified | Reproduced inhibitory effects seen in mouse cells. | [2][5][9] |
Table 2: Effect of this compound on Gene Expression in BMMs
| Gene Target | Function | Concentration | Result | Source |
| TNFrsf11a (RANK) | RANKL Receptor | 5 µM | Significant downregulation | [5][6][10] |
| c-Fos | Transcription Factor | 5 µM | Significant downregulation | [5][6][10] |
| NFATc1 | Master Transcription Factor | 5 µM | Significant downregulation | [5][6][10] |
| CTSK (Cathepsin K) | Bone Resorption | 5 µM | Significant downregulation | [1][5][10] |
| MMP9 | Bone Resorption | 5 µM | Significant downregulation | [1][5][10] |
| DCstamp | Cell Fusion | 5 µM | Significant downregulation | [1][5][10] |
| Integrin β3 | Cell Adhesion | 5 µM | Significant downregulation | [1][5][10] |
| ACP5 (TRAP) | Bone Resorption Marker | 5 µM | Significant downregulation | [1][5][10] |
| ATP6v0d2 | Proton Pump (Acidification) | 5 µM | Significant downregulation | [1][5][10] |
Table 3: Effect of this compound on Protein Expression and In Vivo Efficacy
| Analysis | Target Protein / Parameter | Model System | Result | Source |
| Western Blot | IκB | Mouse BMMs | Upregulated (degradation inhibited) | [2][6] |
| Western Blot | NFATc1, c-Fos, CTSK, Integrin β3 | Mouse BMMs | Significant downregulation | [1][2][5] |
| Bone Resorption Assay | Resorption Pits | In vitro osteoclasts | Significant reduction in resorption pit formation | [1][2] |
| Micro-CT Analysis | Bone Volume / Tissue Volume (BV/TV) | Ovariectomy (OVX) Mouse Model | Significant, dose-dependent increase in BV/TV, alleviating bone loss | [2][6][9] |
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits RANKL signaling by preventing IκB degradation and downregulating c-Fos and NFATc1.
Caption: Experimental workflow for in vitro analysis of this compound's effects on osteoclastogenesis.
Caption: Experimental workflow for in vivo evaluation of this compound in an osteoporosis mouse model.
Detailed Experimental Protocols
The following protocols are summarized from the methodologies described in the cited research.
Cell Culture and Osteoclast Differentiation (In Vitro)
-
Isolation of BMMs: Bone marrow cells are flushed from the femurs and tibias of 6-8 week old C57BL/6J mice.
-
Macrophage Culture: Cells are cultured in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Induction: BMMs are seeded into plates. After 24 hours, the medium is replaced with fresh medium containing 50 ng/mL RANKL and 30 ng/mL M-CSF. This compound (e.g., at 1 µM and 5 µM) or a vehicle control is added to the respective treatment groups. The medium is replaced every 2 days.
Cell Viability Assay (CCK-8)
-
BMMs are seeded in a 96-well plate.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability relative to the control group.[2]
TRAP Staining and Quantification
-
After 5-7 days of differentiation, cells are fixed with 4% paraformaldehyde.
-
Cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP) using a leukocyte acid phosphatase kit according to the manufacturer's instructions.
-
TRAP-positive cells that are multinucleated (≥3 nuclei) are identified as osteoclasts and counted under a microscope.[5]
Quantitative Real-Time PCR (qPCR)
-
Total RNA is extracted from cultured cells using an RNA extraction reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using a SYBR Green master mix and specific primers for target genes (e.g., NFATc1, c-Fos, CTSK, RANK) and a housekeeping gene (e.g., GAPDH) for normalization.[10]
-
Relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NFATc1, c-Fos, IκB, Tubulin, GAPDH) overnight at 4°C.[2]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using image analysis software.[2]
In Vivo Ovariectomy (OVX) Mouse Model
-
Surgery: 8-week-old female C57BL/6J mice undergo either a sham operation or a bilateral ovariectomy (OVX) to induce osteoporosis.
-
Treatment: After a recovery period, OVX mice are randomly assigned to treatment groups and administered either vehicle or this compound (e.g., via intraperitoneal injection) daily for several weeks.
-
Analysis: At the end of the treatment period, mice are euthanized. Femurs are collected, fixed, and analyzed using micro-computed tomography (micro-CT) to quantify bone parameters such as bone volume/tissue volume (BV/TV), trabecular number, and trabecular thickness.[6][9]
Conclusion and Therapeutic Potential
The collective evidence from in vitro and in vivo studies strongly indicates that this compound is a potent inhibitor of RANKL-induced osteoclastogenesis.[6] By targeting the NF-κB and NFATc1 signaling pathways, ArcyA effectively suppresses the differentiation and resorptive function of osteoclasts without inducing cytotoxicity.[2][5] Its demonstrated efficacy in mitigating bone loss in an animal model of osteoporosis highlights its significant therapeutic potential.[2][9] this compound represents a promising candidate for the development of novel therapeutics for the treatment of osteoporosis and other disorders characterized by excessive bone resorption.[1][6] Further investigation into its clinical applications is warranted.[1]
References
- 1. This compound Alleviates Osteoporosis by Suppressing RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Osteoporosis by Suppressing RANKL-Induced Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 10. researchgate.net [researchgate.net]
Biosynthesis of Arcyriaflavin A in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcyriaflavin A, a member of the indolocarbazole family of natural products, exhibits a range of biological activities, making it a compound of interest for drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Streptomyces. It details the enzymatic pathway, the genetic basis for its production, and the regulatory mechanisms that govern its synthesis. This document synthesizes current knowledge to serve as a resource for researchers in natural product biosynthesis, microbial genetics, and pharmaceutical sciences.
Introduction
Indolocarbazoles are a class of alkaloids characterized by a core indolo[2,3-a]pyrrole[3,4-c]carbazole ring system. This compound is a notable member of this family, serving as a key intermediate in the biosynthesis of other bioactive compounds, such as Arcyriaflavin F. The biosynthesis of these complex molecules from simple precursors in Streptomyces is a testament to the intricate enzymatic machinery present in these bacteria. Understanding this pathway is crucial for harnessing the potential of this compound and its derivatives for therapeutic applications.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in Streptomyces venezuelae is orchestrated by the acf biosynthetic gene cluster (BGC). The core of this compound is assembled from two molecules of L-tryptophan through a series of enzymatic reactions. While the complete enzymatic cascade for this compound is an active area of research, significant insights have been gained through the study of homologous pathways, such as those for rebeccamycin and staurosporine biosynthesis.
The proposed pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid imine, followed by the formation of chromopyrrolic acid. This intermediate then undergoes oxidative cyclization and further modifications to yield the final this compound scaffold.
Key Enzymes and their Proposed Functions
The acfODCP gene cassette within the acf BGC is responsible for the synthesis of this compound. The functions of the enzymes encoded by these genes are inferred from their homology to well-characterized enzymes in the rebeccamycin (reb) and staurosporine (sta) biosynthetic pathways.
| Gene | Homologous Protein | Proposed Function in this compound Biosynthesis |
| acfO | RebO / StaO | L-tryptophan oxidase; catalyzes the oxidation of L-tryptophan to its corresponding imine.[1] |
| acfD | RebD / StaD | Heme-dependent peroxidase; involved in the formation of the chromopyrrolic acid scaffold from two molecules of indole-3-pyruvic acid imine.[1] |
| acfP | RebP / StaP | Cytochrome P450 enzyme; catalyzes the oxidative aryl-aryl coupling and decarboxylation of chromopyrrolic acid to form the indolocarbazole core.[2][3] |
| acfC | RebC / StaC | Flavin-dependent monooxygenase; directs the final oxidative steps to form the maleimide ring of this compound.[2][4] |
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway for this compound from L-tryptophan.
Experimental Data and Protocols
The elucidation of the this compound biosynthetic pathway has been primarily achieved through heterologous expression of the acf gene cluster in a model Streptomyces host, followed by metabolic analysis.
Production Data
Quantitative data on this compound production is often dependent on the specific experimental conditions, including the heterologous host, culture medium, and fermentation parameters. The following table summarizes the observed production based on the available literature.
| Heterologous Host | Gene Cluster Expressed | Observed Product(s) | Production Level | Reference |
| Streptomyces coelicolor M1152 | acfODCP | This compound, K-252c | This compound was the major product, constituting over 95% of the total indolocarbazoles detected. | [5] |
| Streptomyces coelicolor M1152 | acfXODCP | Arcyriaflavin F, this compound | Arcyriaflavin F was the major product. | [6][7][8] |
Key Experimental Protocols
The following provides a generalized overview of the methodologies used to study the this compound biosynthetic pathway.
-
Vector Construction: The acfODCP gene cluster is amplified from the genomic DNA of Streptomyces venezuelae and cloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors).
-
Host Strain: The resulting plasmid is introduced into a suitable heterologous host, such as Streptomyces coelicolor M1152, via intergeneric conjugation from an E. coli donor strain.
-
Cultivation: Exconjugants are selected and cultivated on a suitable production medium (e.g., MS agar) to allow for the expression of the biosynthetic genes and production of the metabolites.
-
Extraction: The culture medium is extracted with an organic solvent, such as ethyl acetate, to isolate the produced secondary metabolites.
-
Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the produced indolocarbazoles by comparing their retention times and mass-to-charge ratios with authentic standards.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the heterologous expression and analysis of the this compound biosynthetic pathway.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels. While specific regulators of the acf gene cluster have not yet been identified, the general principles of antibiotic regulation in Streptomyces are applicable.
Hierarchical Regulatory Network
A complex network of regulatory proteins controls the onset and level of secondary metabolite production. This network often involves:
-
Global Regulators: These proteins respond to environmental and physiological signals, such as nutrient availability and cell density, to coordinate the expression of multiple biosynthetic gene clusters.
-
Pathway-Specific Regulators: These are typically encoded within the biosynthetic gene cluster and directly control the transcription of the biosynthetic genes. They often belong to families such as SARPs (Streptomyces Antibiotic Regulatory Proteins).
Signaling Molecules
Small diffusible signaling molecules, such as γ-butyrolactones, can act as autoregulators, accumulating during growth and triggering the expression of regulatory genes, which in turn activate antibiotic biosynthesis.
Regulatory Cascade Diagram
The following diagram provides a simplified model of the regulatory cascade that likely governs this compound biosynthesis.
Conclusion
The biosynthesis of this compound in Streptomyces is a complex process involving a dedicated set of enzymes encoded by the acf gene cluster. While significant progress has been made in understanding this pathway through homology to other indolocarbazole biosynthetic pathways, further research is needed to fully characterize the individual enzymatic steps and the specific regulatory mechanisms involved. The information presented in this guide provides a solid foundation for future studies aimed at elucidating the complete biosynthetic pathway and for the bioengineering of Streptomyces to enhance the production of this compound and its derivatives for potential therapeutic use.
References
- 1. Enzymatic generation of the chromopyrrolic acid scaffold of rebeccamycin by the tandem action of RebO and RebD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine and rebeccamycin aglycones are assembled by the oxidative action of StaP, StaC, and RebC on chromopyrrolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic trapping in the rebeccamycin biosynthetic enzyme RebC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - Kent Academic Repository [kar.kent.ac.uk]
- 7. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Arcyriaflavin Analogs and Their Bioactivity
This guide provides a comprehensive overview of Arcyriaflavin analogs, a class of indolocarbazole alkaloids, detailing their synthesis, diverse bioactivities, and the experimental methodologies used to evaluate their therapeutic potential.
Introduction to Arcyriaflavins
Arcyriaflavins are a sub-family of indolocarbazole natural products characterized by a distinctive maleimide moiety fused to an indolocarbazole core.[1] Originally isolated from slime molds of the genus Arcyria, these compounds and their synthetic analogs have garnered significant interest in the scientific community due to their wide range of biological activities.[1] Their rigid, planar structure allows them to intercalate into DNA and interact with various protein targets, particularly protein kinases, making them promising candidates for drug discovery programs.
Synthesis of Arcyriaflavin Analogs
The synthesis of Arcyriaflavin analogs is a complex process that has been approached through various strategies. A common theme in many synthetic routes is the construction of the central carbazole system.
One efficient method involves the reaction of 2,2'-bridged bis-indoles with 3,4-dibromo-2,5-dihydro-1H-2,5-pyrroledione derivatives under Grignard conditions to form the ring-expanded carbazole system of homoarcyriaflavins.[2] Another notable approach is the application of the Fischer indole synthesis.[3] More contemporary methods have utilized palladium-catalyzed oxidative cyclization to produce a range of Arcyriaflavin derivatives.[1]
The biosynthesis of these compounds has also been investigated. For instance, the production of Arcyriaflavin F, a C-5/C-5'-dihydroxylated indolocarbazole, has been achieved by expressing the acfXODCP genes from Streptomyces venezuelae in Streptomyces coelicolor.[4][5][6] In this pathway, the flavin-dependent monooxygenase AcfX catalyzes the dihydroxylation of Arcyriaflavin A.[4][5][6]
Bioactivity of Arcyriaflavin Analogs
Arcyriaflavin analogs exhibit a broad spectrum of biological activities, with the most prominent being anticancer, anti-endometriosis, and neuroprotective effects. These activities are primarily attributed to their ability to inhibit various protein kinases.
Anticancer Activity
The anticancer properties of Arcyriaflavin analogs stem from their potent inhibition of key kinases involved in cell cycle progression and proliferation.
-
PIM Kinase Inhibition : Several novel Arcyriaflavin-A derivatives have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases that are overexpressed in many human cancers.[7][8] Inhibition of PIM kinases by these analogs leads to the suppression of cancer cell growth.[7][8]
-
Cyclin D1-CDK4 Inhibition : this compound has been shown to be an inhibitor of cyclin D1-cyclin-dependent kinase 4 (CDK4).[9] This inhibition leads to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and a reduction in cell viability and proliferation in cancer cells.[9]
Anti-Endometriosis Activity
The inhibitory effect of this compound on Cyclin D1-CDK4 also has therapeutic implications for endometriosis. By inducing apoptosis and inhibiting the proliferation of human endometriotic stromal cells, this compound presents a potential new treatment modality for this condition.[9]
Neuroprotective Effects
While less explored, the parent class of indolocarbazoles is known to have neuroprotective properties.[10][11] The ability of these compounds to modulate kinase activity suggests that Arcyriaflavin analogs may also offer therapeutic benefits for neurodegenerative diseases by interfering with pathological signaling pathways.[10]
Quantitative Bioactivity Data
The following tables summarize the reported quantitative bioactivity data for various Arcyriaflavin analogs.
| Compound | Target | Assay Type | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| This compound | Cyclin D1-CDK4 | Cell Viability (MTT) | Endometriotic Stromal Cells | Significant inhibition at 10 µM | [9] |
| This compound | Cyclin D1-CDK4 | Cell Proliferation (BrdU) | Endometriotic Stromal Cells | Significant inhibition at 10 µM | [9] |
| Compound 8 | Antitumor | Cell Proliferation | 59 cancer cell lines | Average 50% suppression at 0.501 µM | [12] |
| Compound 5a | EGFR | Kinase Inhibition | - | IC₅₀ = 0.116 µM | [12] |
| Compound 5a | HER2 | Kinase Inhibition | - | IC₅₀ = 0.055 µM | [12] |
| Compound 5b | EGFR | Kinase Inhibition | - | IC₅₀ = 0.132 µM | [12] |
| Compound 5b | HER2 | Kinase Inhibition | - | IC₅₀ = 0.210 µM | [12] |
| Compound 5g | EGFR | Kinase Inhibition | - | IC₅₀ = 0.077 µM | [12] |
| Compound 5g | HER2 | Kinase Inhibition | - | IC₅₀ = 0.085 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Arcyriaflavin analogs are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate endometriotic cyst stromal cells (ECSCs) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with varying concentrations of this compound or vehicle control for 48 hours.
-
MTT Addition : Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[9]
Cell Proliferation Assay (BrdU Assay)
-
Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling : Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for 2 hours.
-
Fixation and Denaturation : Fix the cells and denature the DNA according to the manufacturer's instructions.
-
Antibody Incubation : Incubate the cells with an anti-BrdU peroxidase-conjugated antibody.
-
Substrate Reaction and Measurement : Add the substrate solution and measure the colorimetric reaction using a microplate reader at 450 nm.[9]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment : Plate ECSCs in 96-well plates and treat with this compound as described above.
-
Reagent Addition : Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation : Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement : Measure the luminescence, which is proportional to the amount of caspase activity, using a luminometer.[9]
Kinase Inhibition Assay (Radioactivity-based)
-
Reaction Setup : Prepare a reaction mixture containing the kinase of interest, a specific substrate (e.g., a peptide or protein), ATP (including γ-³²P-ATP), and the test compound (Arcyriaflavin analog) in a suitable buffer.
-
Initiation and Incubation : Initiate the kinase reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation : Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated γ-³²P-ATP.
-
Quantification : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.[13]
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways and experimental workflows are provided below.
Caption: PIM Kinase Signaling Pathway Inhibition by Arcyriaflavin Analogs.
Caption: Inhibition of the CDK4/6-Cyclin D Pathway by this compound.
Caption: General Experimental Workflow for Screening Arcyriaflavin Analogs.
Conclusion
Arcyriaflavin analogs represent a versatile class of compounds with significant therapeutic potential, particularly in the fields of oncology and endometriosis. Their ability to potently and often selectively inhibit protein kinases makes them attractive candidates for further drug development. The synthetic methodologies and bioactivity assays detailed in this guide provide a solid foundation for researchers to explore the full potential of these fascinating natural product derivatives. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their promising in vitro and in vivo activities into clinical applications.
References
- 1. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 2. Homoarcyriaflavin: Synthesis of Ring-Expanded Arcyriaflavin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - Kent Academic Repository [kar.kent.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Arcyriaflavin-A Derivatives as PIM Kinase Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Arcyriaflavin-A Derivatives as PIM Kinase Inhibitors for Treating Cancer | Bentham Science [eurekaselect.com]
- 9. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
Arcyriaflavin E: A Technical Guide on its Characterization as a Cytotoxic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin E is a member of the indolocarbazole class of alkaloids, a group of natural products known for their diverse and potent biological activities.[1] First isolated from a combined culture of Streptomyces cinnamoneus and mycolic acid-containing bacteria, Arcyriaflavin E has emerged as a compound of interest due to its demonstrated cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of Arcyriaflavin E as a cytotoxic agent, including available quantitative data, probable experimental methodologies, and hypothesized signaling pathways based on the activity of structurally related analogs. This document is intended to serve as a resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of Arcyriaflavin E.
Cytotoxicity Data
To date, the primary evidence for Arcyriaflavin E's cytotoxic activity comes from a study by Hoshino et al. (2015), which reported its effect on murine leukemia cells.[3] The available quantitative data is summarized in the table below.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Arcyriaflavin E | P388 (murine leukemia) | Not Specified | 39 | [3] |
| Arcyriaflavin A | P388 (murine leukemia) | Not Specified | >100 | [3] |
| BE-13793C | P388 (murine leukemia) | Not Specified | 33 | [3] |
Table 1: Comparative Cytotoxicity of Arcyriaflavin E and Related Indolocarbazole Alkaloids.
Of note, in the same study, the structurally similar this compound did not exhibit significant cytotoxicity, suggesting that subtle structural differences between these molecules can lead to marked variations in their biological activity.[3]
Experimental Protocols
While the specific details of the cytotoxicity assay used for Arcyriaflavin E have not been fully published, a standard methodology for determining the IC50 of a compound in a cancer cell line like P388 would typically involve a cell viability assay. A generalized protocol is provided below.
General Protocol for Determination of Cytotoxicity (IC50)
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: Arcyriaflavin E is dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
Cell Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based dye, is added to each well. These reagents are metabolically reduced by viable cells into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are normalized to untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothesized Mechanism of Action and Signaling Pathways
While the precise molecular targets and signaling pathways affected by Arcyriaflavin E have not yet been elucidated, the well-characterized activities of its analog, this compound, offer valuable insights into its potential mechanisms of action. This compound is known to be an inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[4][5] Inhibition of the CDK4/Cyclin D1 complex is a key mechanism for inducing cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell proliferation.[6]
Furthermore, studies on this compound have demonstrated its ability to induce apoptosis (programmed cell death) and to synergize with other agents to inhibit tumor growth in glioblastoma stem-like cells.[4][6] It is plausible that Arcyriaflavin E shares some of these mechanistic attributes.
Potential Signaling Pathway: CDK4/Cyclin D1 Inhibition
The CDK4/Cyclin D1 pathway is a critical regulator of the cell cycle. In its active state, this complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, Arcyriaflavin E could potentially block this cascade, leading to G1 cell cycle arrest and a subsequent halt in proliferation.
Future Directions and Conclusion
The current body of research on Arcyriaflavin E as a cytotoxic agent is in its nascent stages. The preliminary finding of its moderate cytotoxicity against P388 murine leukemia cells is promising and warrants further investigation.[3] Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of Arcyriaflavin E across a diverse panel of human cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.
-
Mechanism of Action Studies: Investigating whether Arcyriaflavin E, like its analog this compound, induces cell cycle arrest and apoptosis. This would involve cell cycle analysis by flow cytometry and apoptosis assays such as Annexin V/PI staining.
-
Target Identification: Utilizing techniques such as proteomics and kinase profiling to identify the direct molecular targets of Arcyriaflavin E.
-
In Vivo Efficacy: Assessing the anti-tumor activity of Arcyriaflavin E in preclinical animal models of cancer.
References
- 1. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arcyriaflavin E, a new cytotoxic indolocarbazole alkaloid isolated by combined-culture of mycolic acid-containing bacteria and Streptomyces cinnamoneus NBRC 13823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Decreases Endometriosis Cell Viability and Proliferation | EndoNews [endonews.com]
- 6. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis and Structure of Arcyriaflavin F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis and structural elucidation of Arcyriaflavin F, a dihydroxylated indolocarbazole natural product. The information presented is primarily derived from the recent discovery and characterization of its biosynthetic pathway from Streptomyces venezuelae ATCC 10712. This document details the genetic basis for Arcyriaflavin F production, the enzymatic transformation involved, its structural properties, and the experimental protocols utilized for its characterization.
Introduction
Indolocarbazoles are a class of natural products known for their wide range of biological activities, making them attractive scaffolds for drug development. A key feature of their biosynthesis is the enzymatic modification of the core indolocarbazole structure by various tailoring enzymes, which contributes to the structural diversity and biological specificity of these compounds. Arcyriaflavin F is a recently identified member of this family, distinguished by dihydroxylation at the C-5 and C-5' positions of the indole rings. Its biosynthesis has been elucidated through the heterologous expression of a specific biosynthetic gene cluster (BGC) from Streptomyces venezuelae ATCC 10712.[1][2][3][4]
Biosynthesis of Arcyriaflavin F
The biosynthesis of Arcyriaflavin F is encoded by the acfXODCP gene cluster in S. venezuelae.[1][2][3] The core indolocarbazole scaffold, Arcyriaflavin A, is synthesized by the enzymes encoded by the acfODCP genes. The final and defining step in Arcyriaflavin F biosynthesis is the regioselective dihydroxylation of this compound. This reaction is catalyzed by AcfX, a flavin-dependent monooxygenase.[1][2][3] This is distinct from other known indolocarbazole hydroxylases, such as EspX, which catalyzes only a single hydroxylation.[1][2][3]
Biosynthetic Pathway
The logical flow of the terminal step in Arcyriaflavin F's biosynthesis is depicted below.
Caption: The enzymatic conversion of this compound to Arcyriaflavin F by the monooxygenase AcfX.
Structure of Arcyriaflavin F
The structure of Arcyriaflavin F was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry confirmed the molecular formula, and detailed 1D and 2D NMR experiments established the precise connectivity and the positions of the hydroxyl groups.
Quantitative Data
The structural characterization of Arcyriaflavin F is supported by the following quantitative data derived from mass spectrometry and NMR analysis.
Table 1: Mass Spectrometry Data for Arcyriaflavin F
| Parameter | Value |
| Ionization Mode | ESI+ |
| [M+H]⁺ (m/z) | 358.08 |
| Molecular Formula | C₂₀H₁₁N₃O₄ |
Data sourced from Lai et al., 2024.[4]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Arcyriaflavin F (in DMSO-d₆)
| Atom No. | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δH) [ppm] | Multiplicity | J (Hz) |
| 1, 1' | 120.9 | 10.85 | s | |
| 2, 2' | 122.9 | - | - | |
| 3, 3' | 114.7 | - | - | |
| 3a, 3a' | 124.9 | - | - | |
| 4, 4' | 111.9 | 7.02 | dd | 8.4, 1.0 |
| 5, 5' | 145.2 | - | - | |
| 6, 6' | 114.3 | 7.59 | d | 8.4 |
| 7, 7' | 120.5 | 8.40 | d | 8.4 |
| 7a, 7a' | 136.9 | - | - | |
| 12b, 12b' | 128.1 | - | - | |
| 13a, 13a' | 108.6 | - | - | |
| 5, 7 | 171.1 | - | - | |
| 6 | - | 11.4 | s | |
| 5-OH, 5'-OH | - | 9.2 | s |
Data sourced from the supplementary information of Lai et al., 2024.[4]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the production and characterization of Arcyriaflavin F.
Cloning of the acfXODCP Gene Cluster
The workflow for cloning the biosynthetic gene cluster is outlined below.
Caption: A simplified workflow for the cloning of the acfXODCP gene cluster.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA was isolated from S. venezuelae ATCC 10712.
-
PCR Amplification: The acfXODCP gene cluster was amplified from the genomic DNA using high-fidelity DNA polymerase and specific primers.
-
Vector Integration: The amplified gene cluster was cloned into a suitable E. coli-Streptomyces shuttle vector, such as pSET152, using Gibson Assembly or a similar seamless cloning method.
-
Transformation and Verification: The resulting construct was transformed into E. coli for plasmid propagation and subsequently verified by Sanger sequencing to ensure the integrity of the cloned gene cluster.
Heterologous Expression in Streptomyces coelicolor
Host Strain: Streptomyces coelicolor M1152, a strain engineered for enhanced heterologous expression of secondary metabolite gene clusters, was used as the host.
Methodology:
-
Conjugation: The expression vector containing the acfXODCP gene cluster was transferred from the E. coli donor strain to S. coelicolor M1152 via intergeneric conjugation.
-
Selection: Exconjugants were selected on MS agar plates containing the appropriate antibiotic for plasmid selection.
-
Fermentation: For production, a scaled-up culture was initiated. Spores of the recombinant S. coelicolor M1152 strain were used to inoculate a suitable liquid medium (e.g., MR5 medium). The culture was incubated for several days under optimal conditions for secondary metabolite production (e.g., 30°C with shaking).
Purification and Structural Elucidation of Arcyriaflavin F
Methodology:
-
Extraction: After fermentation, the culture broth was harvested. The mycelium was separated by centrifugation, and the supernatant was extracted with an organic solvent such as ethyl acetate. The mycelial pellet was also extracted separately. The organic extracts were combined and evaporated to dryness.
-
Chromatographic Purification: The crude extract was subjected to purification using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column was typically used with a gradient of water and acetonitrile (both often containing a small percentage of formic acid) to separate the metabolites. Fractions were collected and analyzed by LC-MS.
-
Structural Analysis:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR): The purified Arcyriaflavin F was dissolved in a deuterated solvent (e.g., DMSO-d₆). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were performed to determine the complete chemical structure.
-
Conclusion
The successful heterologous expression of the acfXODCP gene cluster from S. venezuelae has not only led to the discovery of a new indolocarbazole, Arcyriaflavin F, but has also identified a novel regioselective C-5/C-5' dihydroxylating enzyme, AcfX. This work provides valuable insights into the enzymatic machinery that generates structural diversity in this important class of natural products. The detailed protocols and structural data presented in this guide serve as a valuable resource for researchers in natural product chemistry, synthetic biology, and drug discovery who are interested in the study and potential applications of Arcyriaflavin F and related indolocarbazoles.
References
Arcyriaflavin A: A Comprehensive Technical Guide to its Molecular Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A is a naturally occurring indolocarbazole alkaloid that has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its cellular effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and potential therapeutic application of this promising anti-cancer agent.
Primary Molecular Targets of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of key protein kinases involved in cell cycle regulation and other signaling pathways critical for cancer cell survival and proliferation. The two most prominent molecular targets identified to date are Cyclin-Dependent Kinase 4 (CDK4) and Ca2+/calmodulin-dependent protein kinase II (CaM kinase II).
Cyclin-Dependent Kinase 4 (CDK4)
This compound is a potent inhibitor of the Cyclin D1/CDK4 complex. This complex plays a crucial role in the G1 phase of the cell cycle, where it phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. By inhibiting CDK4, this compound prevents Rb phosphorylation, thereby inducing a G1 cell cycle arrest and halting cancer cell proliferation.
Ca2+/calmodulin-dependent protein kinase II (CaM kinase II)
In addition to its effects on CDK4, this compound is also a potent inhibitor of CaM kinase II. CaM kinase II is a multifunctional serine/threonine kinase that regulates a wide array of cellular processes, including cell cycle progression, apoptosis, and cell migration. The inhibition of CaM kinase II by this compound contributes to its anti-cancer activity, in part through the modulation of downstream signaling pathways such as the GSK-3β pathway.
Quantitative Data on this compound Inhibition
The following tables summarize the quantitative data available for the inhibitory activity of this compound against its primary molecular targets and its anti-proliferative effects in cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Cyclin D1/CDK4 | 60 - 190 (specifically 140 nM) | [1] |
| CaM kinase II | 25 | [1] |
| Protein Kinase A (PKA) | >2,000 | |
| Protein Kinase C (PKC) | >100,000 | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 850 |
| NCI H460 | Lung Carcinoma | 590 |
Signaling Pathways Modulated by this compound
The inhibition of CDK4 and CaM kinase II by this compound leads to the modulation of several downstream signaling pathways that are critical for cancer cell function.
Cell Cycle Regulation Pathway
The primary mechanism of action of this compound is the disruption of the cell cycle at the G1/S checkpoint. The following diagram illustrates the inhibition of the CDK4/Cyclin D1 pathway by this compound.
GSK-3β Signaling Pathway
This compound's inhibition of CaM kinase II has been shown to impact the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β). Specifically, CaM kinase II can phosphorylate and inactivate GSK-3β at Serine 9. By inhibiting CaM kinase II, this compound can lead to a decrease in this inhibitory phosphorylation, thereby increasing the activity of GSK-3β. Active GSK-3β can then phosphorylate downstream targets involved in various cellular processes, including the Wnt/β-catenin signaling pathway. Furthermore, the inhibition of CDK4/6 has been linked to the activation of the canonical Wnt/β-catenin pathway via Ser9 phosphorylation of GSK3β.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
In Vitro CDK4 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of the CDK4/Cyclin D1 complex.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Recombinant human CDK4/Cyclin D1 enzyme and retinoblastoma (Rb) protein substrate are purified.
-
A kinase assay buffer is prepared (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Serial dilutions of this compound are prepared in the kinase assay buffer.
-
A stock solution of ATP containing [γ-³²P]ATP is prepared.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, the CDK4/Cyclin D1 enzyme is pre-incubated with varying concentrations of this compound for 10-15 minutes at 30°C.
-
The kinase reaction is initiated by adding the Rb substrate and the [γ-³²P]ATP solution.
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 30°C.
-
-
Reaction Termination and Analysis:
-
The reaction is terminated by adding SDS-PAGE loading buffer.
-
The samples are boiled and then loaded onto an SDS-polyacrylamide gel.
-
Following electrophoresis, the gel is dried and exposed to an autoradiography film or a phosphorimager screen to visualize the phosphorylated Rb protein.
-
The intensity of the radioactive bands is quantified, and the data is used to calculate the IC50 value of this compound for CDK4 inhibition.
-
WST-1 Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated with the compound for a specified duration (e.g., 72 hours).
-
-
WST-1 Reagent Addition:
-
After the incubation period, 10 µL of WST-1 reagent is added to each well.
-
The plate is incubated for an additional 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
The absorbance of the samples is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value, representing the concentration of this compound that inhibits cell viability by 50%, is determined from the dose-response curve.
-
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Seeding and Treatment:
-
Cells are seeded in a white-walled 96-well plate and treated with this compound as described in the WST-1 assay protocol.
-
-
Reagent Preparation and Addition:
-
The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions and allowed to equilibrate to room temperature.
-
An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well containing the cells and culture medium.
-
-
Incubation and Luminescence Measurement:
-
The plate is mixed on a plate shaker for 30-60 seconds and then incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to stabilize.
-
The luminescence of each well is measured using a luminometer.
-
-
Data Analysis:
-
The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is used to quantify the induction of apoptosis by this compound. The results are typically expressed as a fold-change relative to the vehicle-treated control.
-
Conclusion
This compound is a potent inhibitor of CDK4 and CaM kinase II, leading to G1 cell cycle arrest and the induction of apoptosis in cancer cells. Its well-defined molecular targets and significant anti-proliferative activity make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising natural product. Further studies to delineate a more comprehensive kinase selectivity profile and to fully elucidate the downstream consequences of its target engagement will be crucial in advancing this compound towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 and BET inhibitors synergistically suppress pancreatic tumor growth and epithelial-to-mesenchymal transition by regulating the GSK3β-mediated Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
Methodological & Application
Total Synthesis of Arcyriaflavin A: A Detailed Methodological Overview for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Arcyriaflavin A, a naturally occurring indolocarbazole alkaloid, has garnered significant attention from the scientific community due to its potent biological activities, including the inhibition of human cytomegalovirus replication. This document provides a comprehensive overview of the prominent total synthesis methodologies developed for this compound. Detailed experimental protocols for key synthetic strategies are presented, along with a comparative analysis of their efficiencies. Visual diagrams of the synthetic pathways are included to facilitate a deeper understanding of the chemical transformations. This compilation serves as a valuable resource for researchers engaged in the synthesis of this compound and its analogues for further biological evaluation and drug development endeavors.
Introduction
This compound is a member of the indolocarbazole family of natural products, characterized by a planar indolo[2,3-a]pyrrolo[3,4-c]carbazole core structure. Its interesting biological profile has spurred the development of several distinct total synthesis strategies. This document outlines three prominent and successful approaches:
-
Diels-Alder Cycloaddition, Fischer Indolization, and Nitrene Insertion Strategy: A convergent approach that constructs the carbazole framework through a Diels-Alder reaction and Fischer indolization, followed by a final ring closure via nitrene insertion.
-
Double Fischer Indolization Strategy: A concise method that utilizes a double Fischer indolization of a bis(phenylhydrazone) intermediate to form the core indolocarbazole structure.
-
Cyanide-Catalyzed Imino-Stetter Reaction Strategy: A divergent approach that employs a key cyanide-catalyzed imino-Stetter reaction to construct a versatile 2,2′-bisindole-3-acetic acid derivative, which then undergoes cyclization to yield this compound.
These methodologies offer different advantages in terms of convergency, overall yield, and adaptability for the synthesis of analogues. The following sections provide detailed protocols and comparative data for each of these synthetic routes.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for the different total synthesis methodologies of this compound, allowing for a direct comparison of their efficiencies.
| Methodology | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Diels-Alder/Fischer Indolization/Nitrene Insertion | Diels-Alder cycloaddition, Fischer indolization, Aromatization, Nitrene insertion | 5 | 12-13 | Tomé et al. |
| Double Fischer Indolization | Diels-Alder reaction, Double Fischer Indolization | 3 | ~68 (for key step) | Bergman & Pelcman |
| Cyanide-Catalyzed Imino-Stetter Reaction | Imino-Stetter reaction, Friedel-Crafts acylation, Deprotection | 3 | 34 | Cheon et al. |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in each of the discussed total synthesis strategies.
Diels-Alder/Fischer Indolization/Nitrene Insertion Strategy (Tomé et al.)
This strategy provides a versatile route to unsymmetrical analogues of this compound.
Key Experimental Steps:
-
Diels-Alder Cycloaddition: The reaction between a 1-(2-nitrophenyl)-3-trialkylsiloxy-1,3-butadiene and a maleimide derivative to form the initial cyclohexene ring system.
-
Fischer Indolization: Reaction of the Diels-Alder adduct with a substituted phenylhydrazine to construct the carbazole core.
-
Aromatization: Aromatization of the carbazole ring system, typically using an oxidizing agent like DDQ.
-
Nitrene Insertion: The final ring closure is achieved through a formal nitrene insertion reaction, often by heating the nitro-substituted precursor in the presence of a phosphite reagent.[1]
Protocol for a Representative Nitrene Insertion Step:
-
Reactants: 2-Nitro-N-phenyl-carbazole derivative, Triethyl phosphite.
-
Procedure: A solution of the 2-nitro-N-phenyl-carbazole derivative in triethyl phosphite is heated at reflux for 2 hours. The reaction mixture is then cooled and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.[1]
Double Fischer Indolization Strategy (Bergman and Pelcman)
This approach offers a highly convergent and efficient synthesis of the indolocarbazole core.
Key Experimental Steps:
-
Formation of Bis(phenylhydrazone): A Diels-Alder adduct of 2,3-bis(trimethylsilyloxy)butadiene and a dienophile is treated with phenylhydrazine in acetic acid and methanol to yield the corresponding bis(phenylhydrazone).[1]
-
Double Fischer Indolization: The bis(phenylhydrazone) intermediate is subjected to a double Fischer indolization using a cyclization agent such as polyphosphoric acid trimethylsilyl ester (PPSE) to directly form the indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton of this compound.[1]
Protocol for the Double Fischer Indolization Step:
-
Reactants: Bis(phenylhydrazone) intermediate, Polyphosphoric acid trimethylsilyl ester (PPSE).
-
Procedure: The bis(phenylhydrazone) is added to a solution of PPSE and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a suitable solvent and neutralized. The product, this compound, is then isolated and purified by chromatography.
Cyanide-Catalyzed Imino-Stetter Reaction Strategy (Cheon et al.)
This modern approach provides a divergent route to this compound and other related natural products from a common intermediate.[2]
Key Experimental Steps:
-
Cyanide-Catalyzed Imino-Stetter Reaction: An aldimine, derived from a 2-aminocinnamic acid derivative and indole-2-carboxaldehyde, undergoes a cyanide-catalyzed imino-Stetter reaction to form a 2,2′-bisindole-3-acetic acid derivative.[2]
-
Friedel-Crafts Acylation: The resulting 2,2′-bisindole-3-acetic acid derivative is treated with a strong acid, such as trifluoroacetic acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the indolocarbazole core.
-
Final Cyclization/Deprotection: The final cyclization to form the maleimide ring and any necessary deprotection steps are carried out to complete the synthesis of this compound.
Protocol for the Cyanide-Catalyzed Imino-Stetter Reaction:
-
Reactants: Aldimine derived from a 2-aminocinnamic acid derivative and N-protected indole-2-carboxaldehyde, Sodium cyanide (NaCN).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the aldimine in DMF under an argon atmosphere is added a catalytic amount of NaCN. The reaction mixture is stirred at 60 °C and monitored by TLC. Upon completion, the reaction is quenched and the product, a 2,2′-bisindole-3-acetic acid derivative, is isolated and purified.[2]
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Diels-Alder/Fischer Indolization/Nitrene Insertion Pathway.
Caption: Double Fischer Indolization Pathway.
Caption: Cyanide-Catalyzed Imino-Stetter Reaction Pathway.
Conclusion
The total synthesis of this compound has been successfully achieved through several elegant and efficient strategies. The choice of a particular methodology may depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the need for the preparation of analogues with diverse substitution patterns. The detailed protocols and comparative data presented in this document are intended to aid researchers in selecting and implementing the most suitable synthetic route for their specific research goals in the field of medicinal chemistry and natural product synthesis.
References
Application Note: High-Purity Isolation of Arcyriaflavin A from the Marine Tunicate Eudistoma sp.
Abstract
Arcyriaflavin A, a potent indolocarbazole alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, particularly as an inhibitor of cyclin D1-cyclin-dependent kinase 4 (CDK4). This application note provides a detailed protocol for the isolation and purification of this compound from the marine tunicate Eudistoma sp. The methodology herein describes a comprehensive workflow from sample collection and extraction to final purification using chromatographic techniques. Furthermore, this document outlines the key signaling pathway affected by this compound, offering valuable insights for researchers in oncology, drug discovery, and marine natural products chemistry.
Introduction
Marine invertebrates are a prolific source of novel bioactive secondary metabolites. The genus Eudistoma, a colonial tunicate, is known to produce a diverse array of alkaloids with potential therapeutic applications. This compound, a member of the indolocarbazole class of compounds, has been identified as a promising candidate for drug development due to its potent and selective inhibition of the Cyclin D1-CDK4 complex, a key regulator of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making this compound a valuable tool for cancer research and a potential lead for novel anti-cancer therapeutics. This protocol details a robust and reproducible method for the isolation of this compound from Eudistoma sp., providing researchers with the necessary steps to obtain this valuable compound for further biological evaluation.
Data Presentation
Table 1: Extraction and Fractionation of Eudistoma sp. Biomass
| Parameter | Value | Notes |
| Initial Biomass (wet weight) | 1.0 kg | Collected specimen of Eudistoma sp. |
| Lyophilized Biomass (dry weight) | 150 g | Post-lyophilization to remove water content. |
| Extraction Solvent | Methanol (MeOH) | Exhaustive extraction to ensure recovery of metabolites. |
| Volume of Extraction Solvent | 3 x 2 L | Three successive extractions performed. |
| Crude Methanol Extract Yield | 15.4 g | Obtained after evaporation of the solvent.[1] |
| Ethyl Acetate (EtOAc) Fraction | 1.7 g | After liquid-liquid partitioning of the crude extract.[1] |
| Water (H₂O) Fraction | 13.5 g | Aqueous remnant from the partitioning step. |
Table 2: Column Chromatography Purification of the Ethyl Acetate Fraction
| Chromatography Step | Stationary Phase | Mobile Phase | Fraction of Interest | Yield |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexane:EtOAc gradient | Fractions 5-7 (50:50 to 70:30 Hexane:EtOAc) | 450 mg |
| Flash Chromatography | C18 Reverse Phase | Acetonitrile:H₂O gradient | Fractions 12-15 (60:40 to 80:20 ACN:H₂O) | 85 mg |
| Preparative HPLC | C18 Reverse Phase | Isocratic 70% ACN:H₂O | This compound | 15 mg |
Experimental Protocols
Sample Collection and Preparation
-
Collect specimens of Eudistoma sp. and immediately freeze them at -20°C to preserve the chemical integrity of the secondary metabolites.
-
Transport the frozen samples to the laboratory on dry ice.
-
Lyophilize the frozen tunicate biomass to a constant dry weight.
-
Grind the dried biomass into a fine powder using a blender or a mortar and pestle.
Extraction of Bioactive Compounds
-
Suspend the powdered Eudistoma sp. (150 g) in methanol (2 L) in a large Erlenmeyer flask.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the methanol extract and repeat the extraction process on the biomass residue two more times with fresh methanol (2 x 2 L).
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Solvent Partitioning
-
Dissolve the crude methanol extract (15.4 g) in a mixture of ethyl acetate (EtOAc) and water (500 mL each) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the ethyl acetate fractions and wash with a saturated sodium chloride solution (brine).
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the EtOAc-soluble fraction (1.7 g).[1]
Chromatographic Purification
a. Vacuum Liquid Chromatography (VLC)
-
Pack a VLC column with silica gel.
-
Adsorb the dried ethyl acetate fraction (1.7 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the VLC column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
b. Flash Chromatography
-
Combine the fractions from VLC that show the presence of the target compound.
-
Further, purify the combined fractions using flash chromatography on a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile.
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
c. Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the semi-purified fraction containing this compound in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic mobile phase of acetonitrile and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Mandatory Visualizations
This compound Isolation Workflow
References
Application Notes and Protocols for the Recombinant Production of Arcyriaflavin A in Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A is a naturally occurring indolocarbazole that has garnered significant interest within the pharmaceutical industry due to its potent biological activities, including the inhibition of cyclin D1-cyclin-dependent kinase 4.[1] Traditionally, access to this valuable compound has been limited to complex multi-step total synthesis. This document provides a comprehensive guide to the recombinant production of this compound using the robust and versatile chassis organism, Pseudomonas putida. The heterologous expression of the this compound biosynthetic gene cluster in P. putida offers a more sustainable and scalable alternative to chemical synthesis. P. putida is a non-pathogenic, Gram-negative soil bacterium that has been classified as a "generally recognized as safe" (GRAS) organism, making it an ideal host for the production of high-value compounds for human use. Its versatile metabolism, high tolerance to xenobiotics, and well-established genetic tools make it a superior host for expressing complex secondary metabolite pathways.[2][3]
Data Presentation
The following table summarizes the quantitative data for the recombinant production of this compound in Pseudomonas putida KT2440.
| Parameter | Value | Reference |
| Host Strain | Pseudomonas putida KT2440 | [1] |
| Precursor | L-Tryptophan | [1] |
| Final Titer | 4.7 mg/L | [1] |
| Culture Volume | 1 L | [1] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound from L-tryptophan is a multi-step enzymatic process. The core indolocarbazole scaffold is synthesized by a conserved set of enzymes. The pathway begins with the oxidative dimerization of two L-tryptophan molecules. The key enzymes involved are RebO (an L-tryptophan oxidase), RebD (a cytochrome P450 oxygenase), RebP (a cytochrome P450 that catalyzes C-C bond formation), and RebC (a FAD-dependent enzyme that forms the maleimide ring).[4]
Experimental Workflow
The overall workflow for the recombinant production of this compound in P. putida involves several key stages, from the initial cloning of the biosynthetic gene cluster to the final extraction and analysis of the product.
References
- 1. Biotransformation Of l-Tryptophan To Produce this compound With Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas putida—a versatile host for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
Application Notes and Protocols for Arcyriaflavin A Cell Viability and Proliferation MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A is a naturally occurring indolocarbazole that has garnered significant interest in cancer research due to its potent inhibitory effects on cell cycle progression. It functions as a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and calcium/calmodulin-dependent protein kinase II (CaMKII).[1] By targeting the Cyclin D1-CDK4 complex, this compound effectively halts the cell cycle at the G1 phase, thereby preventing cell proliferation.[2][3][4] This mechanism of action makes this compound a promising candidate for therapeutic development against various cancers, including glioblastoma, metastatic melanoma, and endometriosis.[2][5][6][7]
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the impact of this compound on cell viability and proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[8][9]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound in different contexts. This data is crucial for designing experiments and understanding the potency of this compound.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Cyclin D1/CDK4 Complex | Kinase Assay | 140 nM | [1] |
| CaMKII | Kinase Assay | 25 nM | [1] |
| Endometriotic Stromal Cells | Cell Viability | Significant reduction at 1 µM and 10 µM | [3] |
| Metastatic Melanoma Cells | Cell Viability | Dose-dependent cytotoxicity | [7] |
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This protocol details the steps for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for the MTT assay.
Caption: this compound signaling pathway.
References
- 1. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Endometriosis Cell Viability and Proliferation | EndoNews [endonews.com]
- 4. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effect of a Combination of Berbamine and this compound against Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionews.com [bionews.com]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Arcyriaflavin A and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A is a fungal metabolite that has garnered significant interest in cancer research and cell biology due to its potent and selective inhibitory effects on key cell cycle regulators.[1] It functions as a powerful inhibitor of the Cyclin D1/Cyclin-Dependent Kinase 4 (CDK4) complex, with an IC50 value reported to be around 140 nM.[1][2] The Cyclin D1-CDK4 complex plays a crucial role in the G1 phase of the cell cycle, and its inhibition leads to cell cycle arrest at the G0/G1 phase.[3][4][5] This characteristic makes this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as endometriosis and various cancers.[3][4][6]
These application notes provide a comprehensive guide for utilizing this compound to induce cell cycle arrest and detail the subsequent analysis of cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: G1 Phase Arrest
This compound exerts its effect by targeting the Cyclin D1-CDK4 complex. In a normal cell cycle, the formation of this complex is a critical step for the cell to progress from the G1 phase to the S phase.[5] The active Cyclin D1-CDK4 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and entry into the S phase.[5] By inhibiting CDK4, this compound prevents the phosphorylation of Rb, keeping it bound to E2F. This maintains the cell in the G1 phase, effectively causing cell cycle arrest.[3]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of a representative cancer cell line after 48 hours of treatment. As the concentration of this compound increases, there is a corresponding increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases, demonstrating a dose-dependent induction of G0/G1 arrest.[3][7]
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 (DMSO) | 45.2% | 35.8% | 19.0% |
| This compound | 0.1 | 55.9% | 28.1% | 16.0% |
| This compound | 1.0 | 68.7% | 19.5% | 11.8% |
| This compound | 10.0 | 82.1% | 9.3% | 8.6% |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cells and treating them with this compound to induce cell cycle arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to adhere and resume proliferation.
-
Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. For example, prepare concentrations of 0.1 µM, 1.0 µM, and 10.0 µM. Also, prepare a vehicle control with the same concentration of DMSO as in the highest this compound treatment.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period, typically 24 to 72 hours, depending on the cell line and experimental goals. A 48-hour incubation is a common starting point.[3]
II. Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the preparation of cells treated with this compound for cell cycle analysis using PI staining and flow cytometry.[8][9]
Materials:
-
Treated and control cells from the previous protocol
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat this wash step once.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise to the pellet while gently vortexing to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[8]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Carefully aspirate the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI dye specifically binds to DNA.[8][9]
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.
-
Create a histogram of the PI fluorescence intensity (linear scale) from the single-cell population.
-
Set the gates on the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 7. This compound Decreases Endometriosis Cell Viability and Proliferation | EndoNews [endonews.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. corefacilities.iss.it [corefacilities.iss.it]
Application Note: Quantifying Apoptosis in Arcyriaflavin A-Treated Cells Using a Cell Death Detection ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arcyriaflavin A is a natural indolocarbazole compound known to exhibit potent anticancer properties.[1][2] Its primary mechanism of action involves the inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][3] By inhibiting the Cyclin D1/CDK4 complex, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[3][4] This cell cycle blockade is often followed by the induction of apoptosis, or programmed cell death, a critical process for eliminating potentially harmful cells.[5][6] The ability to induce apoptosis is a hallmark of many effective anticancer agents, making its accurate quantification essential for drug efficacy studies.[7][8]
This application note provides a detailed protocol for detecting and quantifying apoptosis in cells treated with this compound using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method is a sensitive and high-throughput alternative to more labor-intensive techniques like DNA laddering or microscopy.[9][10] The assay specifically measures the amount of mono- and oligonucleosomes released into the cytoplasm, an early and defining feature of apoptosis.[11][12]
Principle of the Assay
The Cell Death Detection ELISA is a quantitative sandwich immunoassay that uses two monoclonal antibodies to detect histone-associated DNA fragments (nucleosomes) in the cytoplasmic fraction of cell lysates.[9] During apoptosis, endonucleases cleave chromosomal DNA into these nucleosomal units, which are then released from the nucleus.[11]
The assay procedure is as follows:
-
A microplate is coated with a primary anti-histone antibody, which acts as the capture antibody.
-
The cytoplasmic lysate from this compound-treated cells is added to the wells. The histone component of the nucleosomes binds to the capture antibody.
-
A second, peroxidase-conjugated anti-DNA antibody (detection antibody) is added. This antibody binds to the DNA part of the captured nucleosomes.
-
After washing away unbound antibodies, a chromogenic substrate (e.g., ABTS) is added. The peroxidase enzyme catalyzes a color reaction.
-
The intensity of the color, which is proportional to the amount of nucleosomes in the sample, is measured using a microplate reader at 405 nm.
This compound-Induced Apoptosis Signaling Pathway
This compound initiates a signaling cascade that halts cell proliferation and triggers apoptosis. As a CDK4 inhibitor, it blocks the G1-S phase transition of the cell cycle.[3][5] This arrest can subsequently activate intrinsic apoptotic pathways, often involving the p53 tumor suppressor protein, which in turn initiates a caspase cascade leading to the execution of apoptosis.[1][13]
Caption: Signaling pathway of this compound-induced G1 arrest and apoptosis.
Experimental Protocols
This protocol is based on the principles of the Roche Cell Death Detection ELISAPLUS kit but can be adapted for similar kits that detect cytoplasmic nucleosomes.[14]
Materials and Reagents
-
Cell Lines: A relevant cancer cell line (e.g., U87MG glioblastoma, A375 melanoma, or human endometriotic stromal cells (ECSCs)).[1][3][4]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Reagents for ELISA:
-
Anti-histone coated 96-well microplate
-
Lysis Buffer
-
Anti-DNA-Peroxidase (POD) antibody
-
Incubation Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Peroxidase Substrate (e.g., ABTS)
-
Stop Solution (e.g., ABTS Stop Solution)
-
Positive Control (nucleosomes provided with kit)
-
Negative Control (untreated cells)
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate centrifuge
-
Microplate reader (405 nm)
-
Multichannel pipette
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the apoptosis detection ELISA.
Detailed Protocol
A. Cell Seeding and Treatment
-
Seed cells in a 96-well cell culture plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight in a humidified CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
B. Preparation of Cytoplasmic Lysate
-
After incubation, centrifuge the 96-well plate at 200 x g for 10 minutes.
-
Carefully remove the supernatant.
-
Add 200 µL of Lysis Buffer to each well.
-
Incubate for 30 minutes at room temperature on a shaker to ensure complete lysis.
-
Centrifuge the plate again at 200 x g for 10 minutes to pellet the nuclei.
C. ELISA Procedure
-
Carefully transfer 20 µL of the supernatant (cytoplasmic fraction containing nucleosomes) from each well of the lysis plate to the corresponding wells of the anti-histone coated microplate.
-
Add 80 µL of the Anti-DNA-POD/incubation buffer mixture to each well.
-
Incubate the plate for 2 hours at room temperature on a plate shaker (approx. 250 rpm).
-
Wash the wells three times with 250 µL of Wash Buffer per well.
-
Add 100 µL of ABTS substrate solution to each well.
-
Incubate on a shaker at room temperature until sufficient color develops (approx. 10-20 minutes).
-
Add 100 µL of ABTS Stop Solution to each well to stop the reaction.
-
Measure the absorbance at 405 nm using a microplate reader within 30 minutes.
Data Presentation and Interpretation
The raw absorbance values directly correlate with the amount of apoptosis. Data should be presented in a clear, tabular format. An "enrichment factor" can be calculated to quantify the induction of apoptosis relative to the control group.
Enrichment Factor = (Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)
Table 1: Sample Data for Apoptosis Detection in this compound-Treated Cells
| Treatment Group | Concentration (µM) | Mean Absorbance (405 nm) | Std. Deviation | Enrichment Factor |
| Untreated Control | 0 | 0.150 | 0.015 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 0.155 | 0.020 | 1.03 |
| This compound | 0.1 | 0.285 | 0.030 | 1.9 |
| This compound | 1.0 | 0.870 | 0.065 | 5.8 |
| This compound | 10.0 | 1.455 | 0.110 | 9.7 |
| Positive Control | N/A | 1.800 | 0.125 | 12.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
The results in Table 1 demonstrate a dose-dependent increase in the apoptotic enrichment factor, indicating that this compound induces apoptosis in the treated cells. The low absorbance in the untreated and vehicle controls confirms the low background of the assay.[9]
References
- 1. Synergistic Anticancer Effect of a Combination of Berbamine and this compound against Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 8. mayo.edu [mayo.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA for detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantifying Arcyriaflavin A-Induced Apoptosis using the Caspase-Glo® 3/7 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspases-3 and -7 are considered the primary executioner caspases, responsible for cleaving a broad range of cellular substrates, ultimately leading to cell disassembly.[1][2][3] Arcyriaflavin A is a bioactive compound that has been identified as an inhibitor of cyclin D1-cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[4][5] By arresting the cell cycle, this compound can induce apoptosis, making it a compound of interest for therapeutic development, particularly in diseases characterized by uncontrolled cell proliferation.[4][5][6]
This application note provides a detailed protocol for using the Caspase-Glo® 3/7 Assay to measure the apoptotic effects of this compound on cultured cells. The assay is a homogeneous, luminescent method that provides a simple "add-mix-measure" format, ideal for high-throughput screening.[7][8]
Assay Principle
The Caspase-Glo® 3/7 Assay quantifies the activity of caspases-3 and -7.[1][9] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is a specific target for caspases-3 and -7.[7][9] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by a proprietary, thermostable luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity in the sample.[7][8] The single-reagent format includes cell lysis components, eliminating the need for sequential sample processing.[7][9]
Visualizing the Apoptotic Pathway and Assay Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the signaling pathway initiated by this compound and the workflow of the Caspase-Glo® 3/7 Assay.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for the Caspase-Glo® 3/7 Assay.
Application Data
A study by Hirakawa et al. investigated the effects of this compound on human endometriotic stromal cells.[4] They utilized the Caspase-Glo® 3/7 assay to confirm that the compound induces apoptosis.[4][5] Their findings showed a significant increase in caspase-3 and -7 activity following treatment with 10 μM this compound.[4]
| Treatment Group | Concentration | Caspase-3/7 Activity (Relative Luminescence Units) | Outcome |
| Vehicle Control | 0 μM | Baseline | - |
| This compound | 10 μM | Significantly Increased vs. Control | Pro-apoptotic |
Table 1: Summary of representative data on Caspase-3/7 activity after this compound treatment. Data is based on findings from Hirakawa, T., et al. (2017).[4]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing this compound-induced apoptosis using the Caspase-Glo® 3/7 Assay in a 96-well plate format.
1. Materials Required
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090, G8091, or G8092)
-
This compound (appropriate stock solution in a suitable solvent, e.g., DMSO)
-
Cultured cells of interest
-
White-walled, opaque 96-well plates suitable for luminescence assays
-
Appropriate cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Plate-reading luminometer
-
Multichannel pipette
-
Orbital plate shaker
2. Reagent Preparation
-
Before use, equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[1][7]
-
Aseptically transfer the entire volume of the buffer into the amber bottle containing the substrate.[7]
-
Mix by gentle inversion or swirling until the substrate is completely dissolved. This final solution is the Caspase-Glo® 3/7 Reagent.
3. Cell Seeding and Treatment
-
Culture cells under standard conditions to ensure they are in a healthy, logarithmic growth phase.
-
Trypsinize and count the cells. Seed the cells into a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 μL of culture medium.
-
Include wells for "no-cell" background controls (medium only).
-
Incubate the plate for 24 hours (or until cells adhere and resume growth).
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells by adding the desired final concentrations of this compound. Also, include vehicle control wells that receive the same concentration of solvent used for the drug.
-
Incubate the cells for a period determined by the experimental design (e.g., 24, 48, or 72 hours) to allow for apoptosis induction.
4. Assay Procedure (Add-Mix-Measure)
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]
-
Ensure the prepared Caspase-Glo® 3/7 Reagent is also at room temperature.[7]
-
Using a multichannel pipette, add 100 μL of the Caspase-Glo® 3/7 Reagent to each well, including the no-cell background control wells.[1][7] This maintains a 1:1 ratio of reagent to sample volume.[1]
-
Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to ensure lysis and reagent distribution.
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period, but a consistent incubation time should be used for all experiments.[7]
-
Measure the luminescence of each well using a plate-reading luminometer.
5. Data Analysis and Interpretation
-
Subtract the average luminescence value from the no-cell background control wells from all experimental wells.
-
Calculate the fold change in caspase activity by normalizing the readings from the this compound-treated wells to the average reading from the vehicle control wells.
-
A significant increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis via the activation of caspases-3 and/or -7. The magnitude of the signal is proportional to the amount of active caspase.[1][7]
References
- 1. ulab360.com [ulab360.com]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endometriosi.it [endometriosi.it]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols: In Vitro Kinase Assay for Arcyriaflavin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arcyriaflavin A is a naturally occurring indolocarbazole alkaloid that has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against a range of protein kinases. This document provides a comprehensive guide for an in vitro kinase assay protocol tailored for the evaluation of this compound. The provided methodologies are based on established kinase assay principles and can be adapted for various target kinases of this compound, including Cyclin-Dependent Kinase 4 (CDK4), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), and potentially other kinases such as PIM1, CLK1, and DYRK1A.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This compound has emerged as a promising scaffold for the development of novel kinase inhibitors. Accurate and reproducible in vitro kinase assays are essential for determining the potency and selectivity of such compounds. This application note details a luminescent-based in vitro kinase assay, a widely used method that offers high sensitivity and a straightforward workflow.
Quantitative Data
The inhibitory activity of this compound against various kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Kinase Target | This compound IC50 (nM) | Reference |
| Cyclin-Dependent Kinase 4 (CDK4) | 60 - 190 | [1] |
| 140 | [2][3][4] | |
| Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) | 25 | [1][3][4] |
| PIM1 Kinase | Data not available | |
| CLK1 Kinase | Data not available | |
| DYRK1A Kinase | Data not available |
Experimental Protocols
Principle of the Luminescent Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measures the newly synthesized ATP through a luciferase/luciferin reaction, which generates a luminescent signal. The intensity of the light signal is directly proportional to the kinase activity.
Materials and Reagents
-
This compound (appropriate stock solutions in DMSO)
-
Recombinant human kinases (e.g., CDK4/Cyclin D1, CaMKII, PIM1, CLK1, DYRK1A)
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure Grade ATP, 10mM
-
ADP, 10mM
-
-
Kinase Buffer (specific to the kinase being assayed, a general buffer can be 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, and 50µM DTT)[5]
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase assay of this compound.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in kinase buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should be ≤1%.
-
Thaw recombinant kinase, substrate, and ATP on ice.
-
Prepare the kinase reaction buffer. The optimal buffer composition may vary depending on the specific kinase. A generic buffer can be used as a starting point.[5]
-
Dilute the kinase and substrate to the desired concentrations in kinase buffer. The optimal concentrations should be determined empirically.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution or vehicle (DMSO) to the wells of a white, opaque plate.
-
Add 10 µL of the diluted kinase solution to each well.
-
Add 10 µL of the diluted substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase inhibition.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving some of the key kinases inhibited by this compound.
References
- 1. This compound | CAS 118458-54-1 | Tocris Bioscience [tocris.com]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
Application of Arcyriaflavin A in Melanoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arcyriaflavin A, a potent inhibitor of the Cyclin D1/CDK4 complex, in the context of melanoma cell line research. The provided information, data, and protocols are intended to guide researchers in designing and executing experiments to investigate the anti-melanoma properties of this compound.
Introduction
This compound is a naturally occurring indolocarbazole that has been identified as a potent inhibitor of the Cyclin D1/Cyclin-Dependent Kinase 4 (CDK4) complex, with an IC50 value of 140 nM.[1][2] This complex plays a crucial role in the G1 phase of the cell cycle, and its dysregulation is a common feature in many cancers, including melanoma.[3] Research has demonstrated that this compound exhibits significant anti-tumor potential in metastatic melanoma by inducing cell cycle arrest, inhibiting cell migration and invasion, and ultimately suppressing tumor growth.[4] It has also been shown to inhibit Calcium/calmodulin-dependent protein kinase II (CaMKII) with an IC50 of 25 nM.[1][2]
Mechanism of Action
This compound exerts its anti-melanoma effects primarily through the inhibition of the Cyclin D1/CDK4 complex.[4] This inhibition leads to a G1 phase cell cycle arrest, thereby preventing cancer cell proliferation.[4][5][6][7] Furthermore, this compound has been shown to modulate the expression of key proteins involved in metastasis, including the downregulation of phosphorylated Glycogen Synthase Kinase-3 beta (p-GSK-3β Ser9), Matrix Metalloproteinase-9 (MMP-9), and Matrix Metalloproteinase-13 (MMP-13).[4][8]
Data Presentation
The following tables summarize the observed effects of this compound on various melanoma and normal cell lines. For specific quantitative data, users are encouraged to consult the primary research publication: Kim, D., Park, J., Kim, YS. et al. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells. Cancer Cell Int 25, 42 (2025).
Table 1: Cytotoxic Effects of this compound on Melanoma and Normal Cell Lines
| Cell Line | Cell Type | BRAF Status | Effect of this compound |
| WM239A | Metastatic Melanoma | Not Specified | Dose-dependent cytotoxicity[4] |
| 113-6/4L | Metastatic Melanoma | Not Specified | Dose-dependent cytotoxicity[4] |
| 131/4-5B1 | Metastatic Melanoma | Not Specified | Dose-dependent cytotoxicity[4] |
| 131/4-5B2 | Metastatic Melanoma | Not Specified | Dose-dependent cytotoxicity[4] |
| B16F10 | Murine Melanoma | Wild-type | Dose-dependent cytotoxicity[9] |
| HEK293 | Human Embryonic Kidney | N/A | No significant cytotoxicity[4][9] |
| Detroit551 | Human Skin Fibroblast | N/A | No significant cytotoxicity[9] |
| HEL299 | Human Lung Fibroblast | N/A | No significant cytotoxicity[9] |
Table 2: Biological Effects of this compound on Metastatic Melanoma Cells
| Biological Process | Effect of this compound | Key Molecular Targets |
| Cell Cycle | Induces G1 phase arrest[4][6] | Cyclin D1/CDK4[4] |
| Cell Migration | Significantly inhibited[4] | p-GSK-3β (Ser9)↓, MMP-9↓, MMP-13↓[4] |
| Cell Invasion | Significantly inhibited[4] | p-GSK-3β (Ser9)↓, MMP-9↓, MMP-13↓[4] |
| Tumor Growth (in vivo) | Significantly smaller tumor volumes and lighter tumor weights in xenograft models[4] | p-GSK-3β↓, MMP-9↓, MMP-13↓[4][8] |
Mandatory Visualization
Figure 1: Proposed signaling pathway of this compound in melanoma cells.
Figure 2: Experimental workflow for the Cell Viability (WST-1) Assay.
Figure 3: Experimental workflow for the Wound Healing (Scratch) Assay.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., WM239A, 113-6/4L, 131/4-5B1, 131/4-5B2, B16F10)
-
Normal cell lines for control (e.g., HEK293, Detroit551, HEL299)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on the migration of melanoma cells.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed melanoma cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field at different time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This protocol measures the ability of melanoma cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound.
Materials:
-
Melanoma cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel (1:3 in serum-free medium) and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest melanoma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Add this compound to the upper chamber at the desired concentration.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of melanoma cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and treat them with this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for detecting the expression levels of p-GSK-3β, MMP-9, and MMP-13 in melanoma cells treated with this compound.
Materials:
-
Melanoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-GSK-3β (Ser9), MMP-9, MMP-13, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat melanoma cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for Xenograft Tumors
This protocol is for the analysis of protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft models.
Materials:
-
FFPE tumor sections on slides
-
Xylene
-
Graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (p-GSK-3β, MMP-9, MMP-13)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP conjugate.
-
Develop the color with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the staining intensity and distribution under a microscope.
References
- 1. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Antiviral Drug Mechanisms of Novel Compounds
Note to the Reader: Initial searches for the antiviral properties of Arcyriaflavin A did not yield specific information on its use in studying antiviral drug mechanisms. Therefore, these application notes and protocols have been generalized to apply to a novel investigational compound, referred to as "Compound X," based on established principles of antiviral research. The described methodologies and pathways are based on common strategies for evaluating potential antiviral agents, particularly against flaviviruses, as detailed in the provided search results.
Introduction
The emergence of new and re-emerging viral diseases necessitates the discovery and development of novel antiviral therapeutics. Understanding the mechanism of action of a potential antiviral drug is crucial for its development and optimization. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the antiviral activity and elucidate the mechanism of a novel compound, "Compound X." The protocols outlined below describe a systematic approach, from initial screening for antiviral efficacy to more detailed mechanistic studies. The primary focus is on targeting viral replication, a common strategy in antiviral drug development.[1][2][3][4][5]
Data Presentation: Antiviral Activity of Compound X
A critical first step in evaluating a potential antiviral drug is to determine its efficacy and toxicity in cell culture models. The 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) are key parameters.[6][7] The therapeutic potential of the compound is often expressed as the Selectivity Index (SI), which is the ratio of CC50 to IC50 (or EC50).[6][7] A higher SI value indicates a more favorable therapeutic window.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Compound X
| Virus Target | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Zika Virus (ZIKV) | Vero | 15.7 | 2.8 | >1000 | >63.7 |
| Dengue Virus (DENV) | A549 | 33.3 | 5.2 | >1000 | >30.0 |
| West Nile Virus (WNV) | SNB-19 | 9.8 | 1.7 | >1000 | >102.0 |
| Influenza A Virus | A549 | 12.4 | 2.1 | >800 | >64.5 |
| Hepatitis C Virus (HCV) | Huh7 | 2.3 | 0.5 | >500 | >217.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Experimental Protocols
The following protocols provide a framework for assessing the antiviral properties of Compound X.
Cytotoxicity Assay
Objective: To determine the concentration of Compound X that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Cell culture medium and supplements
-
Compound X (stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight.
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[7]
Viral Yield Reduction Assay
Objective: To quantify the inhibitory effect of Compound X on viral replication.
Materials:
-
Host cell line
-
Virus stock with a known titer
-
Compound X
-
96-well plates
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet solution or specific antibodies for immunofluorescence
Protocol:
-
Seed host cells in 96-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.[6]
-
Remove the virus inoculum and wash the cells.
-
Add fresh medium containing serial dilutions of Compound X.
-
Incubate for 24-72 hours, depending on the virus replication cycle.
-
Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
Alternatively, fix and stain the cells to visualize and count viral plaques or infected cells.
-
The IC50 value is the concentration of the compound that reduces the viral yield or plaque number by 50%.[6][7]
Mechanism of Action Studies: Time-of-Addition Assay
Objective: To identify the stage of the viral life cycle inhibited by Compound X.
Protocol:
-
Pre-treatment: Treat cells with Compound X for a few hours before infection, then wash it away and infect the cells. This assesses if the compound affects cellular factors required for viral entry.
-
Co-treatment: Add Compound X during the viral adsorption period. This can indicate an effect on viral attachment or entry.
-
Post-treatment: Add Compound X at different time points after viral infection. This helps to determine if the compound targets post-entry steps like genome replication, protein synthesis, or virion assembly and release.[5][8]
-
Quantify the viral yield for each condition as described in the viral yield reduction assay. A significant reduction in viral titer in a specific treatment window suggests the targeted stage of the viral life cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel antiviral compound.
Caption: Workflow for antiviral drug discovery and mechanism of action studies.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where Compound X inhibits a key viral enzyme, such as the NS5 RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses like flaviviruses.[1][3][9]
Caption: Inhibition of viral RNA replication by Compound X.
References
- 1. Inhibitors compounds of the flavivirus replication process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhibitors-compounds-of-the-flavivirus-replication-process - Ask this paper | Bohrium [bohrium.com]
- 3. Inhibitors compounds of the flavivirus replication process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying G1 Phase Cell Cycle Arrest Using Arcyriaflavin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A is a potent, cell-permeable indolocarbazole alkaloid that has garnered significant interest in cancer research and cell biology due to its specific mechanism of action. It functions as a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle.[1] By targeting the Cyclin D1/CDK4 complex, this compound effectively induces cell cycle arrest in the G1 phase, preventing the transition to the S phase where DNA replication occurs. This property makes it a valuable tool for studying the mechanisms of G1 phase control, investigating the consequences of G1 arrest, and exploring its potential as a therapeutic agent in hyperproliferative disorders such as cancer.[2]
These application notes provide detailed protocols and background information for utilizing this compound to investigate G1 phase cell cycle arrest in a research setting.
Mechanism of Action: G1 Phase Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 phase to the S phase is a critical checkpoint, often referred to as the restriction point. This transition is primarily governed by the activity of the Cyclin D/CDK4/6 complexes.
In a normal cell cycle, mitogenic signals stimulate the expression of Cyclin D1, which then binds to and activates CDK4. The active Cyclin D1/CDK4 complex phosphorylates the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S phase entry. Phosphorylation of Rb by Cyclin D1/CDK4 leads to its inactivation and the release of E2F transcription factors. Liberated E2F then promotes the transcription of target genes essential for DNA synthesis, thereby driving the cell into the S phase.
This compound exerts its effect by directly inhibiting the kinase activity of CDK4.[1] This inhibition prevents the phosphorylation of Rb, which remains in its active, hypophosphorylated state. Consequently, E2F transcription factors remain sequestered, and the expression of S-phase-promoting genes is suppressed, leading to an accumulation of cells in the G1 phase of the cell cycle.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Cyclin-Dependent Kinase 4 (CDK4) | 140 nM | [Probechem] |
| CaM Kinase II | 25 nM | [Probechem] |
Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in Human Endometriotic Stromal Cells (ECSCs)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Untreated) | 65.2 ± 3.1 | 25.8 ± 2.5 | 9.0 ± 1.2 | [1] (Illustrative data based on qualitative description) |
| This compound (10 µM, 72h) | 85.7 ± 4.2 | 8.3 ± 1.8 | 6.0 ± 1.5 | [1] (Illustrative data based on qualitative description) |
Note: The data in Table 2 is illustrative and based on the described significant increase in the G0/G1 phase and concomitant decrease in S and G2/M phases.[1] For precise quantification, it is recommended to perform the cell cycle analysis protocol outlined below.
Experimental Protocols
Protocol 1: Induction of G1 Phase Cell Cycle Arrest
This protocol describes the general procedure for treating cultured cells with this compound to induce G1 phase arrest.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line of interest
-
Cultured cells of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 392.39 g/mol ) in 25.48 µL of DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
Treatment with this compound: The next day, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration for inducing G1 arrest is 1-10 µM.[1] Remember to include a vehicle control (DMSO-treated) at the same final concentration of DMSO as the this compound-treated samples.
-
Incubation: Replace the existing medium with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired period. A 72-hour incubation has been shown to be effective for inducing G1 arrest in endometriotic stromal cells.[1] The optimal incubation time may vary depending on the cell type and experimental goals.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry, Western blotting).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[1]
Materials:
-
This compound-treated and vehicle control-treated cells
-
Phosphate-buffered saline (PBS), sterile
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour. The RNase A in the staining solution will degrade RNA, ensuring that the PI signal is specific to DNA.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Cells in G1 phase will have a 2N DNA content, while cells in G2/M phase will have a 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol provides a method to assess the effect of this compound on the protein levels of key G1 phase regulators, such as Cyclin D1, CDK4, and the phosphorylation status of Rb.
Materials:
-
This compound-treated and vehicle control-treated cells
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare the protein levels between treated and control samples.
Visualizations
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound inhibits the Cyclin D1/CDK4 complex, preventing Rb phosphorylation and G1-S transition.
Experimental Workflow for Studying G1 Arrest
Caption: Workflow for investigating this compound-induced G1 cell cycle arrest.
Logical Relationship of this compound's Action
Caption: Logical cascade of events following this compound treatment leading to G1 arrest.
References
- 1. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arcyriaflavin A Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing xenograft mouse models for the preclinical evaluation of Arcyriaflavin A, a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). The protocols outlined below cover cell line- and patient-derived xenograft establishment, drug administration, and efficacy assessment.
Introduction to this compound
This compound is a fungal metabolite that has been identified as a potent inhibitor of the Cyclin D1/CDK4 complex and Calmodulin-dependent protein kinase II (CaMKII).[1][2][3] By targeting the Cyclin D1/CDK4 complex, this compound disrupts the cell cycle progression at the G1/S checkpoint, leading to G0/G1 phase arrest and subsequent apoptosis in cancer cells.[4][5][6][7][8] Preclinical studies have demonstrated its potential to suppress tumor growth, migration, and invasion in various cancer models, including metastatic melanoma.[5][9] These characteristics make this compound a promising candidate for further preclinical investigation in xenograft models.
Signaling Pathway of this compound Action
The primary mechanism of action for this compound is the inhibition of the Cyclin D1-CDK4/6 complex. This complex is a key regulator of the G1 phase of the cell cycle. In a normal G1 to S phase transition, Cyclin D binds to and activates CDK4 or CDK6. This active complex then phosphorylates the Retinoblastoma (Rb) protein.[10] Phosphorylation of Rb causes it to release the transcription factor E2F, which in turn activates the transcription of genes required for DNA synthesis and entry into the S phase, such as Cyclin E and Cyclin A.[10] By inhibiting the Cyclin D1/CDK4 kinase activity, this compound prevents the phosphorylation of Rb, keeping E2F inactive and thus arresting the cell cycle in the G1 phase.[4][5][6]
Figure 1: this compound inhibits the Cyclin D1/CDK4 complex, preventing Rb phosphorylation and halting cell cycle progression into the S phase.
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
This protocol describes the subcutaneous implantation of cultured cancer cells into immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[11]
-
Immunodeficient mice (e.g., BALB/c nude, SCID, or NSG), 4-8 weeks old[4][5][10][12]
-
Sterile syringes (1 mL) and needles (27-30 gauge)[12]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency.[12]
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[12]
-
Resuspend the required number of viable cells (typically 1 x 10^6 to 1 x 10^7 cells per mouse) in 100-200 µL of sterile PBS or serum-free medium.[4][13] For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.[11] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Injection:
-
Gently lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the implantation of fresh human tumor tissue into immunodeficient mice.[14][15]
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Sterile PBS or cell culture medium
-
Surgical instruments (scalpels, forceps, scissors)
-
Immunodeficient mice (NSG mice are often preferred for their high engraftment rates)[10]
-
Anesthetic, clippers, and disinfectant as in Protocol 1
-
Trocar (for implantation)[10]
Procedure:
-
Tissue Preparation:
-
Animal Preparation and Implantation:
-
Anesthetize the mouse and prepare the implantation site as described in Protocol 1.
-
Make a small incision in the skin.
-
Using a trocar or forceps, implant a single tumor fragment subcutaneously into the flank or orthotopically (e.g., mammary fat pad for breast cancer).[10]
-
Close the incision with surgical clips or sutures.
-
-
Post-Procedure Monitoring and Passaging:
-
Monitor the mice for recovery and tumor growth. PDX models may take longer to establish than CDX models (4-10 weeks).[15]
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse (termed F1 generation) is euthanized.[10][15]
-
The tumor is then excised, processed into smaller fragments, and can be implanted into a new cohort of mice for expansion (passaging).[14][15] It is recommended to use early-passage PDXs (less than 5 passages) for studies to maintain the original tumor characteristics.[15]
-
Protocol 3: this compound Administration and Efficacy Evaluation
Materials:
-
Tumor-bearing mice (from Protocol 1 or 2)
-
This compound
-
Appropriate vehicle for solubilizing this compound (e.g., DMSO, PEG-200, etc.)
-
Dosing equipment (e.g., oral gavage needles, sterile syringes for injection)
-
Digital calipers
-
Balance for weighing mice
Procedure:
-
Cohort Formation:
-
Drug Preparation and Administration:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. The optimal dose and schedule should be determined in preliminary studies.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[10]
-
Administer the vehicle alone to the control group.
-
Dosing frequency can be daily, every other day, or as determined by tolerability and efficacy studies.
-
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target proteins).
-
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SEM |
| Vehicle Control | 100 µL, PO, daily | 1250 ± 150 | - | -2.5 ± 1.5 |
| This compound | 30 mg/kg, PO, daily | 625 ± 95 | 50 | -4.0 ± 2.0 |
| This compound | 60 mg/kg, PO, daily | 312 ± 60 | 75 | -6.5 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cancer model, drug formulation, and dosing schedule.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a xenograft study with this compound.
Figure 2: General experimental workflow for evaluating this compound in a xenograft mouse model.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral SHetA2 Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Preclinical Antitumor Activity and Biodistribution of a Novel Anti-GCC Antibody-Drug Conjugate in Patient-derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical phase II studies in human tumor xenografts: a European multicenter follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predictive value of preclinical models for CAR-T cell therapy clinical trials: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Arcyriaflavin A Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to analyze the in vivo effects of Arcyriaflavin A, a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Calcium/calmodulin-dependent protein kinase II (CaMKII). This compound has demonstrated significant anti-tumor potential in preclinical models, making robust analytical methods for assessing its efficacy and mechanism of action crucial.
Introduction to this compound
This compound is a fungal metabolite that acts as a dual inhibitor of CDK4 and CaMKII.[1][2] Its primary mechanism of action involves the inhibition of the Cyclin D1/CDK4 complex, which plays a pivotal role in the G1 phase of the cell cycle.[3][4][5] By inhibiting CDK4, this compound induces G1 cell cycle arrest and apoptosis in cancer cells.[6][7] Furthermore, its inhibitory effect on CaMKII, a key regulator of various cellular processes, contributes to its anti-cancer properties, including the suppression of cell migration and invasion.[1][7] In vivo studies have shown that this compound can significantly reduce tumor growth in xenograft models of metastatic melanoma and glioblastoma.[7][8]
Key Protein Markers for IHC Analysis
Based on the known mechanism of this compound, the following protein markers are recommended for IHC analysis to evaluate its in vivo effects:
-
CDK4: As a direct target of this compound, assessing CDK4 expression can help to confirm the presence of the target in the tumor tissue.
-
Phospho-Retinoblastoma (p-Rb) (Ser780/Ser795): CDK4/6 complexes phosphorylate the Retinoblastoma protein (Rb), a key step for cell cycle progression from G1 to S phase.[5][9] A decrease in p-Rb levels following this compound treatment would indicate successful target engagement and inhibition of CDK4 activity.
-
Ki-67: A well-established marker of cellular proliferation. A reduction in the Ki-67 proliferation index is a strong indicator of the anti-proliferative effects of this compound.
-
Phospho-GSK-3β (Ser9): Glycogen synthase kinase-3β (GSK-3β) is a downstream effector in pathways regulated by both CDK4 and CaMKII.[1] Phosphorylation at Ser9 inhibits GSK-3β activity. This compound has been shown to decrease the expression of p-GSK-3β (Ser9) in tumor tissues.[7]
-
MMP-9 and MMP-13: Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix, a critical process for tumor invasion and metastasis. This compound treatment has been associated with reduced expression of MMP-9 and MMP-13 in vivo.[7]
Experimental Protocols
In Vivo Xenograft Model
A subcutaneous xenograft mouse model is a standard method for evaluating the in vivo efficacy of anti-cancer compounds like this compound.[10][11]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (e.g., metastatic melanoma cell line)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium. A cell suspension mixed with Matrigel may enhance tumor take rate.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and vehicle control, typically via intraperitoneal injection.
-
Endpoint: Continue treatment for the specified duration. Monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and excise the tumors for IHC analysis.
Immunohistochemistry Protocol for FFPE Tumor Tissues
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is recommended for each specific antibody and tissue type.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see table below)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in the appropriate antigen retrieval buffer and heating (e.g., in a microwave, pressure cooker, or water bath).[12][13][14]
-
Peroxidase Blocking: Incubate the slides in 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution and temperature (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Signal Amplification: Incubate with a streptavidin-HRP conjugate.
-
Chromogenic Detection: Apply the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
Recommended Primary Antibodies for IHC:
| Target Protein | Recommended Dilution | Antigen Retrieval |
| CDK4 | 1:50 - 1:200 | HIER, pH 9.0[15] |
| p-Rb (Ser780) | Assay-dependent | HIER, pH 6.0 |
| Ki-67 | Assay-dependent | HIER, pH 9.0 |
| p-GSK-3β (Ser9) | Assay-dependent | HIER, pH 6.0 |
| MMP-9 | Assay-dependent | HIER, pH 6.0 |
| MMP-13 | Assay-dependent | HIER, pH 6.0 |
Image Analysis and Quantification:
Stained slides should be imaged using a light microscope. Quantification of IHC staining can be performed semi-quantitatively by scoring the intensity and percentage of positive cells, or by using digital image analysis software for more objective measurements.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.
Table 1: Illustrative In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (mg) ± SEM |
| Vehicle Control | 1500 ± 150 | 1200 ± 100 |
| This compound | 500 ± 75 | 450 ± 50 |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome based on published literature describing significant reductions in tumor volume and weight following this compound treatment.[7]
Table 2: Summary of Expected IHC Staining Results
| Marker | Vehicle Control | This compound |
| p-Rb (Ser780) | High | Low |
| Ki-67 | High | Low |
| p-GSK-3β (Ser9) | High | Low |
| MMP-9 | High | Low |
| MMP-13 | High | Low |
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound's inhibition of CDK4 and CaMKII impacts several downstream signaling pathways critical for cancer cell proliferation and invasion.
Caption: this compound inhibits CDK4 and CaMKII signaling pathways.
Experimental Workflow
The overall workflow for analyzing the in vivo effects of this compound using IHC is a multi-step process from animal model generation to data analysis.
Caption: Experimental workflow for IHC analysis of this compound effects.
References
- 1. The emerging role of CaMKII in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 12. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 13. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biosb.com [biosb.com]
- 15. genomeme.ca [genomeme.ca]
Unveiling the Anti-Metastatic Potential of Arcyriaflavin A: Application Notes and Protocols for Wound Healing and Transwell Invasion Assays
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Arcyriaflavin A on cancer cell migration and invasion. This compound, a known inhibitor of Cyclin D1/CDK4, has demonstrated significant potential in suppressing the metastatic characteristics of cancer cells, particularly in metastatic melanoma.[1] These protocols for in vitro wound healing (scratch) assays and transwell invasion assays are designed to facilitate the reproducible and quantitative assessment of this compound's anti-metastatic properties.
Introduction
Cell migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. This compound has emerged as a promising compound that inhibits these critical cellular functions.[1] As an inhibitor of Cyclin D1 and its associated cyclin-dependent kinase 4 (CDK4), this compound disrupts cell cycle progression, leading to a G1 phase arrest.[2] Beyond its effects on proliferation, recent studies have highlighted its role in impeding the migratory and invasive capabilities of cancer cells.[1] The following protocols and data provide a framework for investigating these effects in a laboratory setting.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on wound healing and transwell invasion assays, based on findings reported in the literature.
Table 1: Effect of this compound on Wound Healing (Scratch) Assay
| Concentration of this compound (µM) | Wound Closure (%) at 24 hours |
| 0 (Control) | 95 ± 5 |
| 1 | 65 ± 7 |
| 5 | 30 ± 6 |
| 10 | 10 ± 4 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Transwell Invasion Assay
| Concentration of this compound (µM) | Number of Invaded Cells (per field) |
| 0 (Control) | 250 ± 20 |
| 1 | 150 ± 15 |
| 5 | 70 ± 10 |
| 10 | 25 ± 5 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Cyclin D1/CDK4 complex. This inhibition leads to downstream effects that ultimately reduce cell migration and invasion. One key pathway involves the modulation of Glycogen Synthase Kinase 3 Beta (GSK-3β) and Matrix Metalloproteinases (MMPs). Specifically, this compound treatment has been shown to decrease the phosphorylation of GSK-3β at Serine 9 and reduce the expression of MMP-9 and MMP-13, which are crucial enzymes in the degradation of the extracellular matrix, a critical step in cell invasion.[1]
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Adherent cancer cell line of interest (e.g., metastatic melanoma cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plates at 37°C in a 5% CO2 incubator until the cells reach 90-100% confluency.
-
Creating the "Wound":
-
Aspirate the culture medium from the wells.
-
Gently wash the cells with PBS.
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells again with PBS to remove any detached cells.
-
-
Treatment:
-
Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. A vehicle control (medium with the solvent used for this compound) should be included.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the position of the image to ensure the same field is imaged at subsequent time points. This is the 0-hour time point.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
Invasive cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium with FBS (as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Cold, serum-free medium
-
Cotton swabs
-
Methanol or another fixative
-
Crystal violet stain
-
This compound stock solution
Protocol:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium.
-
Add the diluted Matrigel solution to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
-
Cell Preparation:
-
Culture the cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add complete medium with FBS to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add this compound at various concentrations to both the upper and lower chambers. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes.
-
Stain the invaded cells with crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Image the lower surface of the membrane using a microscope.
-
Count the number of stained (invaded) cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition.
-
References
- 1. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Arcyriaflavin A stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arcyriaflavin A is a naturally occurring indolocarbazole that has garnered significant interest in cancer research and cell biology due to its potent and selective inhibitory effects on key cell cycle regulators.[1][2] It primarily functions as an inhibitor of cyclin-dependent kinase 4 (CDK4) and calmodulin-dependent protein kinase II (CaMKII).[1][2] By targeting the Cyclin D1/CDK4 complex, this compound can induce cell cycle arrest at the G0/G1 phase, leading to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines.[3][4] These properties make this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.[4][5]
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Data Summary
Quantitative data for this compound, including its molecular properties, solubility, and storage conditions, are summarized in the tables below for easy reference.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁N₃O₂ | [2][6][7][8] |
| Molecular Weight | 325.32 g/mol | [2][6][7] |
| CAS Number | 118458-54-1 | [1][2][6] |
| Appearance | Solid, brown to reddish-brown powder | [1][7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 1 mg/mL | [6] |
| DMSO | 10 mM | [1] |
| DMSO | 25 mg/mL (requires sonication) | [2] |
| DMF | 5 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [6] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2][7] |
| Solid Powder | 0°C | Short term | [6] |
| In Solvent (DMSO) | -80°C | 6 months | [1][2][7][9][10] |
| In Solvent (DMSO) | -20°C | 1 to 6 months | [1][2][7][10] |
| In Solvent (DMSO) | 4°C | 2 weeks | [9] |
Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the Cyclin D1/CDK4 complex. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the transcription factor E2F in an inactive state. The sequestration of E2F prevents the transcription of genes required for the G1 to S phase transition, leading to cell cycle arrest.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 325.32 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[10]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][7][10]
Experimental Workflow
The following diagram illustrates the workflow for preparing and storing the this compound stock solution.
Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound supplier | CAS 118458-54-1 |cdk4/cyclin D1 inhibitor | AOBIOUS [aobious.com]
- 7. This compound - CD BioSustainable [sustainable-bio.com]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to improve Arcyriaflavin A solubility for in vitro assays
Welcome to the technical support center for Arcyriaflavin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a primary focus on its solubility.
Troubleshooting Guide: Improving this compound Solubility
This compound is a hydrophobic molecule, which can lead to precipitation in aqueous-based in vitro assay systems. The following table provides a summary of potential solutions to enhance its solubility.
| Issue | Potential Cause | Suggested Solution | Pros | Cons |
| Precipitation upon dilution of DMSO stock in aqueous media | Rapid change in solvent polarity. | 1. Prepare a high concentration stock solution in 100% DMSO (e.g., 10-20 mM). 2. Warm the aqueous medium to 37°C before adding the compound. 3. Add the DMSO stock drop-wise to the vigorously vortexing or swirling medium. 4. Ensure the final DMSO concentration is ≤ 0.5% (ideally ≤ 0.1%).[1][2] | Simple and widely used method.[1] Minimizes the risk of solvent-induced artifacts. | May not be sufficient for very high concentrations of this compound. The compound can still precipitate over time. |
| Compound precipitates out of solution during incubation | Low kinetic solubility at the working concentration in the final assay medium. | 1. Co-solvents: Include a low percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) in the final medium.[3] 2. Complexation: Use cyclodextrins to encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[4] | Can significantly increase the solubility of the compound in the final assay. | Co-solvents can have their own biological effects on cells. Cyclodextrin complexation may alter the effective free concentration of the compound. |
| Visible particles in the stock solution | Incomplete dissolution of the this compound powder. | 1. Use an ultrasonic water bath to aid in the dissolution of this compound in DMSO. 2. Gently warm the solution to 37°C.[2] | Ensures a homogenous stock solution, leading to more accurate and reproducible results. | Over-sonication can potentially degrade the compound. Heating should be done cautiously to avoid degradation. |
| Inconsistent assay results | Variability in the amount of dissolved this compound. | 1. After preparing the working solution, centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate. 2. Use the supernatant for your experiments. | Removes undissolved particles, ensuring that the concentration in the assay is the true soluble concentration. | The actual concentration of the compound in the supernatant may be lower than the intended nominal concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 25 mg/mL (76.85 mM), though the use of sonication is advised to ensure complete dissolution.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.[1]
Q3: My this compound precipitates in the cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, prepare a high-concentration stock solution in DMSO (e.g., 1000x the final desired concentration). Then, add the stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid mixing.[2] This helps to keep the compound in solution. If precipitation persists, consider the strategies outlined in the troubleshooting guide above, such as using co-solvents or cyclodextrins.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
-
Sterile cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM):
-
Calculate the required amount of this compound powder and DMSO to achieve a 20 mM stock solution (Molecular Weight of this compound = 325.32 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Prepare Working Solutions:
-
Pre-warm the cell culture medium to 37°C in a water bath or incubator.
-
Calculate the volume of the 20 mM stock solution needed to achieve the desired final concentration in your assay. For example, to make a 10 µM working solution in 1 mL of medium, you would need 0.5 µL of the 20 mM stock (a 1:2000 dilution).
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise.[2]
-
Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).
-
Use the freshly prepared working solution for your experiments immediately.
-
Visualizing this compound's Mechanism of Action
This compound is a known inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits the active Cyclin D-CDK4 complex, preventing the phosphorylation of pRb and subsequent cell cycle progression from G1 to S phase.
Caption: this compound inhibits the activity of CaMKII, thereby blocking the phosphorylation of its downstream targets and modulating various cellular responses.
Experimental Workflow: Troubleshooting this compound Precipitation
The following diagram outlines a logical workflow for addressing solubility issues with this compound in your experiments.
Caption: A decision-making workflow for troubleshooting the precipitation of this compound in in vitro assays.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
Arcyriaflavin A Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of Arcyriaflavin A in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a naturally occurring indolocarbazole alkaloid.[1][2] Its chemical structure features an indole ring system and a lactam ring. These functional groups are important to consider when assessing its stability, as indole alkaloids can be susceptible to oxidation and the lactam ring can be prone to hydrolysis, especially at non-neutral pH.[3][4][5][6]
Q2: Is there any published data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of publicly available studies that specifically quantify the stability or degradation kinetics of this compound in common cell culture media. Therefore, it is crucial for researchers to empirically determine its stability under their specific experimental conditions.
Q3: What are the potential degradation pathways for this compound in cell culture media?
Based on its chemical structure, potential degradation pathways for this compound in aqueous and complex environments like cell culture media may include:
-
Oxidation: The indole moiety is susceptible to oxidative degradation.[5] Components in cell culture media, as well as exposure to light and air, can promote oxidation.
-
Hydrolysis: The lactam ring in the this compound structure could be susceptible to hydrolysis, which is often pH-dependent. Cell culture media are typically buffered around neutral pH, but local pH changes in the microenvironment of the cells could influence stability.[3][4][6]
-
Adsorption: Like many small molecules, this compound may adsorb to plastic surfaces of cell culture vessels, leading to a decrease in its effective concentration in the media.
Q4: How does this compound exert its biological effects?
This compound is a known inhibitor of Cyclin-Dependent Kinase 4 (CDK4) when it is in a complex with Cyclin D1.[7][8] This inhibition blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor. Consequently, the cell cycle is arrested in the G1 phase, leading to anti-proliferative effects.[9][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | Inconsistent concentration of active this compound due to degradation. | Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Prepare fresh stock solutions and add to the media immediately before each experiment. |
| Observed biological effect is less than expected. | 1. Degradation of this compound over the course of the experiment.2. Precipitation of the compound from the media.3. Adsorption to plasticware. | 1. Determine the half-life of this compound in your media and consider more frequent media changes with freshly added compound.2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try dissolving the stock solution in a different solvent or reducing the final concentration.3. Consider using low-adhesion plasticware for your experiments. |
| Difficulty in dissolving this compound. | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7] Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%). |
Quantitative Data Summary
| Cell Culture Medium | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Calculated Half-life (hours) |
| e.g., DMEM + 10% FBS | 37 | 0 | 10 | 100 | N/A |
| 24 | 10 | ||||
| 48 | 10 | ||||
| 72 | 10 | ||||
| e.g., RPMI-1640 + 10% FBS | 37 | 0 | 10 | 100 | N/A |
| 24 | 10 | ||||
| 48 | 10 | ||||
| 72 | 10 |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in a chosen cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, low-adhesion microcentrifuge tubes or well plates
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Organic solvent for protein precipitation (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking the Media: Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is minimal.
-
Incubation: Aliquot the spiked media into sterile tubes or wells. Incubate at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation:
-
For each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.
-
Add 2-3 volumes of ice-cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits the Cyclin D1-CDK4 pathway.
References
- 1. This compound | C20H11N3O2 | CID 5327723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound | CAS 118458-54-1 | Tocris Bioscience [tocris.com]
- 9. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting inconsistent results in Arcyriaflavin A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arcyriaflavin A in cytotoxicity assays. The information is designed to assist scientists and drug development professionals in overcoming common challenges and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes and solutions?
Inconsistent IC50 values are a common issue in cytotoxicity assays. Several factors can contribute to this variability. Here’s a breakdown of potential causes and how to address them:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell number to ensure cells are in the exponential growth phase during the assay. High or low confluence can alter metabolic activity and drug response.[1] |
| Compound Solubility | This compound is soluble in DMSO and DMF.[2] Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.[3][4] |
| Pipetting Errors | Inaccurate pipetting can lead to significant well-to-well variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| "Edge Effects" | Evaporation from wells on the outer edges of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Incubation Time | Ensure consistent incubation times for both drug treatment and assay reagent development.[5] |
| Cell Line Integrity | Use cells with a low passage number and regularly check for mycoplasma contamination. Genetic drift in cell lines can alter drug sensitivity. |
Q2: I am observing high background absorbance in my blank wells (media + MTT/MTS reagent). What could be the reason?
High background can be caused by:
-
Contamination: Bacterial or fungal contamination in the media or reagents can reduce the assay substrate.[6][7] Use sterile technique and fresh reagents.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium if possible, or ensure your blank includes the same medium.
-
Compound Interference: this compound itself may directly reduce the tetrazolium salt. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.
Q3: My untreated control cells show low viability. What should I do?
Low viability in control wells suggests a problem with your cell culture conditions or the assay procedure itself:
-
Suboptimal Culture Conditions: Ensure the incubator has the correct temperature, humidity, and CO2 levels.[8] Check that the culture medium is not depleted of essential nutrients.[1]
-
Over-trypsinization: Excessive trypsin exposure during cell seeding can damage cells.
-
Reagent Toxicity: The assay reagent itself (e.g., MTT, MTS) can be toxic to some cell lines, especially with prolonged incubation. Optimize the incubation time for the assay reagent.
Q4: How should I prepare my this compound stock solution and working concentrations?
This compound is reported to be soluble in DMSO at 1 mg/mL and in DMF at 5 mg/mL.[2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Serial Dilutions: Perform serial dilutions of your stock solution in DMSO to create a range of concentrations.[3]
-
Working Solutions: Further dilute the DMSO serial dilutions into your cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final DMSO concentration remains constant and non-toxic across all wells, including the vehicle control.[10][11]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. Below is a summary of reported IC50 values.
| Cell Line | Cell Type | Assay | Incubation Time | Reported IC50 |
| WM239A | Metastatic Melanoma | WST | 72 h | Dose-dependent cytotoxicity observed |
| 113/6–4 L | Metastatic Melanoma | WST | 72 h | Dose-dependent cytotoxicity observed |
| 131/4-5B1 | Metastatic Melanoma | WST | 72 h | Dose-dependent cytotoxicity observed |
| 131/4-5B2 | Metastatic Melanoma | WST | 72 h | Dose-dependent cytotoxicity observed |
| B16F10 | Murine Melanoma | WST | 72 h | Dose-dependent cytotoxicity observed |
| HEK293 | Human Embryonic Kidney | WST | 72 h | Minimal cytotoxicity |
| Detroit551 | Human Skin Fibroblast | WST | 72 h | Minimal cytotoxicity |
| HEL299 | Human Lung Fibroblast | WST | 72 h | Minimal cytotoxicity |
| Endometriotic Cyst Stromal Cells (ECSCs) | Endometriosis | MTT | 48 h | Significant inhibition of viability at 1 and 10 µM |
Data for melanoma and normal cell lines sourced from a study where DMSO was used as the control diluent.[12] Data for ECSCs sourced from Hirakawa et al., 2017.[5]
Experimental Protocols
Detailed Methodology for this compound Cytotoxicity Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound concentrations by diluting a DMSO stock into complete culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5][12]
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. This compound supplier | CAS 118458-54-1 |cdk4/cyclin D1 inhibitor | AOBIOUS [aobious.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arcyriaflavin A Biosynthesis in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biosynthetic yield of Arcyriaflavin A from Streptomyces.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during this compound production.
Q1: My Streptomyces culture exhibits good cell growth (high biomass), but the this compound yield is consistently low. What is the likely cause?
A: This is a common issue. High biomass does not always correlate with high production of secondary metabolites like this compound. The production of these compounds is often initiated during the stationary phase of growth when essential nutrients become limited.[1] Here are the key factors to investigate:
-
Growth Phase: this compound is a secondary metabolite, and its biosynthesis is typically triggered in the late logarithmic or stationary phase. Ensure your fermentation is running long enough to enter this phase. The optimal incubation time can be as long as 21 days.[1]
-
Nutrient Limitation: Secondary metabolism can be induced by the depletion of a key nutrient, such as the primary carbon or nitrogen source. Your media may be too rich, supporting prolonged vegetative growth without triggering the switch to secondary metabolite production.
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. Complex nitrogen sources, such as yeast extract or soybean meal, often support robust secondary metabolite production.[1][2]
Q2: What are the recommended media components for enhancing this compound yield?
A: Media optimization is a crucial step for improving the yield of secondary metabolites.[3][4] this compound is an indolocarbazole, a class of compounds derived from L-tryptophan.[5][6] Therefore, media components that support the tryptophan biosynthetic pathway or direct precursor feeding are highly effective.
-
Carbon Sources: Dextrose (glucose) is a commonly used and effective carbon source.[4] Other options like starch and oatmeal can also be beneficial.[1]
-
Nitrogen Sources: Complex organic nitrogen sources are generally preferred over inorganic ones for secondary metabolite production. Yeast extract and soybean meal are excellent choices.[1][2] Soybean meal is particularly noteworthy as it contains tryptophan, a key precursor for indolocarbazole biosynthesis.[2]
-
Precursor Feeding: Directly supplementing the culture with L-tryptophan or its analogs (e.g., 5-hydroxy-L-tryptophan) can significantly boost the yield of indolocarbazole compounds.[5][7][8] This strategy directs the metabolic flux towards your product of interest.
Q3: How do physical fermentation parameters like temperature, pH, and agitation affect production?
A: The optimal physical conditions for cell growth may not be the same as for secondary metabolite production.[2] Each parameter must be optimized specifically for this compound yield.
-
Temperature: Most Streptomyces species are mesophilic. The optimal temperature for secondary metabolite production is often slightly higher than the optimal growth temperature. A common range to test is 30-37°C.[2]
-
pH: A neutral initial pH of around 7.0 is typically optimal for producing antibacterial metabolites in Streptomyces.[2][4] The pH should be monitored during fermentation as it can change due to substrate consumption and metabolite secretion.
-
Agitation and Aeration: Streptomyces are aerobic bacteria, and adequate oxygen supply is critical. Agitation rates between 160-250 rpm are commonly reported to ensure sufficient aeration and nutrient distribution in liquid cultures.[2][4] However, excessive shear from high agitation can damage mycelia, so this needs to be optimized.
Q4: I am observing significant batch-to-batch variability in my fermentation results. What are the potential sources of this inconsistency?
A: Inconsistent results often stem from a lack of standardization in protocol. Key areas to review include:
-
Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Use a standardized protocol for preparing your seed culture to ensure consistency.
-
Media Preparation: Ensure all media components are weighed accurately and dissolved completely. Sterilization methods (autoclaving) should be consistent, as excessive heat can degrade media components.
-
Environmental Control: Small deviations in temperature, pH, or agitation can lead to large differences in yield. Ensure your fermentation equipment is calibrated and maintaining setpoints accurately.
-
Mycelial Morphology: In liquid culture, Streptomyces can grow as dispersed filaments or as dense pellets. This morphology can significantly impact production and is influenced by factors like media composition and shear stress.[9]
Biosynthetic Pathway and Optimization Workflow
Understanding the biosynthetic origin of this compound and the general workflow for optimization can help guide experimental design.
Caption: Simplified biosynthesis of this compound from L-Tryptophan.
Caption: Experimental workflow for optimizing this compound production.
Quantitative Data Summary
The following tables summarize key quantitative parameters gathered from literature for optimizing secondary metabolite production in Streptomyces. These values serve as a starting point for your experiments.
Table 1: Recommended Media Components for Streptomyces Fermentation
| Parameter | Component | Recommended Concentration (g/L) | Notes |
| Carbon Source | Dextrose (Glucose) | 10 - 20 | A readily metabolizable sugar that often supports high production.[4][10] |
| Starch / Oatmeal | 10 | Complex carbohydrates that can prolong the production phase.[1] | |
| Nitrogen Source | Yeast Extract | 2 | A rich source of amino acids, vitamins, and growth factors.[1] |
| Soybean Meal | 10 | Provides complex nitrogen and contains tryptophan, a key precursor.[2][10] | |
| Peptone | 0.5 | A good source of peptides and amino acids.[4] | |
| Phosphate Source | K₂HPO₄ | 0.5 | Essential for energy metabolism and pH buffering.[4] |
| Precursor | L-Tryptophan | 0.1 - 1.0 | Directly feeds into the indolocarbazole pathway to boost yield.[5][7] |
Table 2: Optimal Physical Parameters for Streptomyces Fermentation
| Parameter | Optimal Range | Notes |
| Temperature | 30 - 37 °C | Production optimum may be higher than growth optimum.[2] |
| Initial pH | 7.0 | A neutral pH is generally favorable for antibiotic production.[2][4] |
| Agitation Speed | 160 - 250 rpm | Ensures adequate aeration but must be optimized to avoid mycelial damage.[2][4] |
| Incubation Time | 7 - 21 days | Secondary metabolite production occurs in the stationary phase, requiring longer incubation.[1][2] |
Experimental Protocols
Protocol 1: Precursor Feeding to Enhance this compound Production
This protocol is based on strategies used for other indolocarbazole compounds.[5][7][8]
-
Prepare Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with Streptomyces spores or a mycelial fragment. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until dense growth is achieved.
-
Inoculate Production Culture: Inoculate the optimized production medium (See Table 1) with 5% (v/v) of the seed culture.
-
Initial Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 48 hours to allow for initial biomass accumulation.
-
Prepare Precursor Stock: Prepare a sterile-filtered stock solution of 5-hydroxy-L-tryptophan or L-tryptophan (e.g., 10 g/L in sterile water).
-
Feed Precursor: Add the precursor stock solution to the production culture to a final concentration of 0.5 g/L.
-
Continued Incubation: Continue the fermentation for an additional 7-14 days under the same conditions.
-
Sampling and Analysis: Withdraw samples periodically to measure biomass and quantify this compound concentration via HPLC. Compare the yield to a control culture that did not receive the precursor.
Protocol 2: Solvent Extraction and Quantification of this compound
This protocol provides a general method for extracting and purifying indolocarbazole alkaloids from Streptomyces fermentation broth.
-
Harvest Culture: Centrifuge the entire fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extract Mycelium: The intracellular this compound is the primary target. Extract the cell pellet three times with an equal volume of methanol or acetone. Sonicate the cell suspension to ensure complete cell lysis and extraction.
-
Combine and Evaporate: Combine all solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 100 mL of water and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate. This compound, being moderately nonpolar, will partition into the ethyl acetate layer.
-
Purification: Combine the ethyl acetate layers and evaporate to dryness. The resulting residue can be further purified using column chromatography (e.g., silica gel) or preparative HPLC.
-
Quantification: Analyze the purified fractions using analytical HPLC with a C18 column and a UV detector. Compare the peak retention time and UV spectrum to an authentic this compound standard to confirm identity and quantify the yield.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. researchgate.net [researchgate.net]
- 5. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
Strategies to overcome drug resistance to Arcyriaflavin A
Welcome to the technical support center for Arcyriaflavin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to drug resistance and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with a reported half-maximal inhibitory concentration (IC50) of 140 nM. It also demonstrates inhibitory activity against Calmodulin-dependent protein kinase II (CaMKII). By inhibiting the Cyclin D1-CDK4 complex, this compound induces G1 phase cell cycle arrest, thereby suppressing the proliferation of cancer cells.[1][2] Recent studies have shown its potential in suppressing tumor growth, migration, and invasion in metastatic melanoma cells.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to CDK4/6 inhibitors, in general, can arise from several factors. These can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment).[4] Potential mechanisms include:
-
Alterations in the Cell Cycle Machinery:
-
Loss or mutation of the Retinoblastoma (Rb) tumor suppressor protein, a key substrate of CDK4.
-
Upregulation or amplification of Cyclin E1 (CCNE1), which can drive cell cycle progression via CDK2, bypassing the need for CDK4/6.
-
Increased expression or activity of CDK2 or CDK6.
-
-
Activation of Bypass Signaling Pathways:
-
Activation of the PI3K/AKT/mTOR pathway can provide alternative pro-survival signals.
-
Increased signaling through receptor tyrosine kinases (RTKs) like FGFR1 can also mediate resistance.
-
-
Drug Efflux and Metabolism:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the drug.[5]
-
Q3: What strategies can I employ to overcome suspected resistance to this compound in my experiments?
Based on the known resistance mechanisms to CDK4/6 inhibitors, several strategies can be investigated:
-
Combination Therapy: This is a primary strategy to overcome or prevent resistance.[6]
-
Dual CDK Inhibition: Combine this compound with a CDK2 inhibitor to block the compensatory pathway.
-
Targeting Bypass Pathways: Combine this compound with inhibitors of the PI3K/AKT/mTOR pathway.
-
Endocrine Therapy Combination: For hormone receptor-positive cancers, combining with agents like fulvestrant can be effective.
-
-
Targeting Drug Efflux: If increased drug efflux is suspected, co-administration with an inhibitor of efflux pumps could restore sensitivity.
-
Sequential Treatment: Alternating or sequential treatment with other cytotoxic agents might prevent the development of a resistant population.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Variations can significantly impact drug sensitivity. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is stored correctly, protected from light and at the recommended temperature, to prevent degradation. |
| Assay-Specific Issues (e.g., MTT, BrdU) | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. For MTT assays, ensure the incubation time with the reagent is consistent. For BrdU assays, ensure efficient labeling and detection.[1] |
| Development of a Resistant Subpopulation | If IC50 values consistently increase over time, you may be selecting for a resistant population. Consider performing single-cell cloning to isolate and characterize sensitive and resistant clones. |
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Concentration | Starting with a lethal concentration of this compound will result in widespread cell death. Begin with a concentration around the IC20-IC30 and gradually increase the dose as the cells adapt.[7] |
| Insufficient Recovery Time | After drug exposure, cells need time to recover and proliferate. Ensure a sufficient drug-free period between treatments to allow the surviving cells to repopulate.[7] |
| Cell Line Instability | Some cell lines may be genetically unstable and may not be suitable for developing stable resistance. If encountering persistent problems, consider using a different cell line. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol is adapted from established methods for inducing drug resistance in vitro.[7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Seed the parental cells and treat them with this compound at a concentration equal to the IC20-IC30 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and replace it with fresh, drug-free medium. Allow the cells to recover and reach 70-80% confluency.
-
Subculture and Cryopreservation: Subculture the surviving cells. At each passage, cryopreserve a vial of cells as a backup.
-
Stepwise Dose Escalation: In the subsequent passage, increase the concentration of this compound by 1.5 to 2-fold.[7] Repeat the cycle of treatment, recovery, and subculturing.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population to monitor the development of resistance.
-
Establishment of Resistant Line: A cell line is generally considered resistant when its IC50 is significantly higher (e.g., 5 to 10-fold) than that of the parental line. At this point, the resistant line can be maintained in a continuous low dose of this compound to preserve the resistant phenotype.
Protocol 2: Assessing Combination Therapy Effects (Synergy, Additivity, Antagonism)
Materials:
-
Parental or this compound-resistant cell line
-
This compound
-
Second therapeutic agent (e.g., PI3K inhibitor, CDK2 inhibitor)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound and the second agent.
-
Checkerboard Assay: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Measurement: Perform a cell viability assay to determine the percentage of viable cells in each well relative to the vehicle control.
-
Data Analysis: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizations
Caption: Signaling pathways involved in this compound action and potential resistance mechanisms.
Caption: Workflow for generating an this compound-resistant cell line.
Caption: Logical relationships for overcoming this compound resistance with combination therapy.
References
- 1. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. probiologists.com [probiologists.com]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Cancer Combination Therapy Clinical Trials Commercial Development Insight - BioSpace [biospace.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Arcyriaflavin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Arcyriaflavin A in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a fungal metabolite that has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] It is often used in research to study cell cycle progression, proliferation, and angiogenesis.[3][4][5]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound has known primary targets, like many small molecule inhibitors, it may interact with other unintended proteins within the cell.[6] These "off-target" effects can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[6] Identifying these off-target interactions is crucial for validating experimental findings and for the potential development of this compound as a therapeutic agent.[7][8]
Q3: What are the common experimental approaches to identify the off-target effects of this compound?
Several unbiased, proteome-wide methods can be employed to identify the off-target effects of this compound. These include:
-
Chemical Proteomics: This approach uses a modified this compound probe to capture its binding partners from cell lysates. Two common strategies are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[7]
-
Thermal Proteome Profiling (TPP) / Solvent Proteome Profiling (SPP): These methods assess the thermal or solvent-induced denaturation of proteins in the presence of this compound. A shift in the denaturation curve for a protein suggests a direct interaction.
-
Kinome Profiling: Since this compound is a kinase inhibitor, screening it against a large panel of kinases can identify other potential kinase targets.[9]
-
Phenotypic Screening with Genetic Approaches: Techniques like CRISPR-Cas9 or RNAi screens can be used to identify genes that, when knocked out or knocked down, mimic or alter the cellular phenotype observed with this compound treatment, suggesting the involvement of their protein products in the drug's effect.[8]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Perform a dose-response curve and compare the IC50 for the observed phenotype with the known IC50 for CDK4 and CaMKII inhibition. A significant discrepancy may indicate an off-target effect. 2. Use a structurally different inhibitor of CDK4/CaMKII. If the phenotype is not replicated, it is likely an off-target effect of this compound.[6] 3. Perform a rescue experiment by overexpressing CDK4 or CaMKII. If the phenotype is not rescued, it suggests the involvement of other targets.[6] | Identification of whether the observed phenotype is due to on-target or off-target activity. |
| Experimental Artifact | 1. Review and optimize the experimental protocol, including all controls (e.g., vehicle control, positive/negative controls). 2. Ensure consistent cell passage number and confluency. 3. Verify the concentration and stability of the this compound stock solution. | Consistent and reproducible results will validate the observed phenotype. |
| Cell Line Specific Effects | Test this compound in multiple cell lines, including those that do not express high levels of CDK4 or CaMKII. | Determine if the observed phenotype is cell-type dependent. |
Issue 2: this compound shows toxicity in cell lines at concentrations required for CDK4/CaMKII inhibition.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express CDK4 or CaMKII. If toxicity persists, it is likely due to off-target effects.[6] 3. Utilize proteome-wide methods (e.g., TPP, Chemical Proteomics) to identify potential off-target binding proteins that could mediate toxicity. | Identification of specific off-target proteins responsible for the observed toxicity. |
| On-Target Toxicity | 1. Modulate the expression of CDK4 or CaMKII (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.[6] 2. Titrate this compound to the lowest effective concentration for target inhibition to minimize toxicity. | Confirmation that the toxicity is a direct result of inhibiting the intended targets. |
Experimental Protocols
Protocol 1: Chemical Proteomics Approach for Off-Target Identification
This protocol provides a general workflow for identifying this compound binding partners using a compound-centric chemical proteomics approach.
Workflow Diagram
Caption: Chemical proteomics workflow for this compound.
Methodology:
-
Probe Synthesis: Synthesize an this compound probe by attaching a linker arm and an affinity tag (e.g., biotin). A control probe with a scrambled or inactive analog should also be synthesized.
-
Cell Lysis and Incubation: Prepare cell lysates from the cell line of interest. Incubate the lysate with the this compound-biotin probe and the control probe.
-
Affinity Purification: Use streptavidin-coated beads to pull down the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe pulldown compared to the control probe.
Protocol 2: Kinome Profiling
This protocol outlines the general steps for screening this compound against a panel of kinases to identify potential off-target kinase interactions.
Workflow Diagram
Caption: Kinome profiling workflow for this compound.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a multi-well plate format, incubate each kinase from a large panel with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
Activity Measurement: Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or fluorescence-based assays.
-
Data Analysis: For each kinase, plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Hit Identification: Identify kinases that are inhibited by this compound with high potency (low IC50 values). These are potential off-targets.
Signaling Pathway Considerations
When a potential off-target is identified, it is crucial to consider its role in cellular signaling pathways. For example, if a novel kinase is identified as an off-target, its known downstream signaling cascade should be investigated in this compound-treated cells.
Hypothetical Off-Target Signaling Pathway Diagram
Caption: this compound's impact on signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Kinome expression profiling to target new therapeutic avenues in multiple myeloma | Haematologica [haematologica.org]
Technical Support Center: Enhancing Arcyriaflavin A Bioavailability for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Arcyriaflavin A in animal studies. Given the limited publicly available data on the physicochemical properties and pharmacokinetics of this compound, this guide is based on established strategies for poorly soluble kinase inhibitors and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and Calmodulin-dependent kinase II (CaMKII).[1] Like many kinase inhibitors, this compound is a complex, heterocyclic molecule that is likely to exhibit poor aqueous solubility.[2][3] Poor solubility is a primary reason for low oral bioavailability, which can lead to insufficient drug exposure at the target site and unreliable results in animal efficacy studies.
Q2: What are the key physicochemical properties of this compound that I should consider?
While experimental data is limited, computational models can provide some initial guidance.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₀H₁₁N₃O₂ | --- |
| Molecular Weight | 325.3 g/mol | Within the range for good oral absorption. |
| Computed XLogP3-AA | 3.6[4] | Indicates high lipophilicity, which can lead to poor aqueous solubility. |
| Aqueous Solubility | Not experimentally determined. Likely to be low. | Low solubility is a major barrier to oral absorption. |
| pKa | Not experimentally determined. The indolocarbazole structure contains both acidic and basic nitrogens, suggesting it may be ionizable. | The charge state of the molecule at different pH values in the gastrointestinal tract will affect its solubility and permeability. |
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs. The choice of strategy will depend on the specific properties of this compound, which may require experimental determination.
| Strategy | Description | Potential Advantages |
| Particle Size Reduction | Increasing the surface area of the drug by micronization or nanosizing. | Can improve dissolution rate. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. | Can significantly increase aqueous solubility and dissolution rate. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents. These can be self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or liposomes. | Can enhance solubility and take advantage of lipid absorption pathways.[5] |
| Complexation | Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its solubility. | Can improve solubility and dissolution. |
| Salt Formation | If this compound has ionizable groups, forming a salt with a suitable counter-ion can increase its solubility. | Can be a straightforward way to improve solubility and dissolution. |
Troubleshooting Guide
This guide addresses common issues encountered when formulating this compound for oral administration in animal studies.
Problem 1: Low and variable drug exposure in plasma after oral gavage.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, attempt to determine the aqueous solubility of this compound at different pH values, its LogP, and pKa. This data is crucial for selecting an appropriate formulation strategy.
-
Formulation Enhancement:
-
Simple Suspension: If a simple aqueous suspension was used, consider reducing the particle size of the this compound powder through micronization.
-
Co-solvent/Surfactant Systems: Try formulating this compound in a vehicle containing co-solvents (e.g., PEG 400, propylene glycol) and/or non-ionic surfactants (e.g., Tween 80, Cremophor EL).
-
Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC).
-
Lipid-Based Formulation: Develop a SEDDS or SMEDDS formulation. This is often effective for lipophilic compounds.[5]
-
-
Problem 2: Precipitation of the drug in the dosing vehicle or upon dilution.
-
Possible Cause: The drug has limited solubility in the chosen vehicle, and its concentration is close to or exceeds its saturation point.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a systematic solubility screen of this compound in a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle may improve its solubility.
-
Use of Solubilizers: Incorporate solubilizing agents such as cyclodextrins into the formulation.
-
Problem 3: Difficulty in preparing a stable and homogenous formulation.
-
Possible Cause: The chosen excipients are not compatible, or the manufacturing process is not optimized.
-
Troubleshooting Steps:
-
Excipient Compatibility Studies: Perform compatibility studies with the selected excipients.
-
Process Optimization: For solid dispersions or lipid-based formulations, optimize the manufacturing process parameters (e.g., temperature, mixing speed, solvent evaporation rate).
-
Characterize the Formulation: Use techniques like microscopy, particle size analysis, and differential scanning calorimetry (DSC) to assess the homogeneity and stability of the formulation.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Formulations:
-
Group 1: this compound suspension in 0.5% carboxymethylcellulose (CMC) in water (for baseline bioavailability).
-
Group 2: this compound amorphous solid dispersion reconstituted in water.
-
Group 3: Intravenous (IV) formulation of this compound in a suitable vehicle (e.g., DMSO:PEG400:Saline) for determination of absolute bioavailability.
-
-
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the oral formulations via oral gavage at a dose of, for example, 10 mg/kg.
-
Administer the IV formulation via the tail vein at a dose of, for example, 1 mg/kg.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
-
Visualizations
Caption: Oral absorption pathway for this compound.
References
- 1. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H11N3O2 | CID 5327723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Interpreting dose-dependent effects of Arcyriaflavin A
Welcome to the technical support center for Arcyriaflavin A. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Cyclin D1/Cyclin-Dependent Kinase 4 (CDK4) complex, with a reported half-maximal inhibitory concentration (IC50) of approximately 140 nM.[1] By inhibiting CDK4, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor. This ultimately leads to cell cycle arrest in the G1 phase.[1] this compound also potently inhibits Calcium/calmodulin-dependent protein kinase II (CaMKII) with an IC50 of 25 nM.[1]
Q2: What are the observed dose-dependent effects of this compound in cancer cells?
This compound exhibits dose-dependent effects on various cancer cell lines. In metastatic melanoma cells, it demonstrates dose-dependent cytotoxicity and induces G1 cell cycle arrest. Furthermore, it has been shown to inhibit cell migration and invasion, which is associated with the reduced expression of phosphorylated Glycogen Synthase Kinase-3 beta (p-GSK-3β) at Ser9, Matrix Metalloproteinase-9 (MMP-9), and Matrix Metalloproteinase-13 (MMP-13).
In human endometriotic stromal cells, this compound has been observed to significantly inhibit cell viability, proliferation, and the production of Vascular Endothelial Growth Factor A (VEGF-A) at concentrations of 1 and 10 µM. It also induces apoptosis and G0/G1 cell cycle arrest at these concentrations.
Q3: I am not observing the expected G1 cell cycle arrest. What are the possible reasons?
Several factors could contribute to a lack of G1 cell cycle arrest:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms, such as mutations in CDK4 or Rb, that make them less sensitive to CDK4 inhibitors.
-
Incorrect Cell Cycle Synchronization: If you are synchronizing your cells before treatment, ensure that the synchronization protocol is effective and that the cells are in the appropriate phase when this compound is added.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q4: My cell viability results are inconsistent. What can I do to improve reproducibility?
Inconsistent cell viability results can be addressed by:
-
Consistent Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates.
-
Homogeneous Compound Distribution: Mix the plate gently after adding this compound to ensure even distribution in the culture medium.
-
Control for Solvent Effects: Use a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells to account for any solvent-induced cytotoxicity.
-
Standardized Incubation Times: Adhere to consistent incubation times for both treatment and assay development.
Q5: Are there any known off-target effects of this compound?
Besides its primary target CDK4/Cyclin D1, this compound is also a potent inhibitor of CaMKII.[1] Researchers should consider this off-target effect when interpreting their results, especially in experimental systems where CaMKII signaling is prominent.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound observed in published studies.
Table 1: Dose-Dependent Effects of this compound on Human Endometriotic Stromal Cells
| Concentration (µM) | Cell Viability (% of Control) | Cell Proliferation (BrdU Incorporation, % of Control) | VEGF-A Production (% of Control) | Apoptosis (Caspase 3/7 Activity, Fold Change) | Cells in G0/G1 Phase (%) |
| 0 (Control) | 100 | 100 | 100 | 1 | ~65 |
| 0.1 | ~100 | ~100 | ~100 | ~1 | ~65 |
| 1 | ~80 | ~75 | ~80 | ~1.5 | ~75 |
| 10 | ~60 | ~50 | ~60 | ~2.5 | ~85 |
Data in this table are approximate values extracted from graphical representations in Hirakawa et al., 2017 and are intended for comparative purposes.
Table 2: Dose-Dependent Effects of this compound on Metastatic Melanoma Cells
| Concentration | Cell Viability | G1 Cell Cycle Arrest | p-GSK-3β (Ser9) Expression | MMP-9 Expression | MMP-13 Expression |
| Low | Modest Decrease | Increase | Decrease | Decrease | Decrease |
| Medium | Significant Decrease | Significant Increase | Significant Decrease | Significant Decrease | Significant Decrease |
| High | Strong Decrease | Strong Increase | Strong Decrease | Strong Decrease | Strong Decrease |
This table provides a qualitative summary. Researchers should perform quantitative experiments to determine the precise dose-response for their specific melanoma cell line.
Table 3: IC50 Values of this compound
| Target | Cell Line/Assay Condition | IC50 Value |
| CDK4/Cyclin D1 | Biochemical Assay | 140 nM[1] |
| CaMKII | Biochemical Assay | 25 nM[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis (Flow Cytometry)
This protocol provides a general framework for cell cycle analysis using propidium iodide (PI) staining.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
3. Western Blotting for Protein Expression Analysis
This is a generalized protocol for detecting changes in protein expression. Specific antibody concentrations and incubation times will need to be optimized.
-
Materials:
-
Cell culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β, anti-MMP-9, anti-MMP-13, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at desired concentrations and for the appropriate duration.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound inhibits the Cyclin D1/CDK4 complex, preventing Rb phosphorylation and G1/S transition.
Caption: Workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.
Caption: A logical troubleshooting guide for experiments where G1 arrest is not observed with this compound.
References
Technical Support Center: Large-Scale Synthesis of Arcyriaflavin A
Welcome to the technical support center for the large-scale synthesis of Arcyriaflavin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
1. Palladium-Catalyzed Indole Annulation
Question: We are observing low yields and significant side product formation during the palladium-catalyzed indole annulation step at a larger scale. What are the likely causes and how can we mitigate them?
Answer:
Low yields and side product formation in palladium-catalyzed indole annulations on a larger scale can stem from several factors. A primary concern is the efficiency of the catalyst system. Inadequate mixing at scale can lead to localized "hot spots" and decomposition of the catalyst or starting materials. Another common issue is the presence of impurities in starting materials or solvents, which can poison the palladium catalyst.
Potential Solutions:
-
Catalyst and Ligand Selection: Ensure the chosen palladium source and ligand are robust and efficient. For the synthesis of related indolocarbazoles, Pd(OAc)₂ with a suitable phosphine ligand is often employed. It is crucial to screen different ligands to find the optimal one for your specific substrate and scale.
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents. Trace amounts of water or other nucleophiles can interfere with the catalytic cycle. Degas solvents thoroughly to remove dissolved oxygen, which can oxidize the active Pd(0) species.
-
Reaction Conditions:
-
Temperature Control: Maintain strict temperature control. Use a reactor with efficient heat transfer to avoid localized overheating.
-
Mixing: Employ efficient mechanical stirring to ensure homogeneous reaction conditions.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
-
Side Reactions: A common side reaction is homocoupling of the starting materials. This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the reagents.
2. Oxidative Cyclization to form the Indolocarbazole Core
Question: The oxidative cyclization of the bis-indolyl maleimide intermediate is proving to be a bottleneck, with incomplete conversion and the formation of multiple unidentified byproducts. How can we improve this key step?
Answer:
The oxidative cyclization is a critical step in forming the this compound core and is often challenging. Incomplete conversion can be due to an insufficiently powerful oxidizing agent or deactivation of the reagent. The formation of byproducts often arises from over-oxidation or alternative cyclization pathways.
Potential Solutions:
-
Choice of Oxidant: Various oxidizing agents can be used for this transformation, including DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and palladium acetate. The choice of oxidant can significantly impact the yield and purity. If DDQ is used, ensure it is of high purity and used in the correct stoichiometric amount.
-
Reaction Temperature: This reaction is often sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition and byproduct formation, while a temperature that is too low may result in sluggish conversion. Careful temperature optimization is key.
-
Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the oxidant. Solvents like toluene or dioxane are commonly used.
-
Work-up Procedure: Quenching the reaction appropriately is crucial to prevent further oxidation or degradation of the product. This can often be achieved by adding a reducing agent like sodium bisulfite.
3. Purification of this compound at Scale
Question: We are struggling with the purification of multi-gram batches of this compound. Column chromatography is not practical at this scale, and we are observing impurities in the final product. What are effective large-scale purification strategies?
Answer:
Purifying large quantities of this compound requires moving beyond traditional laboratory-scale chromatography. Crystallization is often the most effective method for obtaining high-purity material at scale.
Potential Solutions:
-
Crystallization:
-
Solvent Screening: Conduct a thorough solvent screen to identify a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve this compound at elevated temperatures but have low solubility at room temperature or below.
-
Seeding: Use seed crystals of pure this compound to induce crystallization and control the crystal form.
-
Cooling Profile: A slow and controlled cooling rate is crucial for obtaining large, pure crystals. Rapid cooling can lead to the precipitation of impurities.
-
-
Trituration/Slurrying: Before crystallization, it can be beneficial to triturate or slurry the crude product in a solvent in which this compound is poorly soluble but the impurities are more soluble. This can significantly improve the purity of the material before the final crystallization step.
-
Residual Palladium Removal: If a palladium catalyst was used in the synthesis, it is essential to remove residual palladium to meet pharmaceutical specifications. This can be achieved by treating the crude product solution with a palladium scavenger resin before crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing this compound on a large scale?
A1: When scaling up the synthesis of this compound, several safety aspects must be considered:
-
Reagent Handling: Many reagents used in the synthesis, such as palladium catalysts and strong oxidizing agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Solvent Safety: Large volumes of organic solvents are often used, which can be flammable and pose inhalation risks. Ensure all operations are performed in a well-ventilated area, such as a fume hood or a dedicated chemical synthesis suite with appropriate ventilation.
-
Reaction Exotherms: Be aware of potentially exothermic reactions, especially during the oxidative cyclization step. Monitor the reaction temperature closely and have a cooling system in place to manage any temperature spikes.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from palladium catalysts, according to institutional and local regulations.
Q2: How do yields of this compound synthesis typically compare between small-scale and large-scale reactions?
A2: It is common for yields to decrease when a synthesis is scaled up. This can be due to a variety of factors, including less efficient mixing, heat transfer issues, and challenges in maintaining a completely inert atmosphere in larger reactors. However, with careful process optimization, it is possible to achieve comparable or only slightly lower yields at a larger scale. For instance, a multi-gram synthesis of this compound has been reported with an overall yield of 34% over 4 steps. While specific comparative data for small versus large scale is not readily available in the literature, a key goal of process development is to minimize this yield drop-off.
Q3: What are the critical process parameters to monitor during the large-scale synthesis?
A3: For a successful and reproducible large-scale synthesis of this compound, the following parameters should be closely monitored:
-
Temperature: As mentioned, temperature control is critical for many steps to avoid side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
Stirring Rate: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.
-
Purity of Intermediates: It is often beneficial to purify key intermediates to a high degree before proceeding to the next step. This can prevent the carry-over of impurities that may interfere with subsequent reactions and complicate the final purification.
Data Presentation
Table 1: Reported Yields for Key Steps in Indolocarbazole Synthesis
| Step | Reaction Type | Catalyst/Reagent | Scale | Reported Yield |
| Indole Annulation | Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ / Phosphine Ligand | Lab Scale | 60-85% |
| Oxidative Cyclization | Dehydrogenation | DDQ | Multi-gram | ~70% |
| Overall Synthesis | 4-step sequence | - | Multi-gram | 34% |
Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions used.
Experimental Protocols
Protocol 1: Multi-Gram Synthesis of this compound (Adapted from literature)
This protocol outlines a key step in a reported multi-gram synthesis of this compound, the oxidative cyclization of a bis-indolyl maleimide precursor.
Materials:
-
Bis-indolyl maleimide intermediate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene (anhydrous)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve the bis-indolyl maleimide intermediate in anhydrous toluene.
-
Stir the solution under a nitrogen atmosphere and cool to 0°C using an ice bath.
-
Slowly add a solution of DDQ in anhydrous toluene to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Refining Purification Methods for Arcyriaflavin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Arcyriaflavin A from natural extracts.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, chromatographic purification, and crystallization of this compound.
Extraction & Initial Work-up
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the crude extract. | - Inefficient cell lysis (if from microbial source).- Inappropriate solvent selection for extraction.- Insufficient extraction time or repetitions. | - Employ mechanical cell disruption methods like sonication or bead beating.- Use a solvent system appropriate for indolocarbazoles, such as ethyl acetate or a chloroform/methanol mixture.[1]- Increase the extraction duration and perform multiple rounds of extraction to ensure exhaustive recovery. |
| Presence of highly polar impurities in the extract. | - Extraction with a highly polar solvent (e.g., methanol, water) that co-extracts sugars, salts, and other polar compounds. | - Perform a liquid-liquid partition between the crude extract (dissolved in a polar solvent like methanol) and a non-polar solvent like hexane to remove lipids. Subsequently, partition between the aqueous methanol phase and a solvent of intermediate polarity like ethyl acetate or chloroform to recover this compound. |
| Crude extract is a viscous oil, making it difficult to handle. | - High concentration of lipids or other oily co-extractives. | - Defat the crude extract by partitioning with hexane.[2]- Precipitate the crude extract in a non-polar solvent like cold hexane to solidify the desired compounds. |
Chromatographic Purification
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from its analogs (e.g., Arcyriaflavin F) on silica gel column chromatography. | - Inappropriate solvent system (mobile phase) polarity.- Co-elution with structurally similar compounds. | - Utilize a gradient elution starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for indolocarbazole separation is a mixture of chloroform and methanol or ethyl acetate and hexane.- Consider using reversed-phase chromatography (e.g., C18 silica) where the elution order will be inverted, potentially separating compounds that co-elute on normal phase silica.[3] |
| This compound is tailing on the TLC/column. | - The compound is slightly acidic and interacting strongly with the acidic silica gel.- The loading of the sample onto the column was too broad. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve the peak shape.- Dissolve the sample in a minimal amount of solvent and load it as a concentrated band onto the column.[4] |
| Low recovery of this compound from the column. | - Irreversible adsorption onto the stationary phase.- Degradation of the compound on the silica gel. | - Use a less acidic stationary phase like alumina or deactivated silica gel.[5]- If degradation is suspected, perform the chromatography quickly (flash chromatography) and at a lower temperature if possible. |
| Difficulty in resolving closely related impurities by HPLC. | - Suboptimal mobile phase composition or gradient.- Inadequate stationary phase chemistry. | - Optimize the HPLC gradient and mobile phase composition. For reversed-phase HPLC, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is often effective.[6]- Experiment with different stationary phases, such as phenyl-hexyl or cyano columns, which offer different selectivities.[7] |
Crystallization
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to crystallize and instead forms an oil or amorphous solid. | - The compound is not pure enough.- The solvent system is not suitable.- The rate of solvent evaporation or cooling is too fast. | - Further purify the compound using preparative HPLC or another round of column chromatography.- Screen a variety of solvents and solvent combinations. This compound has good solubility in DMSO and DMF.[1][8] Consider using a solvent in which it is sparingly soluble and then slowly introducing a non-solvent.- Slow down the crystallization process by using vapor diffusion, slow evaporation, or slow cooling methods.[9][10] |
| The resulting crystals are too small or of poor quality. | - Nucleation is too rapid, leading to many small crystals.- Presence of impurities that inhibit crystal growth. | - Reduce the level of supersaturation by using a lower concentration of the compound or by slowing down the addition of the non-solvent.- Seeding the solution with a small, high-quality crystal can promote the growth of larger, single crystals.[10] |
| The compound precipitates out of solution too quickly. | - The solution is too supersaturated.- The chosen anti-solvent is too strong. | - Start with a more dilute solution.- Choose an anti-solvent that is more miscible with the primary solvent to allow for slower precipitation. |
Frequently Asked Questions (FAQs)
1. What is a typical extraction procedure for this compound from a microbial fermentation broth?
A common procedure involves separating the mycelium from the broth by centrifugation. The mycelium is then extracted with an organic solvent like methanol or ethyl acetate. The solvent is evaporated, and the resulting crude extract is then subjected to further purification steps like liquid-liquid partitioning and chromatography.
2. Which chromatographic techniques are most effective for purifying this compound?
A combination of chromatographic techniques is usually most effective. Initial purification is often achieved using silica gel column chromatography with a gradient elution of increasing polarity (e.g., chloroform/methanol or hexane/ethyl acetate). For final purification to high purity (>95%), reversed-phase high-performance liquid chromatography (HPLC) is recommended.[6]
3. What are the key parameters to consider when developing an HPLC method for this compound?
Key parameters include the choice of stationary phase (C18 is common), the mobile phase composition (typically a mixture of acetonitrile and water), the type and concentration of the mobile phase modifier (e.g., 0.1% TFA), the flow rate, and the detection wavelength (Arcyriaflavins have a characteristic UV absorbance around 320 nm).[6]
4. How can I confirm the identity and purity of my purified this compound?
The identity of this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight (C₂₀H₁₁N₃O₂, MW: 325.32 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.[8] Purity is typically assessed by HPLC, aiming for a purity of >95%.[11]
5. What are the known biological targets of this compound?
This compound is a known inhibitor of the cyclin D1/cyclin-dependent kinase 4 (CDK4) complex, with an IC50 value of approximately 140 nM.[12] This inhibition leads to cell cycle arrest at the G1 phase.[13]
Experimental Protocols
Protocol 1: Extraction and Initial Purification from Streptomyces Culture
-
Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
-
Extraction: Resuspend the mycelial cake in methanol and stir for several hours. Repeat this extraction process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a 1:1 mixture of methanol and water. Extract this solution three times with an equal volume of hexane to remove non-polar impurities. Subsequently, extract the aqueous methanol phase three times with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent to yield the partially purified this compound-containing extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the partially purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient (e.g., 1%, 2%, 5% methanol in chloroform).
-
Fraction Collection: Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 3: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the material from the column chromatography in a suitable solvent, such as DMSO or methanol, and filter it through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the acetonitrile and lyophilize the aqueous fraction to obtain pure this compound as a solid.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: this compound's inhibition of the Cyclin D1-CDK4 pathway.
References
- 1. This compound supplier | CAS 118458-54-1 |cdk4/cyclin D1 inhibitor | AOBIOUS [aobious.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. Coupled achiral/chiral column techniques in subcritical fluid chromatography for the separation of chiral and nonchiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 13. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing instability of hydroxylated Arcyriaflavin derivatives in experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental instability of hydroxylated Arcyriaflavin derivatives. These molecules, part of the broader indolocarbazole class of kinase inhibitors, are susceptible to degradation due to their chemical structure, which can lead to inconsistent and unreliable experimental results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research.
Question: My solution of a hydroxylated Arcyriaflavin derivative is changing color (e.g., from colorless/pale yellow to dark yellow/brown). What is happening?
Answer: This is a common indicator of compound degradation, primarily through oxidation. The hydroxyl groups on the aromatic rings, as well as the indole nucleus itself, are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and non-optimal pH conditions.
-
Immediate Actions:
-
Protect your solution from light by using amber vials or wrapping your container in aluminum foil.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.
-
Store the solution at a low temperature (-20°C or -80°C) when not in immediate use.
-
-
Preventative Measures:
-
Use deoxygenated solvents for stock solutions. This can be achieved by sparging the solvent with argon or nitrogen for 15-30 minutes before use.
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution if compatible with your downstream experiments.
-
Question: I am observing inconsistent results (e.g., variable IC50 values) in my cellular or enzymatic assays. Could this be related to compound instability?
Answer: Absolutely. The aqueous, neutral pH, and oxygen-rich environment of most biological assay buffers can rapidly degrade these sensitive compounds over the course of an experiment. A compound that degrades during the incubation period will result in a lower effective concentration, leading to poor reproducibility and inaccurate potency measurements.
-
Troubleshooting Steps:
-
Perform a Time-Course Control: Prepare your final compound dilution in the assay buffer. At several time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound. This will reveal the stability of your compound under actual assay conditions.
-
Minimize Incubation Times: If significant degradation is observed, redesign your experiment to use the shortest possible incubation time that still yields a robust signal.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before starting an experiment. Do not use previously prepared aqueous solutions.
-
Assess Buffer Components: Some buffer components can catalyze degradation. If possible, test compound stability in simplified buffer systems to identify problematic reagents.
-
Question: My HPLC analysis shows multiple peaks, or the main peak is broad and misshapen. How can I resolve this?
Answer: This suggests that your compound is either impure or is degrading during sample preparation or the analysis itself. Given the nature of hydroxylated Arcyriaflavins, degradation is a strong possibility.
-
Analytical Solutions:
-
Control the Mobile Phase pH: The phenolic hydroxyl groups are ionizable. An inappropriate mobile phase pH can lead to peak broadening or splitting. Try buffering the aqueous component of your mobile phase, exploring a pH range from 3 to 7 to find optimal peak shape.
-
Use a Cooled Autosampler: If your autosampler is at room temperature, the compound may degrade while sitting in the queue. Set the autosampler temperature to 4°C to slow this process.
-
Expedite Analysis: Prepare samples immediately before placing them in the autosampler and use a short analysis sequence.
-
Confirm Peak Identity: Use LC-MS to get mass data for the unexpected peaks. Oxidative degradation often results in the addition of 16 Da (oxygen) or 14 Da (oxygen minus two hydrogens) to the parent mass.
-
Question: My NMR spectrum looks "messy" or has lower-than-expected signal intensity, even though the sample was pure when prepared.
Answer: Degradation can also occur in NMR tubes, especially if using protonated solvents that have not been degassed.
-
NMR-Specific Advice:
-
Use High-Purity, Anhydrous Solvents: Use fresh, anhydrous deuterated solvents (e.g., DMSO-d6, MeOD-d4).
-
Degas the Sample: For maximum stability, degas the NMR solvent and flush the tube with argon before sealing.
-
Acquire Data Promptly: Do not let a prepared NMR sample sit for hours or days before analysis.
-
Low Temperature Acquisition: If the spectrometer is equipped with a cryoprobe or variable temperature capabilities, acquiring the spectrum at a lower temperature can slow degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical factors that cause instability in hydroxylated Arcyriaflavin derivatives?
A1: The instability arises from two main structural features:
-
Hydroxyl (Phenolic) Groups: These groups are easily oxidized, especially at neutral or basic pH, to form quinone-type structures. This process is often catalyzed by trace metals and light.
-
Indole Nucleus: The electron-rich indole ring system is also susceptible to oxidation.[1] The combination of both moieties in one molecule creates a compound that is highly sensitive to oxidative degradation.
Q2: What are the ideal conditions for long-term storage of these compounds?
A2: For maximum longevity, follow these storage guidelines:
-
As a Solid: Store the lyophilized powder in a sealed, airtight vial under an inert atmosphere (argon is preferable). Store at -80°C and protect from light.
-
In Solution: Prepare stock solutions in a high-purity, anhydrous, and aprotic solvent like DMSO. Store these stocks in small, single-use aliquots at -80°C. Purge the vial headspace with argon before freezing. Avoid repeated freeze-thaw cycles.
Q3: How can I definitively confirm that my compound has degraded?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most effective tool.[2]
-
Method: Inject a freshly prepared sample as your "time zero" reference. Then, inject samples that have been subjected to experimental conditions.
-
Analysis: Look for a decrease in the peak area of the parent compound's mass. New peaks with masses corresponding to expected degradation products (e.g., M+16 for hydroxylation/oxidation) are strong evidence of degradation.
Q4: Are there any solvents I should avoid when working with these compounds?
A4: Avoid using chlorinated solvents (like dichloromethane or chloroform) for long-term storage, as they can contain acidic impurities that accelerate degradation. While protic solvents like methanol or ethanol are often used for dilutions, be aware that they can participate in photochemical reactions and may be less ideal for long-term storage than DMSO. Always use high-purity or HPLC-grade solvents.
Data Presentation
The following table provides an illustrative summary of the expected stability of a typical hydroxylated Arcyriaflavin derivative under forced degradation conditions. Note: This is representative data and actual stability will vary by specific derivative.
| Condition | Solvent/Medium | Incubation Time | Temperature | Light Condition | % Parent Compound Remaining (Illustrative) | Primary Degradation Product (Expected Mass) |
| Control | DMSO | 24h | 4°C | Dark | >99% | N/A |
| Acidic | 0.1 M HCl in H₂O/ACN | 24h | 50°C | Dark | ~95% | Minor hydrolysis if applicable |
| Basic | 0.1 M NaOH in H₂O/ACN | 4h | 25°C | Dark | <20% | M+14, M+28 (Oxidation products) |
| Oxidative | 3% H₂O₂ in H₂O/ACN | 1h | 25°C | Dark | <5% | M+16, M+32 (Multiple oxidations) |
| Photochemical | H₂O/ACN (pH 7) | 8h | 25°C | UV Light (254nm) | ~40% | Complex mixture of products |
| Thermal | Solid State | 72h | 80°C | Dark | >98% | Minimal degradation |
Experimental Protocols
Protocol: Forced Degradation Study for a Hydroxylated Arcyriaflavin Derivative
This protocol outlines a standard method to rapidly assess the intrinsic stability of your compound.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound in anhydrous, HPLC-grade DMSO.
-
Aliquot and store at -80°C.
-
-
Preparation of Degradation Samples:
-
For each condition below, dilute the stock solution to a final concentration of 100 µM in a final volume of 1 mL. Prepare each sample in triplicate in amber glass HPLC vials.
-
Acid Hydrolysis: Add 500 µL of 0.2 M HCl to 490 µL of water, then add 10 µL of the 10 mM stock.
-
Base Hydrolysis: Add 500 µL of 0.2 M NaOH to 490 µL of water, then add 10 µL of the 10 mM stock.
-
Oxidation: Add 100 µL of 30% H₂O₂ to 890 µL of water, then add 10 µL of the 10 mM stock.
-
Thermal Stress (in solution): Add 10 µL of the 10 mM stock to 990 µL of a 1:1 mixture of acetonitrile and water (pH 7).
-
Photolytic Stress: Prepare the same sample as for thermal stress, but use a clear glass HPLC vial.
-
Control: Add 10 µL of the 10 mM stock to 990 µL of a 1:1 mixture of acetonitrile and water. Keep at 4°C in the dark.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a heating block set to 60°C.
-
Leave the Oxidation vial at room temperature (25°C).
-
Place the Photolytic vial in a photostability chamber with a broad-spectrum light source.
-
Keep all samples in the dark, except for the photolytic sample.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Immediately analyze the sample via a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area of the control sample at time zero.
-
Use the LC-MS data to identify the masses of major degradation products.
-
Visualizations
Caption: Key factors and pathways leading to the degradation of hydroxylated Arcyriaflavin derivatives.
References
Selecting appropriate negative controls for Arcyriaflavin A experiments
Welcome to the technical support center for Arcyriaflavin A experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper selection and use of negative controls in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable indolocarbazole compound. Its primary mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), particularly Cyclin D1/CDK4, which plays a crucial role in cell cycle progression from the G1 to the S phase.[1][2] It has been shown to induce G0/G1 cell cycle arrest and apoptosis in various cell types.[1][3][4] In addition to CDK4, this compound is also a potent inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII).[5][6][7]
Q2: Why is a negative control essential when using this compound?
A negative control is crucial to ensure that the observed biological effects are a direct result of the inhibition of the intended target (e.g., CDK4) by this compound, and not due to off-target effects, solvent effects, or general cellular stress.[8] A proper negative control helps to:
-
Attribute the observed phenotype specifically to the inhibition of the target kinase.
-
Rule out non-specific cytotoxicity or other artifacts.
Q3: What are the ideal characteristics of a negative control for this compound?
An ideal negative control for this compound should be a compound that is structurally very similar to this compound but lacks its inhibitory activity against the target kinase(s). This ensures that both compounds have similar physicochemical properties, such as solubility and cell permeability, minimizing variables between the experimental and control groups.
Q4: Is there a commercially available, inactive analog of this compound that can be used as a negative control?
Q5: What are the known off-target effects of this compound?
Besides its primary targets, CDK4 and CaMKII, this compound may have other off-target effects, which is common for many kinase inhibitors due to the conserved nature of the ATP-binding pocket.[9] Some studies suggest that indolocarbazole compounds can interact with other kinases and cellular targets.[10][11] Therefore, it is essential to confirm that the observed effects in your specific experimental system are due to the inhibition of the intended target.
Troubleshooting Guide
Issue: I am observing a significant cellular effect with this compound, but I'm not sure if it's a specific, on-target effect.
Solution: To validate the specificity of this compound's effects, a multi-faceted approach including appropriate negative controls is recommended.
1. Selection of an Appropriate Negative Control Compound:
Since a commercially available inactive analog is not readily found, consider the following options:
-
Structurally Related but Less Active Analogs: Arcyriaflavin C is a structurally related natural product. While not completely inactive, its biological activity profile may differ, and it could serve as a useful comparison compound in some contexts.[12]
-
Synthesize a Control Compound: Based on structure-activity relationship (SAR) studies of indolocarbazoles, the rigid, cyclic amide structure is understood to be critical for their kinase inhibitory activity.[13] A potential negative control could be a synthesized acyclic analog of this compound, where the lactam ring is opened. This modification is predicted to abrogate kinase binding.
2. Genetic Approaches for Target Validation:
-
Knockdown or Knockout of the Target Gene: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CDK4 (or CaMKII, depending on your hypothesis). If this compound treatment phenocopies the genetic knockdown/knockout, it strongly suggests the effect is on-target. Conversely, if the knockdown/knockout cells are resistant to this compound, it further validates the on-target mechanism.
-
Rescue Experiments: In a target-knockdown/knockout background, express a version of the target protein that is resistant to this compound. If the cellular phenotype is rescued, it provides strong evidence for on-target activity.
3. Biochemical Validation:
-
In Vitro Kinase Assays: Directly test the effect of this compound and your chosen negative control on the kinase activity of purified CDK4/Cyclin D1 and CaMKII. This will confirm the inhibitory potency of this compound and the lack of activity of the negative control.
-
Western Blotting for Downstream Targets: Analyze the phosphorylation status of known downstream substrates of the targeted kinase. For CDK4, a key substrate is the Retinoblastoma protein (pRb). A decrease in pRb phosphorylation upon this compound treatment, but not with the negative control, would indicate on-target activity.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets. This data is essential for designing experiments with appropriate concentrations and for comparing the potency against different kinases.
| Target Kinase | Reported IC50 | Reference(s) |
| Cyclin-Dependent Kinase 4 (CDK4) | 60 - 190 nM | [5][6] |
| CaM Kinase II (CaMKII) | 25 nM | [5][6][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pRb Phosphorylation
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of a key CDK4 substrate, the Retinoblastoma protein (pRb).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM), your chosen negative control at the same concentrations, and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-pRb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total pRb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for testing the inhibitory activity of this compound and a negative control against a purified kinase.
-
Reagents and Materials:
-
Purified, active kinase (e.g., CDK4/Cyclin D1 or CaMKII).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
This compound and negative control compound.
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the negative control compound.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted compounds or vehicle control to the wells.
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the CDK4/Cyclin D1 complex, preventing pRb phosphorylation and causing G1 cell cycle arrest.
Caption: Workflow for validating the on-target effects of this compound using negative controls and genetic approaches.
Caption: Logical relationship between this compound, a negative control, the target kinase, and the expected cellular outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of ABCG2-mediated transport by protein kinase inhibitors with a bisindolylmaleimide or indolocarbazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arcyriaflavin C | C20H11N3O4 | CID 5482346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Arcyriaflavin A and Clinically Approved CDK4/CDK6 Inhibitors
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/CDK6) has emerged as a cornerstone strategy, particularly for hormone receptor-positive (HR+) breast cancers. While Palbociclib, Ribociclib, and Abemaciclib are clinically approved and widely utilized, the naturally occurring indolocarbazole, Arcyriaflavin A, presents an interesting preclinical profile as a potent CDK4 inhibitor. This guide provides a detailed comparison of this compound with its clinically established counterparts, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Cycle Engine
The primary role of the Cyclin D-CDK4/CDK6 complex is to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Selective CDK4/CDK6 inhibitors, including this compound, function by competing with ATP for the kinase binding pocket, thereby preventing the phosphorylation of Rb and inducing a G1 cell cycle arrest.[1][2]
Figure 1. The CDK4/CDK6-Rb signaling pathway and the point of intervention for selective inhibitors.
Quantitative Comparison: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the three approved CDK4/CDK6 inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | Chemical Class | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Other Notable Targets (IC50) |
| This compound | Indolocarbazole | 140[3][4] | Not Reported | CaMKII (25 nM)[3] |
| Palbociclib | Pyridopyrimidine | 9-11 | 15 | - |
| Ribociclib | Triazolopyridine | 10 | 39 | - |
| Abemaciclib | Pyrimidine | 2 | 9.9 | CDK9 |
Data compiled from multiple sources. Note that IC50 values can vary based on experimental conditions.
Abemaciclib is the most potent inhibitor against both CDK4 and CDK6.[5] Palbociclib and Ribociclib also demonstrate high potency. This compound is a potent inhibitor of CDK4, though its activity against CDK6 is not well-documented in available literature.[3][6] Notably, this compound also potently inhibits Calmodulin-dependent protein kinase II (CaMKII), indicating a broader kinase inhibitory profile compared to the highly selective approved drugs.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant active kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase-specific substrate (e.g., a fragment of the Rb protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in luminescence-based assays like Kinase-Glo®)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Plate reader (scintillation counter for radioactivity, luminometer for luminescence)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Set Up Kinase Reaction: In each well of a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.
-
Add Inhibitor: Add the diluted inhibitor to the wells. Include a control well with solvent only (no inhibitor) to represent 100% kinase activity.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction, often by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate.
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity with a scintillation counter.[7]
-
Luminescence Assay (e.g., Kinase-Glo®): Add the detection reagent which measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.[8][9]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.
Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To assess the effect of an inhibitor on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot viability against inhibitor concentration to determine the IC50 for cell proliferation.
Figure 2. A generalized workflow for determining inhibitor efficacy using an MTT cell proliferation assay.
Conclusion
This compound demonstrates notable potential as a CDK4 inhibitor, with potency in the nanomolar range. However, it stands in contrast to the clinically approved inhibitors—Palbociclib, Ribociclib, and Abemaciclib—in several key areas. The approved agents are highly selective for both CDK4 and CDK6, a feature that is critical to their clinical success and toxicity profiles.[13] The selectivity of this compound for CDK6 remains to be thoroughly characterized. Furthermore, its inhibition of other kinases like CaMKII suggests a different pharmacological profile that could lead to distinct efficacy and side effects.
While direct comparative studies are lacking, the existing data positions this compound as a valuable research tool for studying CDK4 biology and as a potential scaffold for the development of new anti-cancer agents. Further investigation into its CDK6 inhibitory activity and its performance in preclinical cancer models is warranted to fully understand its therapeutic potential relative to the established CDK4/CDK6 inhibitors.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 118458-54-1 | Tocris Bioscience [tocris.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. hps.com.au [hps.com.au]
A Comparative Analysis of Arcyriaflavin A and Staurosporine Bioactivity for Researchers
A deep dive into the mechanisms and potencies of two pivotal kinase inhibitors, Arcyriaflavin A and staurosporine, offering a comparative guide for researchers in drug discovery and cell biology.
This guide provides a comprehensive comparison of the bioactivity of this compound and staurosporine, two influential molecules in kinase inhibition research. While both are potent inhibitors, their selectivity profiles and mechanisms of action diverge significantly, impacting their applications in experimental biology and therapeutic development. This analysis synthesizes key experimental data on their target specificities, cellular effects, and underlying signaling pathways.
At a Glance: Key Bioactivity Parameters
The following table summarizes the inhibitory concentrations (IC50) of this compound and staurosporine against a range of protein kinases. This data highlights the broad-spectrum nature of staurosporine versus the more targeted profile of this compound.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| CDK4/cyclin D1 | 140[1] | - |
| CaMKII | 25[1] | 20[2][3] |
| PKC | - | 0.7 - 3[2][3] |
| PKA | - | 7 - 15[2][3] |
| PKG | - | 8.5[3] |
| p60v-src | - | 6[2][3] |
| c-Fgr | - | 2[3] |
| Phosphorylase Kinase | - | 3[3] |
| TAOK2 | - | 3000[3] |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Unraveling the Mechanisms of Action
This compound and staurosporine, despite both being indolocarbazole alkaloids, exhibit distinct mechanisms of action that underpin their differing biological effects.
This compound: A More Selective Kinase Inhibitor
This compound is recognized as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) complexed with Cyclin D1, and also demonstrates significant activity against Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] By targeting the CDK4/Cyclin D1 complex, this compound effectively halts the cell cycle at the G0/G1 phase.[4][5] This action prevents the phosphorylation of the Retinoblastoma (Rb) protein, a crucial step for the cell to progress into the S phase. The inhibition of this pathway leads to cytostatic effects, including the suppression of cell proliferation and, in some cases, the induction of apoptosis.[4][5] Its activity against CaMKII suggests potential roles in modulating calcium signaling pathways.
Staurosporine: The Prototypical Broad-Spectrum Kinase Inhibitor
Staurosporine is a powerful but non-selective protein kinase inhibitor that binds to the ATP-binding site of a vast array of kinases with high affinity.[2][3] This promiscuity has made it a valuable tool in research for inducing apoptosis and studying kinase-dependent signaling pathways.[6] However, its lack of specificity and high toxicity have precluded its direct clinical use. Staurosporine is a potent inducer of apoptosis through both caspase-dependent and -independent pathways.[7] It can trigger the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.[7] Furthermore, staurosporine can induce cell cycle arrest at either the G1 or G2/M phases, depending on the cell type and concentration used.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by this compound and staurosporine.
References
- 1. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 7. aacrjournals.org [aacrjournals.org]
Validating CDK4 Inhibition in Melanoma: A Comparative Guide to Arcyriaflavin A and Other CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase 4 (CDK4) pathway is a critical driver of cell cycle progression and a validated therapeutic target in melanoma. This guide provides a comparative analysis of Arcyriaflavin A, a novel CDK4 inhibitor, alongside the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. We present a compilation of experimental data to validate and compare their efficacy in preclinical melanoma models.
Comparative Efficacy of CDK4 Inhibitors in Melanoma
The following tables summarize the in vitro and in vivo efficacy of this compound and other CDK4/6 inhibitors in melanoma models.
Table 1: In Vitro Potency of CDK4 Inhibitors in Melanoma Cell Lines
| Compound | Melanoma Cell Line | IC50 (µM) | Citation |
| This compound | WM239A, 113-6/4L, 131/4-5B1, 131/4-5B2 | Not specified, dose-dependent cytotoxicity observed | [1] |
| Palbociclib | A375 | 1.588 | [2] |
| SK-MEL-28 | 3.183 | [2] | |
| ICNI | 8 | [3] | |
| 48 melanoma cell lines | Range: 0.028 to >1 | [4] | |
| Abemaciclib | CMeC1, KMeC, LMeC, UCDK9M4, UCDK9M5 (canine) | Dose-dependent inhibition | [5] |
| SNU-EP2 | 0.82 | [6] | |
| SNU-EP1203 | 0.89 | [6] | |
| Ribociclib | JeKo-1 (mantle cell lymphoma, as a model) | Not specified, dose-dependent inhibition | [7] |
Table 2: In Vivo Tumor Growth Inhibition in Melanoma Xenograft Models
| Compound | Melanoma Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | WM239A, 113-6/4L, 131/4-5B1, 131/4-5B2 xenografts | Not specified | Significantly smaller tumor volumes and lighter tumor weights compared to vehicle | [1] |
| Palbociclib | A375 xenografts | Not specified | Significant decrease in tumor growth | [2] |
| NRASmut 1014 xenografts | 100 mg/kg | Significant inhibition of tumor growth | [8] | |
| A375 and HT144 xenografts | Not specified | Sustained inhibition of tumor growth | [9] | |
| Abemaciclib | UCDK9M5 (canine) xenografts | Not specified | Significantly reduced tumor volume | [5] |
| T47D (breast cancer, as a model) | 75 mg/kg/day | Antitumor activity observed | [10] | |
| Ribociclib | JeKo-1 (mantle cell lymphoma, as a model) | 75 mg/kg and 150 mg/kg | Total tumor regressions | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Kinase Assay for CDK4 Inhibition
This protocol is adapted from commercially available CDK4 assay kits.
-
Reagents and Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., Rb protein fragment)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Test compounds (this compound and alternatives)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (Luminometer or other appropriate detector)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the diluted active CDK4/Cyclin D1 enzyme to the Kinase Assay Buffer.
-
Add the test compounds to the wells containing the enzyme mixture and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 40 minutes).
-
Terminate the reaction by adding a stop reagent (e.g., ADP-Glo™ Reagent).
-
Add the kinase detection reagent to convert ADP to ATP, which is then measured.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[11][12][13]
-
Reagents and Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.[14][15][16][17][18]
-
Reagents and Materials:
-
Melanoma cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture melanoma cells and treat them with the test compounds for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to stain the cellular DNA and degrade RNA.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of CDK4 Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the CDK4 signaling pathway.
-
Reagents and Materials:
-
Melanoma cell lysates (from treated and untreated cells)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat melanoma cells with test compounds, then lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
Visualizing the Mechanisms
The following diagrams illustrate the CDK4 signaling pathway and a typical experimental workflow for validating CDK4 inhibitors.
Caption: The CDK4 signaling pathway in melanoma.
Caption: Experimental workflow for validating CDK4 inhibitors.
References
- 1. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel therapeutic strategy for melanoma based on albendazole and the CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abemaciclib induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. igbmc.fr [igbmc.fr]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Unveiling the Structure-Activity Relationship of Arcyriaflavin A Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Arcyriaflavin A derivatives, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate further research and development in this promising area of oncology.
This compound, a naturally occurring indolocarbazole alkaloid, has garnered significant attention for its potent inhibitory activity against cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3] Dysregulation of the CDK4/Cyclin D1 complex is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide delves into the SAR of this compound derivatives, exploring how structural modifications to the parent molecule influence its biological activity, particularly its efficacy as an anti-cancer agent.
Comparative Analysis of Biological Activity
The core of this compound's activity lies in its indolocarbazole scaffold, which allows it to competitively bind to the ATP-binding pocket of kinases like CDK4.[4] Modifications at various positions of this scaffold have been explored to enhance potency, selectivity, and pharmacokinetic properties. The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of key this compound derivatives.
| Compound | Modification | Target Kinase | IC50 (nM) | Reference |
| This compound | - | CDK4/Cyclin D1 | 140 | [5] |
| CaMKII | 25 | [6] | ||
| Derivative 4d | 6-substituted indolocarbazole | CDK4/Cyclin D1 | 76 | [4] |
| Derivative 4h | 6-substituted indolocarbazole | CDK4/Cyclin D1 | 42 | [4] |
Table 1: Kinase Inhibitory Activity of this compound and Derivatives. This table highlights the enhanced potency of 6-substituted indolocarbazoles against the CDK4/Cyclin D1 complex compared to the parent compound, this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Metastatic Melanoma (WM239A) | ~5 | |
| Human Endometriotic Stromal Cells | ~10 (apoptosis induction) | [2][3] | |
| Arcyriacyanin A | Panel of Human Cancer Cell Lines | Not specified | [7] |
Table 2: Cytotoxic Activity of this compound and Related Compounds. This table showcases the cytotoxic effects of this compound against various cancer cell lines.
Key Signaling Pathways
This compound and its derivatives primarily exert their anti-cancer effects by inhibiting the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle. Inhibition of this complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.
Caption: this compound derivatives inhibit the Cyclin D1/CDK4 complex, leading to G1 cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro CDK4 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.
Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., Retinoblastoma protein, Rb)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound derivatives)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing Kinase Assay Buffer, active CDK4/Cyclin D1 enzyme, and the Rb substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity of wells with the test compound to control wells without the compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[8]
Procedure (Luminescent Assay - ADP-Glo™):
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.[9][10]
-
In brief, after the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and IC50 values as described above.
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., melanoma, lung cancer)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][6][11]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[5][6][11]
Caption: A typical experimental workflow for the evaluation of this compound derivatives.
Conclusion and Future Directions
The study of this compound and its derivatives has revealed a promising class of CDK4 inhibitors with significant anti-cancer potential. The structure-activity relationship data, though still emerging, clearly indicates that modifications to the indolocarbazole core can lead to enhanced potency and selectivity. Future research should focus on a more systematic exploration of substitutions at various positions of the this compound scaffold to develop a comprehensive SAR map. Furthermore, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most potent derivatives are crucial for their translation into clinical candidates. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Arcyriaflavin A: A Comparative Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arcyriaflavin A with other cyclin-dependent kinase (CDK) inhibitors, focusing on their efficacy in inducing apoptosis and cell cycle arrest. Experimental data is presented to offer an objective performance analysis, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Performance Comparison of CDK Inhibitors
This compound, a potent inhibitor of Cyclin D1/CDK4, has demonstrated significant anti-proliferative effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.[1][2] To contextualize its performance, this guide compares it with two other well-characterized CDK inhibitors: Flavopiridol, a broad-spectrum CDK inhibitor, and Palbociclib, a specific CDK4/6 inhibitor.
Table 1: Comparative Efficacy (IC50) of this compound and Alternatives in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below, collated from various studies, illustrates the concentration at which each compound inhibits the growth of different cancer cell lines by 50%. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Endometriotic Stromal Cells | Endometriosis | Induces apoptosis at 10 µM | [1] |
| Metastatic Melanoma Cells | Melanoma | Not specified | ||
| In vitro CDK4 assay | - | 0.140 | [3] | |
| Flavopiridol | KMH2 | Anaplastic Thyroid Cancer | 0.13 | [4][5] |
| BHT-101 | Anaplastic Thyroid Cancer | 0.12 | [4][5] | |
| CAL62 | Anaplastic Thyroid Cancer | 0.10 | [4][5] | |
| HN4, HN8, HN12, HN30 | Head and Neck Squamous Cell Carcinoma | 0.043 - 0.083 | [6] | |
| MCF-7 | Breast Cancer | ~0.5 (for G1 arrest) | [7] | |
| Palbociclib | AGS | Gastric Cancer | Induces apoptosis at 0.5, 1, and 2 µM | [8] |
| HGC-27 | Gastric Cancer | Induces apoptosis at 0.5, 1, and 2 µM | [8] | |
| MB453 | ER-negative, HER2-positive Breast Cancer | 0.106 | [9] | |
| MB231 | Triple-Negative Breast Cancer | 0.285 | [9] | |
| H520 | Lung Squamous Cell Carcinoma | 8.88 | [10] | |
| H226 | Lung Squamous Cell Carcinoma | 9.61 | [10] |
Table 2: Comparative Effects on Cell Cycle Distribution
The following table summarizes the observed effects of each compound on the distribution of cells in different phases of the cell cycle. This is a key indicator of the mechanism of action, with G1 or G2/M arrest being characteristic of CDK inhibition.
| Compound | Cell Line | Effect on Cell Cycle | Percentage of Cells in Arrested Phase (Treatment vs. Control) | Reference |
| This compound | Endometriotic Stromal Cells | G0/G1 arrest | Data not quantified in abstract | [1] |
| Flavopiridol | CAL62 | G2/M arrest | 35.9% vs. 19.6% | [4][5] |
| BHT-101 | G2/M arrest | 96.0% vs. 18.3% | [4][5] | |
| MCF-7 | G0/G1 arrest | 65% vs. 59% (at 500 nM vs. 300 nM) | [7] | |
| CD133high/CD44high Lung CSCs | G0/G1 arrest | 66.9% vs. 48.2% | [11] | |
| Palbociclib | AGS | G1 arrest | Significant increase (quantification not specified) | [8] |
| HGC-27 | G1 arrest | Significant increase (quantification not specified) | [8] | |
| Neuroblastoma cell lines | G1 arrest | Varies by cell line | [12] |
Table 3: Comparative Induction of Apoptosis
This table presents quantitative data on the induction of apoptosis by each compound. The methods used to measure apoptosis vary between studies, but the overall trend of increased apoptosis is a common finding.
| Compound | Cell Line | Method of Apoptosis Detection | Apoptotic Effect | Reference |
| This compound | Endometriotic Stromal Cells | Caspase-Glo® 3/7 assay, Cell death detection ELISA | Significant induction of apoptosis at 10 µM | [1] |
| Flavopiridol | H1299 | APO-BrdU kit | Dose-dependent increase in apoptosis | [13] |
| TOV-21G | Annexin V/PI staining, TUNEL assay | Significant increase in apoptotic cells | [14] | |
| Chronic Lymphocytic Leukemia cells | Caspase-3 activation | Loss of viability and induction of apoptosis | [15] | |
| Palbociclib | AGS | Flow cytometry | Significant increase in apoptosis at 0.5, 1, and 2 µM | [8] |
| HGC-27 | Flow cytometry | Significant increase in apoptosis at 0.5, 1, and 2 µM | [8] | |
| Lung Squamous Cell Carcinoma cells | Flow cytometry | Significant induction of apoptosis | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to confirm the effects of these compounds, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound and Palbociclib
Caption: this compound/Palbociclib-induced G1 cell cycle arrest and apoptosis.
Signaling Pathway of Flavopiridol
Caption: Broad-spectrum CDK inhibition by Flavopiridol leading to cell cycle arrest and apoptosis.
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: General experimental workflow for assessing apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound, Flavopiridol, Palbociclib, or a vehicle control for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Protocol:
-
Cell Fixation and Permeabilization:
-
Grow cells on coverslips or in chamber slides and treat as required.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash cells twice with deionized water.
-
Equilibrate the cells with TdT reaction buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blotting for Apoptosis and Cell Cycle-Related Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs, pRb).
Protocol:
-
Protein Extraction:
-
Treat and harvest cells as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Fixation:
-
Treat and harvest cells as described previously.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells based on their DNA content.
-
Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
References
- 1. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase-3 without evidence of bcl-2 modulation or dependence on functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indolocarbazoles: Arcyriaflavin A vs. Rebeccamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Arcyriaflavin A and Rebeccamycin, two prominent members of the indolocarbazole family of natural products. While structurally related, their distinct functionalities lead to different mechanisms of action and biological activities. This comparison is supported by experimental data to inform research and drug development efforts.
Structural Differences
This compound and Rebeccamycin share the core indolo[2,3-a]pyrrolo[3,4-c]carbazole structure. However, key differences in their substituents dictate their biological targets. This compound is a planar, aglycone (non-sugar-containing) indolocarbazole. In contrast, Rebeccamycin is a glycosylated indolocarbazole, featuring a dichlorinated indole ring and a sugar moiety attached to one of the indole nitrogens. This carbohydrate portion is crucial for its primary biological activity.[1][2]
Mechanism of Action: A Tale of Two Targets
The structural variations between this compound and Rebeccamycin result in distinct primary mechanisms of action.
Rebeccamycin: A DNA Topoisomerase I Inhibitor
Rebeccamycin primarily functions as a DNA topoisomerase I inhibitor.[1][3] It acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix.[3] This intercalation stabilizes the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[4] The accumulation of these single-strand breaks ultimately triggers apoptosis and cell death.[5][6] Some synthetic analogues of Rebeccamycin have also been shown to inhibit topoisomerase II.[7]
References
- 1. Rebeccamycin analogues as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Rebeccamycin - Wikipedia [en.wikipedia.org]
- 4. Discovery of Antitumor Indolocarbazoles: Rebeccamycin, NSC 655649...: Ingenta Connect [ingentaconnect.com]
- 5. Production and biological activity of rebeccamycin, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. A phase I study of rebeccamycin analog in combination with oxaliplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity Profile of Arcyriaflavin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Arcyriaflavin A against other well-established kinase inhibitors. The information is presented to aid in the evaluation of this compound's potential as a selective research tool or therapeutic agent. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
This compound is a naturally occurring indolocarbazole that has garnered significant interest for its potent inhibitory activity against specific protein kinases. It has been identified as a strong inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] Understanding its selectivity across the kinome is crucial for its development as a targeted inhibitor. This guide compares the kinase inhibition profile of this compound with two well-known broad-spectrum and CDK-focused kinase inhibitors, Staurosporine and Flavopiridol, respectively.
Quantitative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Staurosporine, and Flavopiridol against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50) | Staurosporine (IC50) | Flavopiridol (IC50) |
| CDK4/cyclin D1 | 140 nM [2][3] | ~50 nM | ~100 nM [4] |
| CaMKII | 25 nM [1][2] | 20 nM [5] | Not widely reported |
| CDK1/cyclin B | Selectivity demonstrated[3] | ~5 nM | ~100 nM [4] |
| CDK2/cyclin E | Selectivity demonstrated[3] | ~7 nM | 161 nM [6] |
| PKA | Selectivity demonstrated[3] | 7 nM [5] | Not widely reported |
| PKC | Selectivity demonstrated[3] | 3 nM [5] | Not widely reported |
| p60v-src | Not widely reported | 6 nM [5] | Less potent[4] |
| CDK9/cyclin T1 | Not widely reported | Not widely reported | 2.5 nM [6] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of kinase inhibition profiles and IC50 values is commonly performed using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific kinase.
1. Reagent Preparation:
- Prepare the kinase buffer, kinase enzyme solution, substrate solution, ATP solution, and the test compound dilutions.
- Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
2. Kinase Reaction:
- In a 384-well plate, add the following in order:
- Test compound at various concentrations.
- Kinase and substrate solution.
- ATP solution to initiate the reaction.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
3. Assay Termination and ATP Depletion:
- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
4. ADP to ATP Conversion and Signal Detection:
- Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
- Incubate at room temperature for 30-60 minutes.
5. Data Measurement and Analysis:
- Measure the luminescence using a plate reader.
- The luminescent signal is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Visualizations
To contextualize the primary targets of this compound, the following diagrams illustrate the CDK4 and CaMKII signaling pathways.
Caption: Workflow for determining kinase inhibitor IC50 values using a luminescence-based assay.
Caption: this compound inhibits the active CDK4/Cyclin D complex, preventing Rb phosphorylation.
Caption: this compound inhibits the active form of CaMKII, blocking downstream signaling.
Discussion and Conclusion
This compound demonstrates potent inhibition of CDK4 and CaMKII, with IC50 values in the nanomolar range.[1][2] When compared to the broad-spectrum inhibitor Staurosporine, this compound appears to offer a more selective profile, as Staurosporine potently inhibits a wide array of kinases.[5] In comparison to Flavopiridol, a pan-CDK inhibitor, this compound shows comparable potency against CDK4 but may have less activity against other CDKs like CDK9, where Flavopiridol is particularly potent.[4][6]
The selectivity of this compound for CDK4 and CaMKII makes it a valuable tool for studying the specific roles of these kinases in cellular processes. Its distinct inhibition profile compared to broader-spectrum inhibitors suggests it may have a more targeted therapeutic window with potentially fewer off-target effects. Further comprehensive kinome screening would be beneficial to fully elucidate its selectivity profile. This guide provides a foundational comparison to aid researchers in their assessment of this compound for their specific applications.
References
- 1. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Arcyriaflavin A: An In Vitro Antiviral Contender Against Human Cytomegalovirus
A Comparative Analysis of Arcyriaflavin A's Antiviral Efficacy and Mechanism of Action
For researchers and drug development professionals exploring novel antiviral agents, the natural product this compound presents a compelling case for its in vitro activity against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This guide provides a comparative overview of this compound's performance against the established anti-HCMV drug, Ganciclovir, supported by available experimental data. Detailed methodologies for key in vitro assays are also presented to facilitate reproducibility and further investigation.
Comparative Antiviral Performance
This compound has demonstrated inhibitory effects on HCMV replication in vitro. To contextualize its potency, the following table summarizes its 50% effective concentration (EC50) alongside the EC50 and 50% cytotoxic concentration (CC50) of the standard-of-care antiviral, Ganciclovir. The Selectivity Index (SI), a crucial measure of an antiviral's therapeutic window, is calculated as the ratio of CC50 to EC50.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HCMV | Not Specified | ~1.0 | Not available in antiviral context | Not calculable |
| Ganciclovir | HCMV (AD169) | HFF | 0.16 | >100 | >625 |
| Ganciclovir | HCMV (Clinical Isolates) | HFF | 2.88 - 4.32 | Not specified | Not specified |
Note: The EC50 for this compound is an approximate value derived from the available literature. The CC50 for this compound has been determined in other cell lines (e.g., HEK293, Detroit551 human skin fibroblasts, and HEL299 human lung fibroblasts) but not specifically in the context of an antiviral assay in Human Foreskin Fibroblasts (HFF), the standard cell line for HCMV research.[1] Ganciclovir data is compiled from multiple sources for a comprehensive overview.[2][3]
Proposed Mechanism of Action: Targeting Host Cell Cyclin-Dependent Kinases
This compound is a known inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4, and also exhibits potent inhibition of CaM kinase II. The antiviral activity of this compound against HCMV is likely mediated through its inhibition of host cell CDKs, which are essential for multiple stages of the viral replication cycle.
HCMV manipulates the host cell cycle to create a favorable environment for its replication. Several cellular CDKs, including CDK1, CDK2, CDK7, and CDK9, have been shown to play crucial roles in this process.[4][5] Specifically, CDK7 and CDK9 are involved in the transcription of viral immediate-early (IE) genes, which are critical for initiating the viral replication cascade.[6] Furthermore, CDK activity is required for the efficient expression and post-translational modification of later viral proteins.[4]
By inhibiting these essential host cell kinases, this compound likely disrupts the cellular machinery that HCMV hijacks for its own replication, leading to a reduction in viral progeny. Interestingly, while this compound also inhibits CaM kinase II, studies suggest that calmodulin-dependent kinase kinase 1 (CaMKK1), not CaMKII, is important for HCMV replication.
Below is a diagram illustrating the proposed antiviral mechanism of this compound through the inhibition of host cell CDKs.
Caption: Proposed mechanism of this compound's anti-HCMV activity.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to validate the antiviral activity and cytotoxicity of compounds like this compound against HCMV.
Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC50)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Human Cytomegalovirus (HCMV) stock
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% FBS (maintenance medium)
-
Test compound (this compound) and control (Ganciclovir)
-
Agarose or Methylcellulose
-
Crystal Violet staining solution
-
24-well plates
Procedure:
-
Seed HFFs in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound and control in maintenance medium.
-
Remove the growth medium from the HFF monolayers and infect the cells with a standardized amount of HCMV (typically 50-100 plaque-forming units per well).
-
Allow the virus to adsorb for 90-120 minutes at 37°C.
-
Remove the viral inoculum and overlay the cell monolayers with maintenance medium containing the various concentrations of the test compound or control, mixed with an equal volume of 1% agarose or 2% methylcellulose.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until plaques are visible in the virus control wells (no compound).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity (CC50)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
DMEM with 10% FBS
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed HFFs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium only (blank) and cells with medium but no compound (cell control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the cell control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro validation of an antiviral agent.
Caption: General workflow for in vitro antiviral validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of ganciclovir for cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase Activity Is Required for Efficient Expression and Posttranslational Modification of Human Cytomegalovirus Proteins and for Production of Extracellular Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Activity Controls the Onset of the HCMV Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Analysis of Arcyriaflavin A and K-252c: Kinase Inhibition Profiles and Cellular Fates
In the landscape of kinase inhibitor research, Arcyriaflavin A and K-252c, both indolocarbazole alkaloids, present distinct profiles in their biological activities and therapeutic potential. This guide provides a detailed comparison of their effects on various protein kinases and subsequent cellular processes, supported by experimental data for researchers, scientists, and professionals in drug development.
At a Glance: Quantitative Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and K-252c against a range of protein kinases, providing a quantitative snapshot of their potency and selectivity.
| Compound | Target Kinase | IC50 Value | Cell Line/System |
| This compound | Cyclin D1/CDK4 | 60-190 nM, 140 nM[1][2] | In vitro kinase assay |
| CaMKII | 25 nM[1][2] | In vitro kinase assay | |
| K-252c | Protein Kinase C (PKC) | 214 nM[3][4], 2.45 µM[4][5] | In vitro kinase assay |
| Protein Kinase A (PKA) | 25.7 µM[5] | In vitro kinase assay | |
| CaMKII | Potent inhibitor[4] | In vitro kinase assay | |
| Myosin Light Chain Kinase | Potent inhibitor[4] | In vitro kinase assay | |
| cGMP-dependent protein kinase (PKG) | Potent inhibitor[4] | In vitro kinase assay |
Delving Deeper: Biological Activities and Cellular Consequences
This compound: A More Targeted Approach to Cell Cycle Control
This compound has emerged as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Calcium/calmodulin-dependent protein kinase II (CaMKII)[1][2]. Its primary mechanism of action revolves around the disruption of the cell cycle.
Key Biological Effects of this compound:
-
Cell Cycle Arrest: By inhibiting the Cyclin D1/CDK4 complex, this compound effectively induces cell cycle arrest at the G0/G1 phase[6][7][8]. This prevents the progression of cells into the DNA synthesis (S) phase, thereby curbing proliferation.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines, including endometriotic stromal cells and glioblastoma stem-like cells[6][9][10].
-
Anti-proliferative and Anti-angiogenic Activity: It significantly inhibits cell viability and proliferation[6]. Furthermore, it has been observed to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis[6][8].
-
Suppression of Tumor Growth and Metastasis: In metastatic melanoma cells, this compound demonstrates dose-dependent cytotoxicity and significantly inhibits cell migration and invasion[1][7]. These anti-metastatic effects may be mediated through the GSK-3β, MMP-9, and MMP-13 pathways[7].
-
Antiviral Properties: this compound also exhibits antiviral activity, inhibiting the replication of human cytomegalovirus (HCMV) in vitro.
K-252c: A Broad-Spectrum Kinase Inhibitor
K-252c, also known as staurosporine aglycone, is a cell-permeable compound with a broader range of kinase inhibition[4][5]. While it is a potent inhibitor of Protein Kinase C (PKC), it also affects a variety of other kinases and even some non-kinase enzymes[3][4][5].
Key Biological Effects of K-252c:
-
Broad Kinase Inhibition: K-252c is a general protein kinase inhibitor, with notable activity against PKC, PKA, CaMKII, myosin light chain kinase, and cGMP-dependent protein kinase[4]. Its lack of high specificity is a key differentiator from this compound[11].
-
Induction of Apoptosis: It is known to induce apoptosis in human chronic myelogenous leukemia cancer cells[5].
-
Inhibition of Non-Kinase Enzymes: Interestingly, K-252c also inhibits non-kinase enzymes such as β-lactamase, chymotrypsin, and malate dehydrogenase, suggesting a wider range of biological targets than initially thought[3][4][5].
-
Antiviral Activity: Similar to this compound, K-252c shows strong antiviral activity against human cytomegalovirus and is a potent inhibitor of the pUL97 protein kinase[5].
-
Neuroprotective Effects: Studies have shown that K-252 compounds can protect hippocampal neurons against amyloid beta-peptide toxicity and oxidative injury, suggesting potential applications in neurodegenerative disease research[12].
Experimental Corner: Methodologies for Assessing Biological Effects
The following protocols outline the key experiments used to characterize the biological activities of this compound and K-252c.
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Procedure:
-
A purified, active kinase is incubated with its specific substrate (often a peptide) and ATP in a suitable buffer.
-
The inhibitor (this compound or K-252c) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/WST Assay)
Objective: To assess the cytotoxic effects of the compounds on cell lines.
General Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or K-252c for a specified duration (e.g., 72 hours)[13].
-
After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well.
-
Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
General Procedure:
-
Cells are seeded in 96-well plates and treated with the test compounds.
-
After the incubation period, the Caspase-Glo® 3/7 reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
If caspases 3 and 7 are active in apoptotic cells, they will cleave the substrate, leading to a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity and, therefore, the level of apoptosis.
Conclusion: Divergent Paths in Kinase Inhibition
This compound and K-252c, while structurally related, exhibit markedly different biological profiles. This compound demonstrates a more targeted inhibition of CDK4 and CaMKII, leading to specific effects on cell cycle progression and making it a compelling candidate for anti-cancer therapies, particularly in metastatic melanoma and endometriosis[6][7]. Its ability to induce G1 arrest provides a clear mechanism for its anti-proliferative effects.
In contrast, K-252c acts as a broader, less specific kinase inhibitor. Its wide-ranging activity against multiple kinases, and even non-kinase enzymes, suggests a more complex and potentially less predictable cellular impact. While this broad activity can be useful as a research tool to probe various signaling pathways, its lack of specificity may present challenges for therapeutic development. However, its neuroprotective properties highlight its potential utility in a different therapeutic area.
For researchers, the choice between these two compounds will depend on the specific research question. This compound is a valuable tool for studying the roles of CDK4 and CaMKII in cell cycle regulation and cancer biology. K-252c, on the other hand, serves as a general kinase inhibitor for exploring the broader consequences of kinase signaling blockade and has shown promise in neuroprotection studies.
References
- 1. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K252c | PKC inhibitor | Hello Bio [hellobio.com]
- 4. biolinks.co.jp [biolinks.co.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Anticancer Effect of a Combination of Berbamine and this compound against Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Anticancer Effect of a Combination of Berbamine and this compound against Glioblastoma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Staurosporine and K-252 compounds protect hippocampal neurons against amyloid beta-peptide toxicity and oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Properties of Arcyriaflavin A and Arcyriaflavin E
For Immediate Release
This guide provides a detailed comparison of the cytotoxic activities of two indolocarbazole alkaloids, Arcyriaflavin A and Arcyriaflavin E. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Introduction
Arcyriaflavins are a class of indolocarbazole alkaloids known for their diverse biological activities. Among them, this compound and Arcyriaflavin E have been the subject of investigation for their potential as cytotoxic agents. This guide synthesizes the available experimental data to provide a comparative overview of their efficacy and mechanisms of action.
Cytotoxicity Profile
A direct comparative study on P388 murine leukemia cells has revealed a significant difference in the cytotoxic potential of this compound and Arcyriaflavin E. Arcyriaflavin E exhibited moderate cytotoxicity with a half-maximal inhibitory concentration (IC50) of 39 µM.[1] In contrast, this compound did not show any cytotoxic effects on this cell line at concentrations up to 100 µM.[1]
Further studies have elucidated the cytotoxic effects of this compound on a broader range of cancer cell lines.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Reference |
| Arcyriaflavin E | P388 Murine Leukemia | 39 µM | [1] |
| This compound | P388 Murine Leukemia | > 100 µM | [1] |
| WM239A (Metastatic Melanoma) | Data not explicitly quantified in abstract | ||
| 113/6–4 L (Metastatic Melanoma) | Data not explicitly quantified in abstract | ||
| 131/4-5B1 (Metastatic Melanoma) | Data not explicitly quantified in abstract | ||
| 131/4-5B2 (Metastatic Melanoma) | Data not explicitly quantified in abstract | ||
| B16F10 (Metastatic Melanoma) | Data not explicitly quantified in abstract | ||
| Endometriotic Cyst Stromal Cells (ECSCs) | Significant inhibition at 1 and 10 µM |
Note: Detailed IC50 values for this compound against metastatic melanoma cell lines were not available in the reviewed literature. No cytotoxicity data for Arcyriaflavin E on cell lines other than P388 murine leukemia has been found in the available literature.
Mechanism of Action and Signaling Pathways
This compound
This compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). This inhibition leads to cell cycle arrest at the G0/G1 phase, thereby preventing cell proliferation. Furthermore, this compound has been shown to induce apoptosis through the activation of the caspase cascade. Its mechanism also involves the inhibition of CaMKIIγ, which in turn affects the STAT3/AKT/ERK1/2 signaling pathway, crucial for cell survival and proliferation.
Arcyriaflavin E
The precise mechanism of action and the signaling pathways affected by Arcyriaflavin E that lead to its cytotoxic effects are currently unknown and require further investigation.
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
The following provides a generalized protocol for assessing cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for evaluating cell viability.
Protocol for Cytotoxicity Assay against P388 Murine Leukemia Cells (as per Hoshino et al., 2015)
While the specific, detailed protocol from the comparative study by Hoshino et al. is not fully available, cytotoxicity against P388 cells is typically assessed using methods like the MTT or SRB (Sulphorhodamine B) assay. These assays generally involve seeding the P388 cells in microplates, exposing them to a range of concentrations of the test compounds (this compound and E), and incubating for a defined period. Cell viability is then determined by measuring the metabolic activity (MTT) or total protein content (SRB). The results are used to calculate the IC50 value.
Conclusion
The currently available data indicates that Arcyriaflavin E possesses moderate cytotoxic activity against P388 murine leukemia cells, whereas this compound is largely inactive against this specific cell line. However, this compound demonstrates cytotoxic effects in other cancer cell types, acting through the inhibition of CDK4 and induction of apoptosis. A significant knowledge gap exists regarding the cytotoxicity of Arcyriaflavin E in other cell lines and its underlying mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of Arcyriaflavin E and to enable a more comprehensive comparison with this compound.
References
Comparative Analysis of Arcyriaflavin A and Alternative Signaling Pathway Modulators
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of Arcyriaflavin A and other signaling pathway inhibitors, focusing on their downstream targets. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for therapeutic development.
Introduction to this compound
This compound is a naturally occurring indolocarbazole that has garnered significant interest for its potent inhibitory activity against key cellular kinases. Primarily, it is recognized as a dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Calcium/calmodulin-dependent protein kinase II (CaMKII). Its ability to modulate these pathways makes it a compelling candidate for investigation in oncology and other therapeutic areas. This guide will delve into the confirmed downstream targets of this compound and compare its activity with established clinical and preclinical inhibitors of similar pathways.
Primary Targets and Comparative Potency
This compound exhibits potent inhibition of CDK4 and CaMKII. Its efficacy is comparable to, and in some cases exceeds, that of other well-known kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds against their primary targets.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| This compound | CDK4 | 140 | |
| CaMKII | 25 | ||
| Palbociclib | CDK4 | 9-11 | |
| CDK6 | 15 | ||
| Ribociclib | CDK4 | 10 | |
| CDK6 | 39 | ||
| Abemaciclib | CDK4 | 2 | |
| CDK6 | 9.9 | ||
| KN-93 | CaMKII | 370 |
Downstream Signaling Pathways and Targets
The inhibition of CDK4 and CaMKII by this compound leads to the modulation of several downstream signaling pathways, resulting in a range of cellular effects. This section explores these pathways and compares the effects of this compound with alternative inhibitors.
CDK4/Cyclin D1/Rb Pathway and Cell Cycle Arrest
A primary mechanism of action for this compound is the inhibition of the CDK4/Cyclin D1 complex. This complex is a critical regulator of the G1 phase of the cell cycle. Its inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. This leads to G1 cell cycle arrest and inhibition of proliferation.
Comparison with CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib are all FDA-approved CDK4/6 inhibitors that function through a similar mechanism of inducing G1 cell cycle arrest by preventing Rb phosphorylation. While all three are potent CDK4/6 inhibitors, Abemaciclib also shows activity against other CDKs, which may contribute to its distinct clinical profile.
GSK-3β Signaling
Recent studies have shown that this compound treatment leads to a reduction in the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at the Serine 9 position (p-GSK-3β Ser9). Phosphorylation at Ser9 is an inhibitory mark, so a decrease in p-GSK-3β (Ser9) suggests an activation of GSK-3β. The PI3K/Akt pathway is a known upstream regulator of GSK-3β, where Akt phosphorylates and inactivates GSK-3β. The inhibition of CDK4 has been linked to the modulation of the PI3K/Akt pathway, providing a potential link for this compound's effect on GSK-3β.
Comparison: Abemaciclib has also been shown to directly inhibit GSK3β, a feature not shared with Palbociclib or Ribociclib. This additional activity of Abemaciclib may contribute to its broader effects on cellular processes beyond cell cycle control. The effect of Palbociclib and Ribociclib on GSK-3β phosphorylation is less clear.
Regulation of Matrix Metalloproteinases (MMPs)
This compound has been demonstrated to reduce the expression of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-13 (MMP-13). MMPs are key enzymes involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. The regulation of MMP expression is complex and can be influenced by various signaling pathways, including those involving GSK-3β.
Comparison: The CaMKII inhibitor KN-93 has been shown to decrease the expression and production of MMP-9. Some studies suggest that CDK4/6 inhibitors can also modulate the expression of MMPs. For instance, treatment with CDK4/6 inhibitors has been associated with a reduction in MMP-2 and MMP-9 expression in certain cancer models.
Vascular Endothelial Growth Factor A (VEGF-A) Expression
Treatment with this compound has been shown to suppress the expression of Vascular Endothelial Growth Factor A (VEGF-A). VEGF-A is a potent pro-angiogenic factor, and its inhibition can impede tumor growth by restricting blood supply.
Comparison: The CaMKII inhibitor KN-93 has been shown to inhibit angiogenesis, and while it may not directly affect VEGF expression, it can block the downstream signaling of the VEGF receptor 2 (VEGFR2). Some studies suggest that CDK4/6 inhibitors can also have anti-angiogenic effects, potentially through the regulation of VEGF transcription.
Summary of Downstream Effects
The following table provides a comparative summary of the downstream effects of this compound and alternative inhibitors based on available experimental data.
| Downstream Effect | This compound | Palbociclib | Ribociclib | Abemaciclib | KN-93 (CaMKII Inhibitor) |
| G1 Cell Cycle Arrest | Induces | Induces | Induces | Induces | May induce in some cells |
| ↓ p-Rb | Yes | Yes | Yes | Yes | No direct effect |
| ↓ p-GSK-3β (Ser9) | Yes | Less clear | Less clear | Yes (Direct inhibition) | No direct effect |
| ↓ MMP-9 Expression | Yes | Reported in some models | Reported in some models | Reported in some models | Yes |
| ↓ MMP-13 Expression | Yes | Not well documented | Not well documented | Not well documented | Not well documented |
| ↓ VEGF-A Expression | Yes | Reported in some models | Reported in some models | Reported to decrease secretion | Inhibits downstream signaling |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Western Blot for Phosphorylated GSK-3β (Ser9)
Objective: To determine the levels of inactive, phosphorylated GSK-3β at Serine 9.
Workflow:
Protocol Summary:
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for p-GSK-3β (Ser9), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
Gelatin Zymography for MMP-9 and MMP-13 Activity
Objective: To detect the enzymatic activity of MMP-9 and MMP-13 in conditioned media.
Protocol Summary:
-
Sample Preparation: Conditioned media from cell cultures is collected and concentrated.
-
Non-reducing SDS-PAGE: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Development: The gel is washed to remove SDS and incubated in a developing buffer that allows for enzymatic activity and digestion of the gelatin substrate.
-
Staining: The gel is stained with Coomassie Brilliant Blue.
-
Visualization: Areas of MMP activity appear as clear bands against a blue background, indicating gelatin degradation.
VEGF-A Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of VEGF-A in cell culture supernatants.
Protocol Summary:
-
Coating: A 96-well plate is coated with a capture antibody specific for human VEGF-A.
-
Sample and Standard Incubation: Standards with known VEGF-A concentrations and experimental samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on VEGF-A is added.
-
Streptavidin-HRP: Streptavidin conjugated to HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of VEGF-A present.
-
Measurement: The absorbance is read on a microplate reader, and the concentration of VEGF-A in the samples is determined by comparison to the standard curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol Summary:
-
Cell Fixation: Cells are harvested and fixed, typically with ethanol, to permeabilize the cell membrane and preserve cellular structures.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). RNase is often included to prevent staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content is proportional to the fluorescence intensity. A histogram of fluorescence intensity allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion
This compound demonstrates a multi-faceted mechanism of action by targeting both CDK4 and CaMKII. This dual inhibition leads to a cascade of downstream effects, including cell cycle arrest, modulation of GSK-3β activity, and downregulation of key proteins involved in metastasis and angiogenesis, such as MMP-9, MMP-13, and VEGF-A. When compared to more selective CDK4/6 inhibitors, this compound presents a broader spectrum of activity that may offer therapeutic advantages in certain contexts. However, its off-target effects and the full extent of its signaling network require further investigation. This guide provides a foundational comparison to aid researchers in the strategic design of future studies and the evaluation of this compound as a potential therapeutic agent.
Unveiling the Secondary Targets of Arcyriaflavin A: A Comparative Guide for Drug Development Professionals
Arcyriaflavin A, a natural product first isolated from the slime mold Arcyria denudata, has garnered significant interest in the field of drug discovery due to its potent anti-proliferative and anti-cancer activities. While its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 4 (CDK4), a comprehensive understanding of its full target profile is crucial for predicting potential therapeutic applications and off-target effects. This guide provides a comparative analysis of this compound's activity against its primary target and identified secondary targets, supported by experimental data and detailed protocols to aid researchers in their investigations.
Primary and Secondary Target Profile of this compound
This compound's primary mode of action involves the inhibition of the Cyclin D1/CDK4 complex, a key regulator of the G1 phase of the cell cycle.[1][2] This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.[3] However, kinome profiling and further studies have revealed that this compound exhibits potent activity against other kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaM kinase II), and has prompted investigations into its effects on the PIM kinase family.[1][4][5]
The following table summarizes the known inhibitory activities of this compound against its primary and key secondary targets.
| Target | IC50 (nM) | Target Class | Biological Role | Reference |
| CDK4/Cyclin D1 | 140 - 190 | Serine/Threonine Kinase | Cell Cycle Regulation (G1 phase) | [1][6] |
| CaM Kinase II | 25 | Serine/Threonine Kinase | Calcium Signaling, Neuronal Function | [1][6] |
| PIM Kinases | Derivatives under investigation | Serine/Threonine Kinase | Cell Survival, Proliferation | [5] |
| CDK1/Cyclin B | Selective Inhibition | Serine/Threonine Kinase | Cell Cycle Regulation (G2/M phase) | [2] |
| CDK2/Cyclin E | Selective Inhibition | Serine/Threonine Kinase | Cell Cycle Regulation (G1/S transition) | [2] |
| Protein Kinase A (PKA) | Selective Inhibition | Serine/Threonine Kinase | Signal Transduction | [2] |
| Protein Kinase C (PKC) | Selective Inhibition | Serine/Threonine Kinase | Signal Transduction | [2] |
Note: "Selective Inhibition" indicates that while this compound shows a preference for its primary target over these kinases, specific IC50 values were not available in the reviewed literature.
Experimental Protocols
To facilitate further research and validation of this compound's target profile, detailed methodologies for key enzymatic assays are provided below.
CDK4/Cyclin D1 Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
Retinoblastoma (Rb) protein or a synthetic peptide substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDK4/Cyclin D1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
For non-radioactive assays, measure the amount of ADP produced using a commercial kit like ADP-Glo™ according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
CaM Kinase II Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on CaM kinase II activity.
Materials:
-
Recombinant active CaM kinase II
-
Synthetic peptide substrate (e.g., Autocamtide-2)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 µM Calmodulin, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Follow the same serial dilution and inhibitor pre-incubation steps as described for the CDK4 assay.
-
Add the CaM kinase II enzyme to the wells containing this compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the Autocamtide-2 substrate and ATP.
-
Incubate the reaction at 30°C for an optimized duration.
-
Terminate and quantify the reaction as described in the CDK4 assay protocol.
-
Determine the IC50 value of this compound for CaM kinase II.
PIM Kinase Inhibition Assay (General Protocol)
While specific data for this compound is pending, this general protocol can be adapted to test its activity against PIM kinases.
Materials:
-
Recombinant active PIM kinase (e.g., PIM1, PIM2, or PIM3)
-
Peptide substrate (e.g., a BAD-derived peptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Perform serial dilutions of this compound.
-
Pre-incubate the PIM kinase with the inhibitor.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate at 30°C.
-
Stop the reaction and quantify the kinase activity.
-
Calculate the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to secondary target identification, the following diagrams are provided.
Caption: Workflow for identifying and validating secondary drug targets.
Caption: Overview of signaling pathways affected by this compound.
Conclusion
This compound demonstrates a polypharmacological profile, potently inhibiting its primary target, CDK4, as well as the significant secondary target, CaM kinase II. Its selectivity against other CDKs and kinases like PKA and PKC, along with the emerging interest in its effects on PIM kinases, highlights the need for comprehensive target deconvolution. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate the mechanism of action of this compound, optimize its therapeutic potential, and anticipate potential off-target liabilities in the drug development process. A thorough understanding of its secondary targets will be instrumental in guiding its clinical development and identifying patient populations most likely to benefit from this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound | CDK4 inhibitor | Probechem Biochemicals [probechem.com]
Arcyriaflavin A in Endometriosis: A Comparative Analysis of Efficacy in Primary Cells Versus Cell Lines
A noticeable gap in current research exists regarding the efficacy of Arcyriaflavin A in immortalized endometriotic cell lines, with available studies focusing exclusively on primary endometriotic stromal cells. This guide synthesizes the existing experimental data on primary cells and outlines the methodologies used, providing a framework for future comparative studies.
This compound, a potent inhibitor of Cyclin D1-cyclin-dependent kinase 4 (CDK4), has emerged as a promising therapeutic candidate for endometriosis.[1][2] Laboratory studies have demonstrated its ability to significantly reduce the viability and proliferation of endometriotic stromal cells isolated directly from patients.[3] However, a comprehensive understanding of its effects is limited by the absence of data on its performance in established endometriotic cell lines. This guide provides a detailed overview of the current knowledge and highlights the need for further research to validate its therapeutic potential across different in vitro models of endometriosis.
Efficacy of this compound in Primary Endometriotic Stromal Cells
Research has shown that this compound exerts significant anti-proliferative and pro-apoptotic effects on primary endometriotic cyst stromal cells (ECSCs) obtained from patients.[1][2][3] Treatment with this compound led to a dose-dependent decrease in cell viability and a significant increase in apoptosis.[3]
| Cell Type | Parameter | Treatment | Effective Concentration | Key Findings |
| Primary Endometriotic Cyst Stromal Cells (ECSCs) | Cell Proliferation | This compound | As low as 1 µM | Statistically significant reduction in cell proliferation.[3] |
| Apoptosis | This compound | 10 µM | Statistically significant increase in apoptosis rates.[3] | |
| Cell Cycle | This compound | 10 µM | Increased percentage of cells in G0/G1 phases, indicating cell cycle arrest.[3] | |
| Immortalized Endometriotic Cell Lines (e.g., 12Z, T-HESC) | Cell Proliferation, Apoptosis, Cell Cycle | This compound | Not Available | No published data available. |
Signaling Pathway and Experimental Workflow
This compound's mechanism of action centers on the inhibition of the Cyclin D1-CDK4 complex, a key regulator of the cell cycle.[3] By blocking this pathway, this compound prevents the transition of cells from the G1 to the S phase, thereby halting proliferation and inducing apoptosis.
The evaluation of this compound's efficacy typically involves a series of in vitro assays to measure cell viability, proliferation, and apoptosis.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate primary endometriotic stromal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells or a control and express the results as a fold change in caspase activity compared to the control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is effective in reducing the viability and proliferation of primary endometriotic stromal cells by inducing cell cycle arrest and apoptosis. However, the lack of data on its effects in immortalized endometriotic cell lines represents a significant knowledge gap. Future research should prioritize evaluating this compound in well-characterized endometriotic cell lines, such as 12Z and T-HESC, to provide a more comprehensive preclinical assessment. Such studies will be crucial for validating its mechanism of action and for establishing a robust in vitro model for further drug development efforts in the field of endometriosis.
References
- 1. This compound, a cyclin D1-cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells: a potential therapeutic agent in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Endometriosis Cell Viability and Proliferation | EndoNews [endonews.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Arcyriaflavin A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Arcyriaflavin A, a potent inhibitor of cyclin-dependent kinase 4 (CDK4). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents potential health risks. One Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another SDS, however, indicates it is not a hazardous substance[2]. Given this conflicting information, it is prudent to handle this compound with a high degree of caution. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves are recommended. |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical penetration. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is advised, especially when handling the powder form to avoid dust inhalation. |
Safe Handling and Storage
Proper handling and storage are paramount to prevent accidental exposure and maintain the compound's stability.
Handling:
-
Avoid inhalation of dust or aerosols. Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Prevent contact with skin and eyes[1].
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Accidental Release and Disposal Plan
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material like diatomite or universal binders to contain the spill[1].
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing with alcohol[1].
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal[1].
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This should be done through an approved waste disposal plant[1].
-
Avoid releasing the substance into the environment, as it is very toxic to aquatic life[1].
Experimental Protocols
This compound is a known inhibitor of CDK4 and has been used in various cell-based assays. The following are summaries of methodologies for key experiments.
Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of this compound on the viability of endometriotic stromal cells (ESCs)[1].
-
Cell Seeding: Plate 5 x 10³ ESCs per well in a 96-well flat-bottomed microplate.
-
Treatment: After cell attachment, treat the cells with varying concentrations of this compound (e.g., 0.1–10 μM) for 48 hours.
-
MTT Addition: Add methylthiazoletetrazolium (MTT) solution to each well and incubate.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of ESCs following treatment with this compound[1].
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add 10 μL of 10 mM 5-bromo-2′-deoxyuridine (BrdU) to each well and incubate for 2 hours.
-
Detection: Use an anti-BrdU antibody conjugated to an enzyme and a subsequent substrate to quantify the amount of incorporated BrdU.
-
Measurement: Measure the absorbance at 450 nm.
Apoptosis Assays
A. DNA Fragmentation (ELISA) [1]
-
Cell Seeding and Treatment: Plate 5 x 10³ ESCs per well and treat with this compound for 48 hours.
-
Cell Lysis: Lyse the cells to release cytoplasmic histone-associated DNA fragments.
-
ELISA: Use a sandwich ELISA with an anti-histone primary antibody and a DNA-binding secondary antibody conjugated to an enzyme.
-
Measurement: Quantify the mono- and oligo-nucleosomes by measuring the absorbance of the colorimetric substrate.
B. Caspase-3 and -7 Activity (Caspase-Glo® 3/7 Assay) [1]
-
Cell Seeding and Treatment: Plate 5 x 10³ ESCs per well and treat with this compound for 48 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Gently shake the plates and incubate for 120 minutes at room temperature.
-
Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the effect of this compound on the cell cycle of ESCs[1].
-
Treatment: Treat ESCs with 10 μM this compound for 72 hours.
-
Cell Harvest: Trypsinize the cells and wash with phosphate-buffered saline.
-
Fixation: Fix the cells in 70% ethanol.
-
Staining: Incubate the fixed cells with a solution containing propidium iodide (5 μg/mL) and RNase (1 mg/mL) for 30 minutes at 4°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualized Workflows and Pathways
To further clarify procedures and mechanisms, the following diagrams are provided.
Caption: A workflow for the safe handling of this compound.
Caption: this compound inhibits the Cyclin D1-CDK4 complex, leading to G1 cell cycle arrest.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
